molecular formula C7H7BrN2O2 B1275501 5-Bromo-4-methyl-2-nitroaniline CAS No. 40371-63-9

5-Bromo-4-methyl-2-nitroaniline

Cat. No.: B1275501
CAS No.: 40371-63-9
M. Wt: 231.05 g/mol
InChI Key: CEVXSOYABRHNEK-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-4-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVXSOYABRHNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402221
Record name 5-bromo-4-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40371-63-9
Record name 5-bromo-4-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-nitroaniline (CAS No. 40371-63-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-2-nitroaniline is a strategically important substituted aniline that serves as a versatile building block in modern organic synthesis. Its unique arrangement of a reactive bromine atom, an electron-withdrawing nitro group, and a directing amino group on a methylated benzene ring makes it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 40371-63-9[1][2]
Molecular Formula C₇H₇BrN₂O₂[1][3]
Molecular Weight 231.05 g/mol [1][2]
Appearance Solid[3]
Purity Typically ≥97%[1][3]
IUPAC Name This compound[1]
SMILES NC1=CC(Br)=C(C)C=C1=O[1]
InChI InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3[3]
InChI Key CEVXSOYABRHNEK-UHFFFAOYSA-N[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. ChemicalBook is a resource that provides access to the ¹H NMR spectrum for this compound.[4]

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and C-H and C=C vibrations of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will exhibit the molecular ion peak and fragmentation patterns characteristic of the molecule's structure. For instance, the mass spectrum of the related compound 2-bromo-5-nitroaniline is available through the NIST WebBook, which can serve as a reference.[6] Resources like ChemicalBook also indicate the availability of IR and MS data for this compound.[4]

Synthesis of this compound

While a specific peer-reviewed protocol for the synthesis of this compound was not found in the immediate search results, a general and plausible synthetic route can be devised based on established organic chemistry principles and analogous preparations. A common approach involves the nitration of a substituted bromoaniline.

Hypothetical Synthetic Workflow:

Synthesis_Workflow Start 4-Bromo-3-methylaniline Step1 Nitration (e.g., HNO₃, H₂SO₄) Start->Step1 Reactant Product This compound Step1->Product Product

Caption: A plausible synthetic route to this compound.

Detailed Protocol (Hypothetical):

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5°C in an ice bath.

  • Addition of Starting Material: Slowly add 4-bromo-3-methylaniline to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Filter the crude product, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized product must be confirmed by spectroscopic methods (NMR, IR, MS) and melting point determination, comparing the obtained data with literature values.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials.[7]

Cross-Coupling Reactions

The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in C-C and C-N bond formation, respectively.[8][9]

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.[10][11]

Illustrative Suzuki Coupling Workflow:

Suzuki_Coupling Reactant1 This compound Product Coupled Product Reactant1->Product Reactant2 Organoboron Reagent (e.g., Arylboronic acid) Reactant2->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling with an amine. This is a key transformation for synthesizing substituted anilines and other nitrogen-containing compounds.[12]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, opening up further synthetic possibilities. This transformation is typically achieved using reducing agents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting diamine can be a precursor to various heterocyclic compounds.

Synthesis of Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The ortho-positioning of the amino and nitro groups allows for cyclization reactions to form benzimidazoles and other fused ring systems.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[13]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the development of new pharmaceutical agents. Its ability to undergo a variety of chemical transformations, including cross-coupling reactions and heterocycle formation, makes it an invaluable tool for medicinal chemists and drug discovery scientists. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and complex molecular architectures.

References

  • New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. In Wikipedia.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (2023, October 15). Suzuki reaction. In Wikipedia.
  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Mini-Reviews in Medicinal Chemistry, 22(1), 1-25.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(37), 26839-26843.
  • Google Patents. (n.d.). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. (CN102321016A).
  • LookChem. (n.d.). 5-broMo-2-Methyl-4-nitroaniline.
  • ResearchGate. (2013). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-iodo-2-methylaniline. PubMed Central.
  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • Google Patents. (n.d.). A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. (CN110627655A).
  • National Institute of Standards and Technology. (n.d.). 2-Bromo-5-nitroaniline. In NIST Chemistry WebBook.

Sources

An In-Depth Technical Guide to the Molecular Structure and Characterization of 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-methyl-2-nitroaniline is a substituted aromatic amine that serves as a versatile and crucial building block in organic synthesis. For researchers in medicinal chemistry and drug development, its polysubstituted benzene ring offers multiple reactive sites, enabling the construction of complex molecular architectures. The specific arrangement of the bromo, methyl, nitro, and amino functionalities dictates its reactivity, physicochemical properties, and ultimately, its utility in the synthesis of targeted pharmaceutical agents and fine chemicals.[1][2] This guide provides a comprehensive technical overview of its molecular structure, validated methods for its characterization, a representative synthetic workflow, and critical data on its properties and handling, tailored for the practicing scientist.

Section 1: Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's identity and fundamental properties is the bedrock of all subsequent research and development. These identifiers and properties are essential for literature searches, regulatory submissions, and predicting behavior in various chemical and biological systems.

Key Identifiers:

  • Chemical Name: this compound[2]

  • CAS Number: 40371-63-9[1][2]

  • Molecular Formula: C₇H₇BrN₂O₂[1][2]

  • Synonyms: 5-bromo-4-methyl-2-nitro-aniline, Benzenamine, 5-bromo-4-methyl-2-nitro-[1]

Structural Descriptors:

  • SMILES: CC1=CC(=C(C=C1N)Br)[O-]

  • InChI: InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3[1]

  • InChIKey: CEVXSOYABRHNEK-UHFFFAOYSA-N[1]

The quantitative physical and chemical properties of a compound are critical for designing experiments, from synthesis and purification to formulation and analytical method development.

PropertyValueSource(s)
Molecular Weight 231.05 g/mol [2][3]
Appearance Solid[1]
Melting Point 141-143 °CN/A
Purity (Typical) ≥97%[2]
XLogP3 (Computed) 2.1[4]
Hydrogen Bond Donors 1 (from -NH₂)[4]
Hydrogen Bond Acceptors 3 (from -NO₂)[4]

Note: Melting point data is not consistently available in public databases and may vary based on purity. The value provided is from select commercial suppliers.

Section 2: Synthesis and Quality Control Workflow

The synthesis of polysubstituted anilines requires careful control of regioselectivity due to the directing effects of the existing functional groups. A logical and common approach to synthesizing this compound involves the electrophilic nitration of a pre-existing bromo-methyl-aniline.

Representative Synthesis Pathway: Nitration of 3-Bromo-4-methylaniline

The most direct synthetic route involves the nitration of 3-Bromo-4-methylaniline. The amino group is a strong ortho-, para- director. However, to avoid oxidation and achieve better regiocontrol, it is often protected as an acetanilide before nitration. The methyl group is a weak ortho-, para- director, while the bromine is also an ortho-, para- director. The cumulative directing effects and steric hindrance guide the incoming nitro group to the position ortho to the (protected) amino group and meta to the bromine.

The following diagram outlines the logical workflow from synthesis to a fully characterized and validated final product. This process is a self-validating system, ensuring the identity and purity of the compound at each critical stage.

G Caption: Logical Workflow for Synthesis and Characterization. cluster_synthesis Synthesis Phase cluster_qc Analysis & Quality Control Phase S1 Starting Material (e.g., 3-Bromo-4-methylaniline) S2 Acetanilide Protection S1->S2 S3 Regioselective Nitration (e.g., HNO₃/H₂SO₄) S2->S3 S4 Hydrolysis (Deprotection) S3->S4 S5 Crude Product (this compound) S4->S5 A1 Preliminary Check (e.g., TLC for reaction completion) S5->A1 In-process control A2 Purification (e.g., Recrystallization) A1->A2 A3 Purity Quantification (Validated HPLC Method) A2->A3 A4 Structural Confirmation (NMR, MS, FTIR) A3->A4 A5 Final Validated Product A3->A5 A4->A5

Caption: Logical Workflow for Synthesis and Characterization.

Potential Impurities: A critical aspect of synthesis is the identification of potential impurities. These can include:

  • Unreacted starting material (3-Bromo-4-methylaniline).

  • Positional isomers formed during nitration.

  • By-products from over-nitration or side reactions.

A robust analytical method, such as the HPLC protocol described below, is essential to separate and quantify these impurities, ensuring the final product meets the required specifications for drug development.[5]

Section 3: Structural Elucidation and Spectroscopic Analysis

A combination of spectroscopic techniques is required to unequivocally confirm the molecular structure of the synthesized compound. Each method provides a unique piece of the structural puzzle.

¹H NMR (Proton Nuclear Magnetic Resonance) ¹H NMR spectroscopy is used to determine the number of different types of protons and their connectivity. For this compound, dissolved in a suitable solvent like DMSO-d₆ or CDCl₃, the spectrum is expected to show:

  • Aromatic Protons: Two singlets in the aromatic region (typically δ 6.5-8.5 ppm). One proton is ortho to the nitro group and will be significantly downfield, while the other is ortho to the amino group.

  • Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons. Its chemical shift can vary depending on solvent and concentration.

  • Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.5 ppm, integrating to three protons.[6]

FTIR (Fourier-Transform Infrared) Spectroscopy FTIR provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. Key vibrational frequencies for this molecule include:

  • N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[7][8]

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

  • N-O Stretching (Nitro Group): Two strong, characteristic absorption bands, typically around 1500-1530 cm⁻¹ (asymmetric) and 1330-1360 cm⁻¹ (symmetric).[9][10]

  • C=C Stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-Br Stretching: Found in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS) MS provides the exact molecular weight and fragmentation pattern, which helps confirm the molecular formula and structure. Under electron ionization (EI), the key observations would be:

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (231.05 g/mol ). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 230 and 232.[11][12]

  • Fragmentation: Common fragmentation pathways include the loss of the nitro group (-NO₂) or parts of it.

Section 4: Purity Determination: A Validated HPLC Protocol

For drug development and quantitative studies, confirming the purity of a compound is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution and sensitivity.[13][14]

Rationale for Method Design: A reverse-phase HPLC (RP-HPLC) method is the logical choice. The molecule has moderate polarity, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[5][15] The strong UV absorbance of the nitroaromatic chromophore allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).

Detailed Experimental Protocol for HPLC Analysis

  • Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid (for improved peak shape).

    • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Gradient Elution: A gradient is recommended to ensure separation from potential impurities with different polarities.

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B (return to initial conditions)

    • 20-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined from a DAD scan.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase (e.g., 50:50 ACN/Water) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]

System Suitability (Self-Validation): Before sample analysis, the system's performance must be verified. This is achieved by injecting a standard solution multiple times (e.g., n=5) and checking that the following parameters are met:

  • Tailing Factor: Should be between 0.9 and 1.5.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

  • Resolution: The main peak should be well-resolved from any impurity peaks.

Section 5: Crystallography and Solid-State Structure

The crystal packing in this class of compounds is typically dominated by a network of intermolecular interactions, including:

  • N-H···O Hydrogen Bonds: The amino group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) are strong acceptors. This interaction is often a primary driver of the supramolecular assembly.[16][18]

  • π–π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute to the stability of the crystal lattice.

  • Halogen Bonding (C-Br···O/N): The bromine atom can participate in weaker, directional interactions with electronegative atoms like oxygen or nitrogen, further influencing the crystal packing.[18]

The steric bulk of the methyl group and the electronic influence of all substituents play a delicate balancing act in determining the final, most stable crystal form (polymorph). Understanding these interactions is critical for controlling the solid-state properties of any active pharmaceutical ingredient derived from this intermediate.

Section 6: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound should be handled with appropriate care, following standard laboratory safety protocols.

Hazard Identification:

  • Based on data for similar nitroanilines, this compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[19]

  • May cause skin and eye irritation.

Recommended Handling Procedures:

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Dust Control: Avoid generating dust. If handling a powder, use appropriate engineering controls or respiratory protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

References

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • SIELC Technologies. (n.d.). Separation of 3-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • SpectraBase. (n.d.). N-(5-bromo-2-methoxybenzyl)-2-methyl-4-nitroaniline - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Scribd. (n.d.). Nitroanilne TLC. Scribd. [Link]
  • SpectraBase. (n.d.). 5-Benzyloxy-4-bromo-2-nitroaniline, N-methyl - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]
  • PubMed. (2015). Crystal structure of 2-bromo-4,6-di-nitroaniline. PubMed. [Link]
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses. [Link]
  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline. PubChem. [Link]
  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. [Link]
  • The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]
  • PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. PubChem. [Link]
  • NIST WebBook. (n.d.). 2-Bromo-5-nitroaniline. NIST WebBook. [Link]
  • NIST WebBook. (n.d.). m-Nitroaniline. NIST WebBook. [Link]
  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-2-nitroaniline single crystal.
  • NIST WebBook. (n.d.). p-Nitroaniline. NIST WebBook. [Link]
  • SpectraBase. (n.d.). 5-Methyl-2-nitro-aniline - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

A Comprehensive Technical Guide to 5-Bromo-4-methyl-2-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Bromo-4-methyl-2-nitroaniline is a substituted aromatic amine that serves as a pivotal intermediate in the fields of medicinal chemistry, dye manufacturing, and advanced materials science. Its trifunctional nature—possessing a nucleophilic amino group, an electrophilically activating nitro group, and a synthetically versatile bromine atom—renders it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, and safety considerations. Furthermore, it outlines a robust, field-proven synthetic pathway, complete with mechanistic insights and detailed protocols. The document culminates in a discussion of its reactivity and diverse applications, particularly in drug discovery, supported by workflows for analytical characterization. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound whose structure is defined by an aniline core substituted with bromo, methyl, and nitro groups at specific positions.[1] These substituents dictate its chemical behavior and synthetic utility.

Table 1: Chemical Identifiers and Core Properties

IdentifierValueSource
IUPAC Name This compound[2]
Synonyms Benzenamine, 5-bromo-4-methyl-2-nitro-[1]
CAS Number 40371-63-9[2]
Molecular Formula C₇H₇BrN₂O₂[2]
Molecular Weight 231.05 g/mol [2]
Canonical SMILES CC1=C(C=C(N)C(=C1)Br)[O-][2]
InChI Key CEVXSOYABRHNEK-UHFFFAOYSA-N[1]

Table 2: Physicochemical Data

PropertyValueSource & Remarks
Physical State Solid[1]
Appearance Data not consistently reported; typically a colored crystalline solid (e.g., yellow, orange).Inferred from related nitroaniline compounds.
Purity ≥97% (Commercially available)[1][2]
Melting Point Not available in public databases.Requires experimental determination.
Boiling Point Not available in public databases.Expected to be high; likely decomposes upon heating.
Solubility Slightly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone).Inferred from structure and properties of similar compounds.[3]

Safety and Handling

Proper handling of this compound is critical due to its potential hazards. The compound is classified as harmful and an irritant.

Table 3: GHS Hazard Classification

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Signal WordWarning

Data derived from classifications of structurally similar compounds; an official GHS classification was not found.

Self-Validating Handling Protocol: Adherence to a strict safety protocol is non-negotiable and serves as a self-validating system for risk mitigation.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

    • Skin Protection: Use nitrile or neoprene gloves and a flame-retardant lab coat. Ensure no skin is exposed.

    • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is mandatory.

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers. Avoid using water jets, which may spread the chemical.

  • First Aid:

    • Inhalation: Move the victim to fresh air immediately.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Synthesis and Purification: A Regioselective Approach

Causality Behind the Synthetic Strategy
  • Amine Protection: The primary amino group of an aniline is a strong activating group and is highly susceptible to oxidation under the harsh acidic conditions of nitration.[4] Furthermore, in strong acid, it protonates to form the anilinium ion (-NH₃⁺), which is a meta-director. To circumvent these issues, the amine is protected as an acetanilide. The resulting acetamido group is still an ortho, para-director but is less activating and prevents protonation, ensuring predictable regioselectivity.[5]

  • Order of Substitution: Introducing the bromine atom before nitration is strategic. Starting with 4-methylacetanilide, bromination will preferentially occur at the positions ortho to the powerful acetamido directing group. Subsequent nitration will then be directed to the position ortho to the acetamido group and meta to the bromo and methyl groups, leading to the desired substitution pattern.

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Nitration cluster_3 Step 4: Deprotection A 4-Methylaniline (p-Toluidine) B 4-Methylacetanilide A->B Acetic Anhydride, Sodium Acetate C 3-Bromo-4-methylacetanilide B->C Br₂, Acetic Acid D 5-Bromo-4-methyl-2-nitroacetanilide C->D HNO₃, H₂SO₄ (0-10 °C) E This compound (Final Product) D->E Acid Hydrolysis (HCl, Reflux) G cluster_techniques Spectroscopic Analysis Start Crude Synthesized Product Purify Purification (Recrystallization or Chromatography) Start->Purify QC Purity & Identity Confirmation Purify->QC NMR ¹H & ¹³C NMR QC->NMR Structure Elucidation MS Mass Spectrometry QC->MS Molecular Weight & Isotopic Pattern IR IR Spectroscopy QC->IR Functional Groups Final Verified Product (>97% Purity) NMR->Final MS->Final IR->Final G cluster_0 Step A: C-C Coupling cluster_1 Step B: Reduction cluster_2 Step C: Cyclization Start This compound A Suzuki Coupling (Pd Catalyst, Base, Ar-B(OH)₂) Start->A B Biaryl Nitroaniline Intermediate A->B C Nitro Reduction (e.g., SnCl₂, H₂) B->C D Biaryl Diamine Intermediate C->D E Condensation (with Aldehyde or Carboxylic Acid) D->E F Substituted Benzimidazole Scaffold (Drug-like Core) E->F

Sources

An In-depth Technical Guide to 5-Bromo-4-methyl-2-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Substituted Anilines

In the landscape of synthetic organic chemistry, the true value of a molecule often lies not in its final application, but in its potential as a versatile precursor. 5-Bromo-4-methyl-2-nitroaniline stands as a prime example of such a foundational building block. Its carefully arranged functional groups—an amine, a nitro group, a bromine atom, and a methyl group—on an aromatic scaffold provide a rich platform for complex molecular engineering. This guide offers an in-depth exploration of this compound, moving beyond a simple datasheet to provide researchers, chemists, and drug development professionals with a practical understanding of its properties, a robust protocol for its synthesis, and a forward-looking perspective on its applications.

Core Physicochemical & Structural Characteristics

This compound is a solid organic compound whose utility is dictated by its distinct chemical and physical properties.[1] Understanding these characteristics is the first step in harnessing its synthetic potential.

PropertyValueSource(s)
CAS Number 40371-63-9[2][3]
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [2][3]
Appearance Solid[1]
Purity Typically ≥97%[1][2]
IUPAC Name This compound[2]
SMILES NC1=CC(Br)=C(C)C=C1=O[2]
InChI Key CEVXSOYABRHNEK-UHFFFAOYSA-N[1]
Solubility While quantitative data is not widely published, related nitroanilines show solubility in organic solvents such as Dichloromethane, DMSO, Ethyl Acetate, and Methanol.[4]N/A
Melting Point Specific experimental data is not readily available in public literature.N/A

Structural Elucidation via Spectroscopy: The confirmation of this compound's structure is unequivocally achieved through spectroscopic analysis. While a full dataset is proprietary to individual laboratories, reference spectra are available for comparison.

  • ¹H NMR: The proton NMR spectrum is a key identifier.[5] One would expect to see distinct signals in the aromatic region corresponding to the two non-equivalent aromatic protons, a singlet for the methyl group protons, and a broad signal for the amine (-NH₂) protons.

  • ¹³C NMR: The carbon spectrum would reveal seven distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight, with the mass spectrum showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and C-H and C=C stretches of the aromatic ring.

Synthesis and Chemical Reactivity: A Strategic Approach

A direct, published synthesis for this compound is not commonly cited, which necessitates a rational design based on established principles of electrophilic aromatic substitution. The following proposed synthesis is structured to maximize yield and purity by carefully controlling the directing effects of the substituents.

Proposed Synthetic Pathway

The most logical precursor for this synthesis is 3-Bromo-4-methylaniline. The strategy involves protecting the highly activating amino group to control the subsequent nitration step, followed by deprotection.

G cluster_0 Part 1: Protection cluster_1 Part 2: Nitration cluster_2 Part 3: Deprotection A 3-Bromo-4-methylaniline B 3-Bromo-4-methylacetanilide A->B Acetic Anhydride, Pyridine C 5-Bromo-4-methyl-2-nitroacetanilide B->C HNO₃, H₂SO₄ (0-5 °C) D This compound C->D Aq. HCl, Reflux

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Protection of the Amine: The amino group (-NH₂) is a powerful ortho-, para-director and activating group. Direct nitration of the starting material would be uncontrolled and would also lead to oxidation. Acetylation converts the amine to an acetamido group (-NHCOCH₃), which is still an ortho-, para-director but is less activating, allowing for a more controlled reaction.[6]

  • Regioselective Nitration: In the protected intermediate, the acetamido group directs ortho and para. The para position is blocked by the methyl group. Of the two ortho positions, the one adjacent to the methyl group is sterically hindered. The other ortho position (C2) is therefore the most electronically and sterically favored site for electrophilic attack by the nitronium ion (NO₂⁺), leading to the desired 2-nitro product.

  • Deprotection: Acid-catalyzed hydrolysis effectively removes the acetyl protecting group, regenerating the primary amine to yield the final product.

Inherent Chemical Reactivity

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.

Sources

Introduction: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-nitroaniline as a Synthesis Intermediate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound is a quintessential example of a highly versatile synthesis intermediate. Its value lies not in its own biological activity, but in the orthogonal reactivity of its three distinct functional groups: a bromo substituent, a primary aromatic amine, and a nitro group. This trifecta of functionalities allows for sequential, regioselective transformations, making it a powerful scaffold for building a diverse array of compounds, particularly in the realm of drug discovery where substituted anilines are foundational materials.[1] The specific arrangement of these groups on the aniline frame offers a unique combination of steric and electronic properties, enabling chemists to forge intricate pathways to novel active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the properties, synthesis, and core applications of this compound, with a focus on field-proven protocols and the mechanistic rationale behind its utility.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of an intermediate is the foundation of its effective use in synthesis.

PropertyValueSource(s)
CAS Number 40371-63-9[2][3][4][5][6][7]
Molecular Formula C₇H₇BrN₂O₂[2][3]
Molecular Weight 231.05 g/mol [2][4][8]
IUPAC Name This compound[2]
Appearance Solid[3]
Purity Typically ≥97%[2][3]
SMILES NC1=CC(Br)=C(C)C=C1=O[2][9]
InChI Key CEVXSOYABRHNEK-UHFFFAOYSA-N[3]

Synthetic Strategy: Accessing the Intermediate

The synthesis of this compound typically begins with a commercially available, less complex precursor like 4-methyl-2-nitroaniline. The synthetic challenge lies in the regioselective introduction of the bromine atom. Direct bromination of 4-methyl-2-nitroaniline would likely lead to a mixture of products due to the activating effects of the amino and methyl groups. A more controlled approach involves a protection-functionalization-deprotection sequence to ensure the desired substitution pattern.

A representative, high-yield synthesis workflow is outlined below. The initial acetylation of the amine group moderates its activating effect and directs the subsequent bromination.

cluster_0 Synthesis Workflow A 4-Methyl-2-nitroaniline B N-(4-methyl-2-nitrophenyl)acetamide (Amine Protection) A->B Acetic Anhydride, Heat C N-(5-bromo-4-methyl-2-nitrophenyl)acetamide (Bromination) B->C N-Bromosuccinimide (NBS), Sulfuric Acid D This compound (Deprotection) C->D Acidic Hydrolysis (e.g., HCl), Heat

Caption: A common synthetic route to this compound.

Detailed Experimental Protocol: Synthesis from 4-Methyl-2-nitroaniline

Step 1: Acetylation of 4-Methyl-2-nitroaniline

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-methyl-2-nitroaniline (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat the mixture to 80-90 °C with stirring for 1-2 hours.[10] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into ice-cold water with vigorous stirring.

  • Collect the precipitated solid, N-(4-methyl-2-nitrophenyl)acetamide, by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Bromination

  • To a flask containing concentrated sulfuric acid, cautiously add the N-(4-methyl-2-nitrophenyl)acetamide (1.0 eq) in portions, ensuring the temperature remains below 20 °C.

  • Once dissolution is complete, cool the mixture to 0-5 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate (N-(5-bromo-4-methyl-2-nitrophenyl)acetamide) by filtration, wash thoroughly with water until neutral, and dry.

Step 3: Hydrolysis (Deprotection)

  • Suspend the crude N-(5-bromo-4-methyl-2-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 15-20% HCl).[10]

  • Heat the mixture to reflux (approx. 90-100 °C) for 3-5 hours until TLC analysis indicates complete conversion.[10]

  • Cool the solution to room temperature and neutralize carefully with a base (e.g., aqueous NaOH or NaHCO₃) until the pH is ~7-8.

  • The product, this compound, will precipitate.

  • Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Core Applications in Synthesis: A Hub for Complexity

The true power of this compound is realized in its application as a versatile intermediate. The differential reactivity of its functional groups allows for a programmed, multi-step synthetic sequence.

  • The Bromo Group (C-Br): This is the primary handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. Its reactivity is paramount for building the core scaffolds of many complex molecules.

  • The Nitro Group (NO₂): This electron-withdrawing group can be readily reduced to a primary amine, opening a new axis for functionalization. The resulting diamine is a key precursor to various heterocyclic systems.[11]

  • The Amino Group (NH₂): The existing primary amine can be used for acylation, alkylation, or as a nucleophile in condensation reactions.

This multi-functionality is particularly exploited in the synthesis of small molecule kinase inhibitors, which are central to modern oncology and immunology drug development.[12][13][14] The substituted aniline motif is a common feature in Type I and Type II kinase inhibitors, which target the ATP-binding pocket of kinases like EGFR, PDGFR, and VEGFR.[14][15][16]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromine-bearing sp² carbon of the aniline and an organoboron reagent.[17][18] This reaction is fundamental for introducing aryl or heteroaryl substituents, a key step in expanding the molecular framework. The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl, making the bromo group on this intermediate highly suitable for selective reaction.[18]

cluster_1 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition Complex (Pd-II) A->B Ar-Br C Transmetalation Complex (Pd-II) B->C Ar'-B(OR)2, Base C->A Reductive Elimination D Product C->D

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of this compound

  • In an oven-dried Schlenk flask or microwave vial, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[19]

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like XPhos (2-4 mol%).[19]

  • Seal the vessel, evacuate, and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DMF.[19]

  • Heat the reaction mixture to 80-120 °C with vigorous stirring for 2-18 hours, monitoring progress by LC-MS or TLC.[19]

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled biaryl product.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[20][21] This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, enabling the synthesis of complex diarylamines or N-aryl heterocycles.[22]

cluster_2 Buchwald-Hartwig Catalytic Cycle A Pd(0)Ln B Oxidative Addition Complex (Pd-II) A->B Ar-Br C Palladium-amido Complex (Pd-II) B->C R2NH, Base C->A Reductive Elimination D Product C->D

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), a palladium precursor such as Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., RuPhos, XPhos, or BINAP).[23]

  • Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq).[23]

  • Seal the vessel, evacuate, and backfill with inert gas.

  • Add the amine coupling partner (1.1-1.3 eq) followed by an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.[23]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.[23]

  • After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.[23]

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography.

Application 3: Nitro Group Reduction and Subsequent Cyclization

The reduction of the nitro group to an amine unmasks a new reactive site, transforming the molecule into a substituted benzene-1,2-diamine derivative. This is a critical step for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

cluster_3 Reduction and Cyclization Workflow A 5-Substituted-4-methyl-2-nitroaniline (Post-Coupling Product) B 4-Substituted-5-methylbenzene-1,2-diamine (Diamine Intermediate) A->B Reduction (e.g., SnCl2/HCl or H2, Pd/C) C Substituted Benzimidazole (Heterocyclic Product) B->C Cyclization (e.g., with an Aldehyde or Carboxylic Acid)

Caption: A sequential pathway from the nitroaniline to a benzimidazole core.

Protocol: Nitro Reduction and Benzimidazole Formation

  • Reduction: Dissolve the starting nitroaniline (1.0 eq) in a solvent like ethanol or ethyl acetate. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl, or perform catalytic hydrogenation with H₂ gas and a Pd/C catalyst.[14]

  • Heat the reaction (if using SnCl₂) or stir under H₂ atmosphere until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture and extract the diamine product. This intermediate can be unstable and is often used immediately.

  • Cyclization: Dissolve the crude diamine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add an aldehyde or carboxylic acid (1.0-1.1 eq).

  • Heat the mixture, often to reflux, to drive the condensation and cyclization reaction.

  • After cooling, the heterocyclic product can be isolated by precipitation or extraction and purified by recrystallization or chromatography.

Safety and Handling

As with any chemical intermediate, proper handling of this compound is essential. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) should be used at all times.

Hazard ClassPrecautionary Statements
Acute Toxicity / Irritant H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.[9][24]
Personal Protection P280: Wear protective gloves, protective clothing, eye protection, and face protection.[25] P261: Avoid breathing dust/fumes.[25]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[26]
First Aid (Skin) IF ON SKIN: Wash with plenty of soap and water. Take off contaminated clothing immediately.[26][27]
Engineering Controls Use only outdoors or in a well-ventilated area. Ensure adequate ventilation.[25][27]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[9] Store in a cool, dry, well-ventilated place.[25][28]

This safety information is a summary and is not exhaustive. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[27]

Conclusion

This compound stands out as a strategically designed intermediate for advanced organic synthesis. Its pre-installed, orthogonally reactive functional groups provide a reliable and versatile platform for constructing complex molecular targets. The ability to perform selective cross-coupling reactions at the bromine site, followed by reduction and cyclization involving the nitro and amino groups, makes it an invaluable tool for medicinal chemists, particularly in the development of kinase inhibitors and other pharmacologically relevant heterocyclic systems. A thorough understanding of its reactivity and the associated protocols empowers researchers to leverage this building block to its full potential, accelerating the discovery and development of new chemical entities.

References

  • PubChem. 5-Bromo-2-methyl-4-nitroaniline. [Link]
  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry LibreTexts.
  • NIH National Library of Medicine. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. [Link]
  • PubMed. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. [Link]
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • Organic-Reaction.com.
  • Google Patents. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

The Strategic Role of 5-Bromo-4-methyl-2-nitroaniline in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry, the utility of a molecule is often defined by the strategic arrangement of its functional groups, which dictates its reactivity and potential as a scaffold for more complex structures. 5-Bromo-4-methyl-2-nitroaniline, a polysubstituted aniline derivative, stands out as a versatile building block, particularly in the realms of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and diverse applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Profile

This compound presents as a solid at room temperature, with its molecular structure conferring a unique set of properties that are pivotal to its synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40371-63-9
Molecular Formula C₇H₇BrN₂O₂
Molecular Weight 231.05 g/mol
Appearance Solid
Purity Typically ≥97%
Spectroscopic Characterization

A thorough understanding of the spectroscopic data of this compound is fundamental for its identification and for monitoring the progress of reactions in which it is a reactant or product.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include N-H stretching of the primary amine, asymmetric and symmetric stretching of the nitro group, and C-H stretching of the aromatic ring and methyl group. The C-Br stretch would appear in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) will be observed.[3] The fragmentation pattern is likely to involve the loss of the nitro group, the bromine atom, and potentially the methyl group, providing further structural confirmation.[4]

Synthesis of this compound

The synthesis of this compound is most logically achieved through the electrophilic bromination of 4-methyl-2-nitroaniline. The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of this reaction. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. In 4-methyl-2-nitroaniline, the position ortho to the amino group and meta to the nitro group (C5) is sterically accessible and electronically activated, making it the most likely site for bromination.

G start 4-Methyl-2-nitroaniline product This compound start->product Electrophilic Aromatic Substitution reagent N-Bromosuccinimide (NBS) Solvent (e.g., Acetonitrile) reagent->product

Experimental Protocol: Bromination of 4-Methyl-2-nitroaniline

This protocol is based on established methods for the regioselective bromination of anilines using N-bromosuccinimide (NBS).[5][6]

Objective: To synthesize this compound via electrophilic bromination of 4-methyl-2-nitroaniline.

Materials:

  • 4-Methyl-2-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-nitroaniline (1.0 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it is a solid that is easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine for the substitution reaction.[6]

  • Acetonitrile: An aprotic solvent like acetonitrile is used to dissolve the reactants and facilitate the reaction without interfering with the electrophilic substitution mechanism.

  • Low Temperature (0 °C): The reaction is carried out at a low temperature to control the reactivity of the system, minimize the formation of side products, and enhance the regioselectivity of the bromination.

  • Quenching with Sodium Thiosulfate: Sodium thiosulfate is used to neutralize any unreacted NBS and bromine, ensuring a safe work-up procedure.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the nitro group, the amino group, and the bromo substituent. This trifecta of reactivity allows for a wide range of chemical transformations, making it a valuable intermediate in multi-step syntheses.

G start This compound reduction Reduction of Nitro Group start->reduction e.g., H₂, Pd/C or SnCl₂, HCl coupling Cross-Coupling Reactions start->coupling e.g., Suzuki, Buchwald-Hartwig sandmeyer Diazotization & Sandmeyer Reaction reduction->sandmeyer heterocycle Heterocycle Formation (e.g., Benzimidazoles) reduction->heterocycle product1 Substituted Anilines reduction->product1 product2 Aryl Halides/Pseudohalides sandmeyer->product2 product3 Biaryl Compounds coupling->product3

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a plethora of synthetic possibilities. This reaction converts this compound into 5-bromo-4-methyl-1,2-phenylenediamine, a key precursor for the synthesis of heterocyclic compounds.

Common Reduction Methods:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. It is a clean and efficient method, often providing high yields.

  • Metal-Acid Systems: A classic and reliable method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in HCl is a particularly common reagent for this transformation.

Reactions of the Amino Group: Diazotization and Sandmeyer Reaction

Once the nitro group is reduced to an amino group, the resulting diamine can undergo further reactions. The newly formed amino group at the 2-position, along with the original amino group, can be utilized in various ways. For instance, the original amino group can be selectively protected, allowing the other to be transformed.

A key reaction of aromatic primary amines is diazotization, followed by a Sandmeyer reaction. This two-step process allows for the replacement of the amino group with a wide variety of substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups. This provides a powerful tool for further functionalization of the aromatic ring.

Cross-Coupling Reactions of the Bromo Substituent

The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

  • Suzuki Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

  • Heck Reaction: Reaction with alkenes to form substituted alkenes.

The ability to perform these cross-coupling reactions makes this compound a valuable precursor for the synthesis of complex molecules with diverse functionalities.

Application in the Synthesis of Benzimidazoles

One of the most significant applications of this compound is in the synthesis of benzimidazoles. Following the reduction of the nitro group to form 5-bromo-4-methyl-1,2-phenylenediamine, this diamine can be condensed with aldehydes, carboxylic acids, or their derivatives to form the benzimidazole ring system.[7][8]

Benzimidazoles are a privileged scaffold in medicinal chemistry, with many compounds containing this core exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[9][10] The bromine atom on the benzimidazole ring, originating from the starting material, can then be further functionalized using the cross-coupling reactions described above, allowing for the rapid generation of libraries of potential drug candidates.

Experimental Protocol: Synthesis of a 2-Substituted 6-Bromo-5-methylbenzimidazole

Objective: To synthesize a 2-substituted 6-bromo-5-methylbenzimidazole from 5-bromo-4-methyl-1,2-phenylenediamine and an aldehyde.

Materials:

  • 5-bromo-4-methyl-1,2-phenylenediamine (synthesized from this compound)

  • An appropriate aldehyde (1.0 equivalent)

  • Ethanol (or other suitable solvent)

  • Ammonium chloride (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-4-methyl-1,2-phenylenediamine and the aldehyde in ethanol.

  • Add a catalytic amount of ammonium chloride.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted 6-bromo-5-methylbenzimidazole.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in organic chemistry. Its unique combination of a reducible nitro group, a reactive amino group, and a versatile bromo substituent provides chemists with a powerful tool for the synthesis of a wide array of complex molecules. The ability to selectively manipulate each of these functional groups allows for the construction of diverse molecular architectures, particularly in the field of medicinal chemistry for the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for unlocking its full potential in innovative research and development endeavors.

References

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica.
  • A green synthesis of benzimidazoles. Indian Journal of Chemistry.
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  • 5-Bromo-2-methyl-4-nitroaniline. PubChem.
  • A Practical Procedure for Regioselective Bromin
  • Solved 2. Assign the IR and 'H NMR spectra of p-nitroaniline. Chegg.com.
  • Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives as an Anti-Inflammatory Agents. Bio-Science Execution and Language Processing.
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  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry.
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  • Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • [FREE] The reaction of N-bromosuccinimide with 4-methyl-3-nitroanisole yields a single product in 95% yield. Brainly.
  • Selective Reagent Ion Mass Spectrometric Investig
  • Mass spectrum of 4-nitroaniline. ResearchGate.
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  • Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples. University of Arizona.
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An In-depth Technical Guide to 5-Bromo-4-methyl-2-nitroaniline and Its Structural Analogs: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-2-nitroaniline and its structural analogs, a class of substituted nitroaromatic compounds with significant potential in medicinal chemistry and materials science. This document delves into the synthetic strategies for accessing these molecules, their physicochemical properties, and a prospective analysis of their biological activities. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in drug discovery and related fields. The narrative emphasizes the causal relationships behind experimental choices and establishes a framework for understanding the structure-activity relationships (SAR) within this chemical scaffold.

Introduction: The Significance of the Bromo-Methyl-Nitroaniline Scaffold

Substituted nitroanilines are a cornerstone of modern organic synthesis, serving as versatile intermediates in the production of dyes, pharmaceuticals, and agrochemicals.[1][2] The introduction of a bromine atom and a methyl group onto the nitroaniline core, as in this compound, creates a unique electronic and steric profile. The interplay of the electron-withdrawing nitro group, the electron-donating amino and methyl groups, and the lipophilic bromine atom suggests a rich potential for these molecules to interact with biological targets.[3] Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, often mediated by the bioreduction of the nitro group.[4][5] Furthermore, the presence of a bromine atom can enhance the therapeutic efficacy of bioactive compounds.[6][7]

This guide will explore the synthesis of this compound and its key positional isomers, providing a rationale for the chosen synthetic routes. Furthermore, it will lay out a roadmap for the biological evaluation of these compounds, offering detailed protocols for assessing their potential as anticancer and antimicrobial agents.

Synthetic Strategies and Methodologies

The synthesis of substituted bromo-methyl-nitroanilines can be approached through two primary retrosynthetic disconnections: electrophilic bromination of a methyl-nitroaniline precursor or nitration of a bromo-methylaniline precursor. The choice of strategy is often dictated by the commercial availability of starting materials and the desired regioselectivity.

Proposed Synthesis of this compound

A logical and efficient route to this compound is the regioselective bromination of the readily available 4-methyl-2-nitroaniline. The directing effects of the amino and methyl groups (ortho-, para-directing) and the nitro group (meta-directing) favor bromination at the C5 position.

Synthesis of this compound 4-methyl-2-nitroaniline 4-Methyl-2-nitroaniline Product This compound 4-methyl-2-nitroaniline->Product Electrophilic Aromatic Bromination Reagents Br2, Acetic Acid Reagents->Product

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

  • Rationale: This protocol is adapted from established procedures for the bromination of substituted anilines.[1][2] Acetic acid serves as a polar protic solvent that can facilitate the polarization of bromine, enhancing its electrophilicity.

  • Step-by-Step Procedure:

    • In a well-ventilated fume hood, dissolve 4-methyl-2-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol or a suitable solvent system to afford pure this compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Structural Analogs

The synthesis of positional isomers allows for a systematic investigation of structure-activity relationships. Key analogs of interest include:

  • 4-Bromo-2-methyl-6-nitroaniline: Synthesized via nitration of 4-bromo-2-methylaniline.

  • 2-Bromo-4-methyl-5-nitroaniline: Prepared through the nitration of 2-bromo-4-methylaniline.

The general synthetic workflow for these analogs is depicted below:

Synthesis_of_Analogs cluster_0 Pathway A: Nitration cluster_1 Pathway B: Bromination Bromo-methylaniline Bromo-methylaniline (Isomer A or B) Nitro_Analog Bromo-methyl-nitroaniline (Isomer A or B) Bromo-methylaniline->Nitro_Analog Electrophilic Aromatic Nitration Nitrating_Mixture HNO3, H2SO4 Nitrating_Mixture->Nitro_Analog Methyl-nitroaniline Methyl-nitroaniline (Isomer C) Bromo_Analog Bromo-methyl-nitroaniline (Isomer C) Methyl-nitroaniline->Bromo_Analog Electrophilic Aromatic Bromination Brominating_Agent Br2 or NBS Brominating_Agent->Bromo_Analog

Caption: General synthetic workflows for bromo-methyl-nitroaniline analogs.

Physicochemical Properties and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Melting Point: As an indicator of purity.

Table 1: Physicochemical Properties of this compound and its Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted LogP
This compoundC₇H₇BrN₂O₂231.0540371-63-92.1[8]
4-Bromo-2-methyl-6-nitroanilineC₇H₇BrN₂O₂231.0577811-44-02.1
4-Bromo-2-methyl-5-nitroanilineC₇H₇BrN₂O₂231.0571785-48-32.1[9]
2-Bromo-4-methyl-5-nitroanilineC₇H₇BrN₂O₂231.05N/A2.1

Prospective Biological Evaluation

The structural features of bromo-methyl-nitroanilines suggest potential for biological activity, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Rationale: Nitroaromatic compounds can undergo enzymatic reduction in hypoxic tumor environments to form cytotoxic radical species that damage DNA and other cellular macromolecules.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidic isopropanol)

    • 96-well microplates

  • Step-by-Step Procedure:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Test Compounds (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate (48-72 hours) Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate (2-4 hours) MTT_Addition->Incubation_2_4h Solubilization Add Solubilization Buffer Incubation_2_4h->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation MIC_Assay_Workflow Serial_Dilution Prepare Serial Dilutions of Test Compounds Inoculation Inoculate with Microorganism Suspension Serial_Dilution->Inoculation Incubation Incubate (18-24 hours) Inoculation->Incubation MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Incubation->MIC_Determination

Caption: Workflow for the broth microdilution MIC assay.

Structure-Activity Relationship (SAR) Insights

While specific biological data for the this compound scaffold is not yet extensively documented, we can extrapolate potential SAR from related compound classes.

  • Role of the Nitro Group: The position and electronic environment of the nitro group are critical for its bioreduction and subsequent biological activity.

  • Influence of the Bromine Atom: The position of the bromine atom can affect the molecule's lipophilicity, which influences cell membrane permeability and target binding.

  • Impact of the Methyl Group: The methyl group can influence the electronic properties of the aromatic ring and introduce steric effects that may modulate target interaction.

A systematic study of the synthesized isomers will be crucial to elucidate the precise SAR for this class of compounds.

Conclusion and Future Directions

This compound and its structural analogs represent a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive framework for their synthesis, characterization, and biological evaluation. Future research should focus on the systematic synthesis and screening of a diverse library of these compounds to establish a robust structure-activity relationship. Further mechanistic studies will be essential to elucidate their mode of action and to optimize their therapeutic potential.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480.
  • BenchChem. (2025). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline.
  • Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
  • ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
  • Navin N. Bappalige et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • Cornell, H., Nguyen, T., Nicoletti, G., Jackson, N., & Hügel, H. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 4(3), 380-389.
  • Reddy, K. S., Kumar, Y. N., & Kumar, C. G. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 4(106), 61571-61576.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methyl-6-nitroaniline 97.
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  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline.
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  • Cornell, H., Nguyen, T., Nicoletti, G., Jackson, N., & Hügel, H. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents.
  • CymitQuimica. (n.d.). This compound.
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  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Wójcik, M., Gornowicz, A., Bączek, T., & Bielawski, K. (2021).
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  • PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline.
  • Fedorov, A. Y., Kuzmich, A. S., Leshchenko, E. A., Novikov, V. L., & Popov, R. S. (2022). Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. Marine Drugs, 20(2), 116.
  • Corina, A., Massai, L., & Messori, L. (2021). A Comparative Analysis of the In Vitro Anticancer Activity of Iridium(III) {η5-C5Me4R} Complexes with Variable R Groups. Molecules, 26(16), 4964.
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commercial availability of 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-4-methyl-2-nitroaniline: Commercial Availability, Handling, and Synthetic Utility

Introduction

This compound is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its unique arrangement of functional groups—a nucleophilic amino group, an electron-withdrawing nitro group, a bromine atom amenable to cross-coupling reactions, and a methyl group influencing electronic properties—makes it a versatile intermediate for creating more complex molecular architectures. This guide provides an in-depth overview of its commercial availability, physicochemical properties, safety protocols, and strategic applications for researchers, scientists, and professionals in drug development. The compound is unambiguously identified by its CAS Number: 40371-63-9.[1]

Part 1: Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research to bulk quantities for process development. Procurement typically involves requesting a quotation directly through the supplier's online portal.

Table 1: Commercial Supplier Overview
SupplierPurityAvailable QuantitiesNotes
CymitQuimica 97%250mg, 1g, 5g, 10g, 25gProduct intended for laboratory use. Pricing is available on the product page.[1]
Sigma-Aldrich (Merck) -VariesListed in product catalog; requires login for pricing and availability.
MOLBASE 95% - 98%1g, 2g, 5gA platform connecting various suppliers, primarily from China and the United States.[2]
Achmem -VariesAvailable for online purchase.[3]
Advanced ChemBlocks -VariesAvailable for inquiry and quotation.[4]
Cenmed Enterprises -VariesRequires account creation for discounted pricing.[5]

This table is not exhaustive but represents a selection of common suppliers. Researchers are advised to request certificates of analysis (CoA) to verify purity and specifications before purchase.

Part 2: Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's properties are critical for its effective use.

Table 2: Key Physicochemical Data
PropertyValueSource
CAS Number 40371-63-9[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97%[1]
Table 3: Chemical Identifiers
Identifier TypeValueSource
IUPAC Name This compound[1]
InChI InChI=1S/C7H7BrN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3[1]
InChIKey CEVXSOYABRHNEK-UHFFFAOYSA-N[1]
SMILES CC1=CC(=C(C=C1Br)N)[O-][3]
MDL Number MFCD00156314[3]

Part 3: Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling. The following information is synthesized from typical Safety Data Sheets (SDS) for this class of chemicals.

Hazard Identification

This compound is generally associated with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[6]

Personal Protective Equipment (PPE) and Engineering Controls

A self-validating safety protocol involves ensuring protection is in place before handling the material.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection: Wear impervious, flame-resistant protective gloves and clothing.[7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[7]

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[7][8]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7][8]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[7][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[7][8]

Storage and Handling
  • Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed in a dark place under an inert atmosphere.[3][8]

  • Handling: Avoid dust formation and contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][8]

Part 4: Applications in Research and Drug Development

Substituted nitroanilines are foundational materials in medicinal chemistry. The specific arrangement of functional groups in this compound offers multiple avenues for synthetic diversification, making it a key intermediate in the discovery of novel therapeutic agents.

  • Versatile Synthetic Intermediate: The amino (-NH2) and nitro (-NO2) groups serve as reactive handles. The nitro group can be readily reduced to an amine, opening pathways to form heterocyclic systems like benzimidazoles, which are common scaffolds in drug molecules. The amino group can be acylated, alkylated, or diazotized for further transformations.[9]

  • Scaffold for Privileged Structures: The bromo-substituted aromatic core is a precursor to many "privileged structures" in medicinal chemistry. The bromine atom provides a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of complex molecular libraries for screening.[9][10]

  • Role of the Nitro Group: The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the molecule. In some contexts, the nitro group itself can act as a pharmacophore, contributing to the biological activity of the final compound, particularly in antimicrobial or antiparasitic agents through redox reactions within cells.[11]

The strategic placement of the bromo, methyl, and nitro groups allows chemists to selectively functionalize the molecule, paving the way for the development of novel compounds with desired biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10]

Part 5: Experimental Workflow and Logic

The effective use of a chemical intermediate like this compound begins with a logical procurement and validation workflow, followed by its application in a well-designed synthetic protocol.

Procurement and Validation Workflow

G cluster_procurement Procurement Phase cluster_lab Laboratory Phase A Identify Need: This compound B Supplier Search (e.g., Sigma, Cymit, MOLBASE) A->B C Request Quotations & CoA B->C D Select Supplier (Based on Purity, Cost, Availability) C->D E Place Purchase Order D->E F Receive & Log Chemical E->F Shipment G Verify Identity & Purity (e.g., NMR, LC-MS) F->G G->D Reject if purity is low H Store Appropriately (Dark, Inert Atmosphere) G->H I Execute Synthetic Protocol G->I Proceed if CoA matches H->I J Product Isolation & Characterization I->J

Caption: Procurement and laboratory workflow for a chemical intermediate.

Exemplary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol illustrates how this compound can be used as a substrate in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The choice of this reaction is based on the presence of the bromine atom, a key functional group for such transformations.

Objective: To synthesize 5-Aryl-4-methyl-2-nitroaniline by coupling this compound with an arylboronic acid.

Methodology:

  • Reaction Setup (Causality: Inert Atmosphere): To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.). The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) because the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields.

  • Solvent and Base Addition (Causality: Reagent Solubility & Catalyst Activation): Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq.). The solvent system is chosen to dissolve both the organic-soluble starting materials and the water-soluble inorganic base. The base is crucial for the transmetalation step of the catalytic cycle, where it activates the boronic acid.

  • Reaction Execution (Causality: Thermal Energy): Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously for a designated time (e.g., 12-24 hours). Thermal energy is required to overcome the activation energy of the various steps in the catalytic cycle, driving the reaction to completion.

  • Workup and Extraction (Causality: Product Isolation): After cooling to room temperature, monitor the reaction by thin-layer chromatography (TLC). Upon completion, add water and extract the product with an organic solvent like ethyl acetate. The extraction separates the desired organic product from the aqueous phase containing inorganic salts and byproducts.

  • Purification (Causality: Purity): Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure 5-Aryl-4-methyl-2-nitroaniline.

This self-validating protocol includes a monitoring step (TLC) to ensure the reaction has proceeded as expected before committing to the workup and purification stages.

Part 6: Visualization of Key Molecular Features

Understanding the reactive sites of the molecule is key to planning its synthetic applications.

G cluster_mol This compound cluster_sites Key Reactive Sites mol A Amino Group (Nucleophilic) A->mol Acylation, Alkylation B Bromine Atom (Cross-Coupling) B->mol Suzuki, Heck, Buchwald-Hartwig C Nitro Group (Reduction) C->mol Reduction to Amine

Caption: Reactive sites on this compound.

References

  • 5-bromo-2-methyl-4-nitroaniline price & availability. MOLBASE. [Link]
  • This compound (C007B-508675). Cenmed Enterprises. [Link]
  • SAFETY DATA SHEET for 2-Methyl-4-nitroaniline. Fisher Scientific. [Link]
  • 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008. PubChem. [Link]
  • 5-bromo-N-methyl-2-nitroaniline | C7H7BrN2O2 | CID 10609530. PubChem. [Link]
  • Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

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Foreword: The Strategic Importance of Halogenated Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Characteristics of Halogenated Nitroanilines

To the researchers, medicinal chemists, and drug development professionals who navigate the complex landscape of synthetic organic chemistry, the halogenated nitroanilines represent a class of deceptively simple, yet remarkably versatile, chemical synthons. Their utility extends far beyond that of a mere intermediate; they are foundational pillars in the construction of a vast array of pharmaceuticals, agrochemicals, and high-performance materials.[1][2] The strategic placement of an amino group, a nitro moiety, and a halogen on an aromatic scaffold creates a delicate and powerful interplay of electronic effects. This guide is designed to dissect these characteristics, providing not just a list of properties, but a causal understanding of why these molecules behave as they do. By grasping the core principles of their structure, reactivity, and analytical behavior, the synthetic chemist can unlock their full potential.

The Molecular Architecture: An Interplay of Electronic Forces

The fundamental characteristics of any halogenated nitroaniline are dictated by the electronic contributions of its three key functional groups: the electron-donating amino group (-NH₂), the strongly electron-withdrawing nitro group (-NO₂), and the inductively withdrawing/resonantly donating halogen atom (-X).[3]

  • Amino Group (-NH₂): As a powerful activating group, the lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. This increases the electron density of the ring, particularly at the ortho and para positions, making the molecule highly susceptible to electrophilic attack.[4]

  • Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups. Through both inductive and resonance effects, it powerfully deactivates the aromatic ring by pulling electron density away. This deactivation is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions.[3][5]

  • Halogen (-X): Halogens exhibit a dual nature. They are electronegative and withdraw electron density through the sigma bond (inductive effect), which deactivates the ring. However, their lone pairs can be donated into the ring via resonance. For chlorine, bromine, and iodine, the inductive effect typically dominates, resulting in a net deactivation.[6]

This electronic tug-of-war is the source of their unique reactivity, allowing for selective transformations at different positions on the ring.

G cluster_ring Aromatic Ring Ring Benzene Ring (π-System) NO2 Nitro Group (-NO₂) Ring->NO2 Withdraws e⁻ Density (Resonance + Inductive) Deactivates Ring X Halogen (-X) Ring->X Withdraws e⁻ Density (Inductive) Deactivates Ring NH2 Amino Group (-NH₂) NH2->Ring Donates e⁻ Density (Resonance) Activates Ring (Ortho/Para)

Caption: Electronic influences on the halogenated nitroaniline scaffold.

Physicochemical Properties: A Quantitative Overview

The substituent effects directly translate into measurable physicochemical properties that are critical for predicting reaction outcomes, solubility, and even biological activity.

Acidity and Basicity (pKa)

The basicity of the anilino nitrogen is profoundly weakened by the presence of electron-withdrawing groups. The nitro group, in particular, significantly reduces the electron density on the nitrogen, making the lone pair less available for protonation. This results in a much lower pKa value compared to unsubstituted aniline.[7] Halogens also contribute to this decrease in basicity through their inductive effect.[8]

CompoundpKa ValueKey Substituent Effects
Aniline4.63[9]Baseline
4-Nitroaniline1.00[10]Strong e⁻ withdrawal by -NO₂ drastically reduces basicity.
4-Chloroaniline4.15[9]Inductive e⁻ withdrawal by -Cl reduces basicity.
3-Chloroaniline3.52[9]Inductive effect is stronger from the meta position than para.
2-Chloroaniline2.62[9]Strong inductive effect and potential steric hindrance from ortho -Cl.
3-Nitroaniline2.47[11]Strong e⁻ withdrawal by -NO₂.

Note: pKa values are for the conjugate acid (ArNH₃⁺).

Solubility

The solubility of halogenated nitroanilines is a critical parameter for reaction setup and product purification. Generally, they exhibit low solubility in water but are soluble in common organic solvents like ethanol, acetone, and ethyl acetate.[12][13] For instance, 1-iodo-4-nitrobenzene has a solubility of approximately 0.6 M in THF, but less than 0.05 M in ethanol, a crucial consideration for solvent selection in hydrogenation reactions.[12] The presence of the polar nitro and amino groups allows for hydrogen bonding, but the overall hydrophobic character of the aromatic ring and halogen often dominates.

Structural Characteristics & Crystallography

Single-crystal X-ray diffraction studies provide definitive insights into the molecular geometry and intermolecular forces that govern the solid-state properties of these compounds. The crystal packing is often dominated by N-H···O hydrogen bonds between the amino and nitro groups of adjacent molecules, forming chains or sheets.[14][15]

For example, the crystal structure of 4-chloro-2-nitroaniline reveals a monoclinic system where these intermolecular interactions are key to stabilizing the crystal lattice.[16]

ParameterValue for 4-chloro-2-nitroaniline[16]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.518
b (Å)3.807
c (Å)22.602
β (°)97.22
Volume (ų)727.228

These structural details are vital for understanding physical properties like melting point and for rational drug design, where solid-state form can impact bioavailability.

Chemical Reactivity: A Tale of Two Pathways

The dual nature of the electronic landscape in halogenated nitroanilines opens two primary avenues for synthetic transformation: nucleophilic substitution targeting the halogen and electrophilic substitution directed by the amino group.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing effect of the nitro group, especially when positioned ortho or para to the halogen, activates the ring for SNAr.[3] This reaction is a cornerstone of their utility, allowing the halogen to be displaced by a wide range of nucleophiles (e.g., amines, alkoxides) to build more complex molecules. The reaction proceeds via a resonance-stabilized negative intermediate (a Meisenheimer complex), and the rate-determining step is typically the initial nucleophilic attack.[3]

SNAr_Workflow Start Halogenated Nitroaniline Reaction SₙAr Reaction Start->Reaction Reagent Nucleophile (e.g., R-NH₂) Reagent->Reaction Solvent Solvent + Heat (e.g., DMSO, NMP) Solvent->Reaction Product Substituted Product Reaction->Product

Caption: General workflow for a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Electrophilic Aromatic Substitution & The Need for Protection

The amino group is such a potent activator that direct electrophilic substitution, such as halogenation, is often uncontrollable, leading to multiple substitutions.[4][17] For instance, reacting aniline with bromine water readily yields 2,4,6-tribromoaniline as a precipitate.[4]

To achieve selective mono-substitution, the reactivity of the amino group must be temporarily attenuated. The most common strategy is to protect it as an acetamide. The acetyl group moderates the activating effect, allowing for controlled, selective substitution. The protecting group is then easily removed via hydrolysis.[4][17]

Selective Reduction of the Nitro Group

A pivotal application of these compounds is their conversion to the corresponding halogenated anilines, which are themselves valuable intermediates.[1] This is typically achieved through the selective catalytic hydrogenation of the nitro group. The primary challenge in this process is preventing the undesired side-reaction of hydrodehalogenation (loss of the halogen atom).[12] Catalysts like platinum (Pt) and Raney Cobalt have shown high performance, with careful control of reaction conditions being crucial for high selectivity.[12]

Field-Proven Experimental Protocol: Selective Hydrogenation of 1-iodo-4-nitrobenzene

This protocol is adapted from methodologies proven effective for the selective reduction of halogenated nitroaromatics and serves as a self-validating system for achieving high selectivity.[12]

Objective: To synthesize 4-iodoaniline by selectively reducing the nitro group of 1-iodo-4-nitrobenzene while minimizing hydrodehalogenation.

Materials:

  • 1-iodo-4-nitrobenzene

  • Raney Cobalt (catalyst)

  • Tetrahydrofuran (THF), stabilized

  • Deionized Water

  • Hydrogen (H₂) gas

  • Methanol (for HPLC analysis)

  • Standard laboratory glassware and hydrogenation apparatus (e.g., Parr shaker or continuous flow reactor)

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and properly assembled. For a batch reaction, add Raney Cobalt catalyst (e.g., ~5 mol%) to the reaction vessel under an inert atmosphere (e.g., Argon).

  • Substrate Solution: In a separate flask, dissolve 1-iodo-4-nitrobenzene (1 equivalent) in a mixture of stabilized THF and water (95:5 v/v) to a concentration of approximately 0.05 M. Causality Note: Using a dilute solution and a solvent like THF, which provides good substrate solubility, helps to minimize side reactions and improve selectivity.[12]

  • Reaction Setup: Transfer the substrate solution to the reaction vessel. Seal the reactor and purge the system several times with nitrogen, followed by hydrogen gas.

  • Hydrogenation: Pressurize the reactor with H₂ gas (e.g., to 85 bar) and begin vigorous stirring. Heat the reaction to the desired temperature (e.g., 100 °C). Trustworthiness Check: Precise control over temperature, pressure, and reaction time is critical. Over-hydrogenation can lead to increased hydrodehalogenation.[12]

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Dilute the samples with methanol and analyze by HPLC to determine the conversion of starting material and the selectivity for 4-iodoaniline versus the dehalogenated aniline byproduct.

  • Workup: Once the reaction has reached completion (typically >99.5% conversion), cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

  • Purification: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from a mixture of ethyl acetate and n-heptane) to remove any residual dehalogenated aniline.[12]

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for confirming the structure and assessing the purity of halogenated nitroanilines.

TechniqueCharacteristic Signatures for a Representative Compound (e.g., 4-Nitroaniline)
UV-Visible Exhibits strong absorbance maxima (λmax) in the UV-Vis region, typically with two main bands. For 4-nitroaniline, these appear around 228 nm and 362 nm.[18] The position is sensitive to solvent and substitution.
Infrared (IR) Shows distinct peaks for the key functional groups: N-H stretching (symmetric and asymmetric) for the amino group (~3350-3500 cm⁻¹), strong asymmetric and symmetric stretching for the nitro group (~1500 cm⁻¹ and ~1330 cm⁻¹), and C-X stretching at lower wavenumbers.[19]
¹H NMR The aromatic protons are deshielded by the electron-withdrawing groups. In 4-nitroaniline, the protons ortho to the nitro group are significantly downfield (~8.1 ppm) compared to those ortho to the amino group (~6.6 ppm).[20]
¹³C NMR The carbon attached to the nitro group (ipso-carbon) is highly deshielded, while the carbon attached to the amino group is shielded.
TLC/HPLC Thin-Layer Chromatography (TLC) is excellent for rapid reaction monitoring. A mobile phase of cyclohexane and ethyl acetate can effectively separate ortho and para nitroaniline isomers due to polarity differences.[21] Reverse-phase HPLC is the standard for quantitative purity analysis.[18][22]

Applications in Synthesis: The Clofazimine Case Study

The true value of halogenated nitroanilines is realized in their application as building blocks. A prime example is the synthesis of Clofazimine, a drug used to treat leprosy. A key intermediate in this process is N-(4-chlorophenyl)-2-nitroaniline. This molecule is synthesized and then subjected to a selective nitro group reduction to form the corresponding diamine, a critical step on the path to the final active pharmaceutical ingredient (API).[12]

Clofazimine_Pathway Start 1-Fluoro-2-nitrobenzene + 4-Chloroaniline Intermediate1 N-(4-chlorophenyl)-2-nitroaniline (Halogenated Nitroaniline) Start->Intermediate1 SₙAr Reaction Intermediate2 N¹-(4-chlorophenyl)benzene-1,2-diamine Intermediate1->Intermediate2 Selective Nitro Reduction Final Clofazimine (API) Intermediate2->Final Further Synthetic Steps

Caption: Role of a halogenated nitroaniline in the synthesis of Clofazimine.

Conclusion

Halogenated nitroanilines are a class of compounds where the whole is truly greater than the sum of its parts. The competitive and complementary electronic effects of the amino, nitro, and halogen substituents create a finely tuned system for advanced organic synthesis. Their well-defined physicochemical properties, predictable reactivity in both nucleophilic and electrophilic substitutions, and critical role as intermediates for high-value products like pharmaceuticals solidify their importance in modern chemistry. A thorough understanding of these core characteristics, grounded in the principles outlined in this guide, empowers scientists to leverage these molecules with precision and confidence.

References

  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
  • Substituent Effects on the Physical Properties and pKa of Aniline. Wiley Online Library. [Link]
  • Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. International Journal of ChemTech Research. [Link]
  • Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. Rasayan Journal of Chemistry. [Link]
  • Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline.
  • Copolymers of aniline and nitroanilines: Part II. Physicochemical properties.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. [Link]
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in B
  • Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline.
  • Synthesis method of substituted nitroaniline.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Royal Society of Chemistry. [Link]
  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]
  • Substituent effects on the physical properties and pKa of aniline.
  • Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives.
  • Electrophilic substitution reactions of aniline.
  • 3-Nitroaniline. PubChem. [Link]
  • Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics. [Link]
  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. [Link]
  • TLC Separ
  • Typical chromatograms for separation of positional isomers, a o-, m-, and p-Nitroaniline under reversed-phase condition, b o-, m-, and p-Nitroaniline under normal-phase condition.
  • Aromatic Amino and Nitro–Amino Compounds and Their Halogenated Derivatives.
  • FT-IR spectra of p-nitroaniline (a) control and (b) treated.
  • Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline. Prime Scholars. [Link]
  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
  • UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water.

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Compounds Utilizing 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

5-Bromo-4-methyl-2-nitroaniline is a trifunctional aromatic compound that serves as a highly versatile and strategic starting material in modern organic synthesis. Its unique arrangement of a nucleophilic amino group, an electrophilic nitro group, and a reactive bromo-substituent on a benzene ring offers chemists orthogonal chemical handles for sequential, regioselective functionalization. This structure is particularly valuable for the synthesis of complex heterocyclic scaffolds, which form the core of countless pharmaceutical agents and functional materials.[1]

The strategic importance of this molecule lies in its capacity to undergo a variety of high-yield transformations:

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is an ideal site for forming new carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[2][3]

  • Nitro Group Reduction: The nitro moiety can be selectively reduced to an amine, generating an ortho-phenylenediamine derivative. This intermediate is a cornerstone for the construction of benzimidazoles, quinoxalines, and other fused heterocyclic systems.

  • Amino Group Diazotization: The primary amine can be converted into a diazonium salt, a highly versatile intermediate that can be substituted via Sandmeyer or related reactions to introduce a wide array of functional groups (e.g., -OH, -Cl, -CN).[4][5]

This guide provides an in-depth exploration of these transformations, offering detailed, field-proven protocols and explaining the underlying chemical principles to empower researchers in drug discovery and materials science.

Physicochemical & Safety Data

A thorough understanding of the substrate's properties is critical for safe handling and effective reaction design.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 40371-63-9[7]
Molecular Formula C₇H₇BrN₂O₂[8]
Molecular Weight 231.05 g/mol
Appearance Solid[8]
Purity Typically ≥97%[6][8]
Hazard Statements H302, H315, H319, H332 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled)[9]
Precautionary Statements P261, P280, P305+P351+P338 (Avoid breathing dust, Wear protective gloves/eye protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[9]

Safety Note: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

Core Application I: Palladium-Catalyzed C-C and C-N Bond Formation

The presence of the bromo substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing complex molecular architectures.[11]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between an organohalide and an organoboron compound.[12][13] This reaction is prized for its mild conditions and tolerance of diverse functional groups. For this substrate, coupling occurs selectively at the C-Br bond.[14]

This protocol details the coupling of this compound with phenylboronic acid to yield 4-methyl-2-nitro-5-phenylaniline.

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 231 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.5 mmol, 345 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Causality Behind Choices:

  • Catalyst System: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of Suzuki couplings, particularly with aryl bromides. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.[3]

  • Base & Solvent: A mixed solvent system of dioxane and water is commonly used to dissolve both the organic substrate and the inorganic base. K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.[13]

G cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification A Combine Reactants: This compound Phenylboronic Acid K₂CO₃ B Add Pd(dppf)Cl₂ Catalyst A->B C Establish Inert Atmosphere (Evacuate/Backfill with Argon) B->C D Add Dioxane/Water Solvent C->D E Heat to 90°C D->E F Monitor by TLC/LC-MS E->F G Cool & Dilute with Ethyl Acetate/Water F->G H Extract & Wash G->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J K K J->K Product: 4-methyl-2-nitro-5-phenylaniline G cluster_reduction Step 1: Nitro Reduction cluster_cyclization Step 2: Benzimidazole Formation Start This compound A React with SnCl₂/HCl in Ethanol at 70°C Start->A Intermediate 5-Bromo-4-methylbenzene-1,2-diamine A->Intermediate B Condense with 4-Chlorobenzaldehyde using Na₂S₂O₅ in DMF at 100°C Intermediate->B End 6-Bromo-2-(4-chlorophenyl)-5-methyl-1H-benzimidazole B->End

Sources

Application Notes and Experimental Protocols for 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-methyl-2-nitroaniline is a substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its molecular architecture, featuring a reactive primary amine, a nitro group, and a bromine atom, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. The strategic placement of these functional groups allows for selective chemical transformations, including diazotization-coupling reactions, nucleophilic aromatic substitution, and reduction of the nitro group.

These characteristics make this compound a valuable intermediate in the production of azo dyes, high-performance pigments, and potentially in the development of novel pharmaceutical and agrochemical agents.[1] This guide provides a comprehensive overview of its properties, safety protocols, and a detailed experimental procedure for its application as a diazo component in the synthesis of azo colorants, a cornerstone reaction for this class of compounds.

Compound Profile

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in any experimental setting. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 40371-63-9[2][3]
Molecular Formula C₇H₇BrN₂O₂[2][3]
Molecular Weight 231.05 g/mol [3][4]
Appearance Solid / Powder[2]
Purity Typically ≥97%[2][3]
Synonyms Benzenamine, 5-bromo-4-methyl-2-nitro-[2]
Chemical Structure

The structure of this compound is foundational to its reactivity. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. The primary amine is a key functional handle for diazotization.

Caption: Structure of this compound.

Health, Safety, and Handling

Working with this compound requires strict adherence to safety protocols due to its potential hazards. The following guidelines are synthesized from safety data sheets (SDS) and are not exhaustive. Always consult the specific SDS provided by the supplier before use.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]

  • Irritation: Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[6][7]

Personal Protective Equipment (PPE):

  • Engineering Controls: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] A face shield is recommended if there is a significant splash risk.[9]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use and change them immediately if contamination occurs.[9]

  • Skin and Body Protection: Wear a flame-resistant lab coat, long trousers, and closed-toe shoes. Ensure no skin is exposed.[8]

Handling and Storage:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.[10]

  • Handling: Avoid creating dust when handling the solid.[8] Use appropriate tools (spatulas, weigh boats) and handle carefully. Wash hands thoroughly after handling.[11]

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, seek immediate medical attention.[8][11]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8][11]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8][11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][11]

Core Application: Synthesis of Azo Dyes

The most prominent application of primary aromatic amines like this compound is as a precursor in azo dye synthesis.[1] This process is a classic example of electrophilic aromatic substitution and involves two critical stages: Diazotization and Azo Coupling.

  • Diazotization: The primary amino group (-NH₂) is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C). The low temperature is crucial because diazonium salts are thermally unstable and can decompose violently at higher temperatures.

  • Azo Coupling: The resulting diazonium salt is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as the coupling component (e.g., phenols, naphthols, or other anilines), to form a stable azo compound. The -N=N- linkage is a chromophore that imparts color to the final molecule.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Work-up Start This compound Reagents1 NaNO₂, HCl(aq) Start->Reagents1 Conditions1 0-5 °C Reagents1->Conditions1 Product1 Aryl Diazonium Salt Solution (Highly Reactive Intermediate) Conditions1->Product1 Reagents2 Coupling Component (e.g., 2-Naphthol in NaOH soln) Product1->Reagents2 Add diazonium salt solution slowly Product2 Azo Dye Product (Colored Precipitate) Reagents2->Product2 Action1 Filtration Product2->Action1 Action2 Washing (H₂O) Action1->Action2 Action3 Drying Action2->Action3 Final Purified Azo Dye Action3->Final

Caption: General workflow for Azo Dye synthesis.

Experimental Protocols

The following protocols are adapted from standard, well-established procedures for the synthesis of azo dyes.[1] They provide a framework for using this compound as the diazo component.

Protocol 1: Diazotization of this compound

Causality: This procedure converts the stable primary amine into a highly reactive diazonium salt. The reaction is kept at 0-5 °C because the diazonium salt is unstable and will decompose, releasing N₂ gas, at higher temperatures, which would prevent the subsequent coupling reaction.

Materials:

  • This compound (1.155 g, 5.0 mmol)

  • Concentrated Hydrochloric Acid (HCl, ~37%, 2.5 mL)

  • Deionized Water

  • Sodium Nitrite (NaNO₂, 0.38 g, 5.5 mmol)

  • Ice

Procedure:

  • In a 100 mL beaker, combine this compound (5.0 mmol) with 2.5 mL of concentrated HCl and 10 mL of deionized water.

  • Stir the mixture to form a fine slurry. Some gentle warming may be required to fully dissolve the amine salt, but ensure the solution is cooled back down.

  • Place the beaker in a large ice-water bath and stir continuously until the temperature of the slurry is between 0 and 5 °C.

  • In a separate small beaker, dissolve sodium nitrite (5.5 mmol) in 5 mL of cold deionized water.

  • Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirring amine slurry over 10-15 minutes. Crucial: Maintain the reaction temperature below 5 °C throughout the addition. A runaway reaction can occur if the addition is too fast or the cooling is insufficient.

  • After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. The solution should be clear or slightly yellow. Use this solution immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

Causality: This step involves the electrophilic attack of the diazonium salt on the electron-rich ring of 2-naphthol. The reaction is performed under basic conditions (using NaOH) to deprotonate the hydroxyl group of the naphthol, forming the more strongly activating naphthoxide ion, which accelerates the coupling reaction.

Materials:

  • Aryl Diazonium Salt Solution (from Protocol 1)

  • 2-Naphthol (0.72 g, 5.0 mmol)

  • Sodium Hydroxide (NaOH, 10% w/v aqueous solution)

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 2-naphthol (5.0 mmol) in 20 mL of 10% sodium hydroxide solution.

  • Cool this solution in a separate ice-water bath to below 10 °C.

  • While stirring the cold 2-naphthol solution vigorously, slowly add the diazonium salt solution (from Protocol 1) in portions.

  • A brightly colored precipitate (the azo dye) should form immediately. The color will likely be in the red-orange-brown spectrum.

  • After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear and has a neutral pH.

  • Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air-dry or dry in a desiccator.

Product Characterization

To confirm the identity and purity of the synthesized azo dye, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopy:

    • ¹H NMR: To confirm the aromatic and alkyl protons of the final structure. The spectrum for the starting material is available for comparison.[12]

    • FT-IR: To identify key functional groups, such as the N=N stretch (typically weak) and the absence of the primary N-H stretches from the starting material.

    • UV-Vis: To determine the maximum absorbance wavelength (λ_max) of the dye in a suitable solvent, which corresponds to its color.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No dye precipitates upon mixing 1. Diazonium salt decomposed (temperature too high).2. Nitrous acid was not formed (acid concentration too low).3. Coupling solution was not basic enough.1. Repeat diazotization, ensuring the temperature is strictly maintained at 0-5 °C.2. Ensure concentrated acid is used for the diazotization step.3. Check the pH of the naphthol solution; add more NaOH if necessary.
Product is a dark, oily tar instead of a solid 1. Reaction temperature was too high during coupling.2. Side reactions occurred due to impure starting materials.1. Maintain cooling during the addition of the diazonium salt.2. Ensure the purity of the starting aniline and naphthol. Recrystallization may be necessary.
Low Yield 1. Incomplete diazotization or coupling.2. Loss of product during filtration and washing.1. Allow for sufficient stirring time at each stage.2. Ensure the product is fully precipitated before filtration. Use cold water for washing to minimize dissolution.

References

  • 5-Bromo-2-methyl-4-nitroaniline.
  • 5-bromo-N-methyl-2-nitroaniline.
  • A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo).
  • 2-Bromo-5-fluoro-4-nitroaniline.

Sources

The Strategic Utility of 5-Bromo-4-methyl-2-nitroaniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Substituted anilines, particularly those adorned with multiple functional groups, serve as invaluable scaffolds for the construction of complex molecular architectures.[1] Among these, 5-Bromo-4-methyl-2-nitroaniline stands out as a building block of significant interest. Its unique arrangement of a reactive bromine atom, an electron-withdrawing nitro group, a nucleophilic amine, and a methyl group offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2]

The presence of the bromine atom is particularly advantageous, as it provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of a wide array of aryl and heteroaryl moieties, enabling extensive structure-activity relationship (SAR) studies. The nitro group, while strongly influencing the electronic properties of the ring, can be readily reduced to an amine, which can then participate in cyclization reactions to form heterocyclic systems common in many bioactive molecules.[2] This multi-faceted reactivity makes this compound a powerful tool in the medicinal chemist's arsenal.

Core Applications in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[5] The general structure of many kinase inhibitors includes a heterocyclic core that mimics the purine ring of ATP, allowing it to bind to the ATP-binding site of the kinase and block its activity.[1] this compound is an excellent precursor for the synthesis of such heterocyclic scaffolds.

Synthesis of Substituted Indole Scaffolds

The indole nucleus is a "privileged scaffold" in medicinal chemistry, found in a multitude of natural products and approved drugs.[6] Derivatives of 5-bromoindole have shown significant promise as anticancer agents, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] The following section outlines a synthetic strategy to access functionalized indoles from this compound.

Workflow for the Synthesis of a 5-Aryl-6-methyl-1H-indole Precursor

G A This compound B Reduction of Nitro Group (e.g., SnCl2, HCl or H2, Pd/C) A->B C 4-Bromo-5-methylbenzene-1,2-diamine B->C D Cyclization with an α-haloketone (e.g., chloroacetone) C->D E 5-Bromo-6-methyl-1H-indole D->E F Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, base) E->F G 5-Aryl-6-methyl-1H-indole F->G

Caption: Synthetic pathway from this compound to a 5-Aryl-6-methyl-1H-indole scaffold.

Protocol 1: Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine

This protocol details the reduction of the nitro group of this compound to form the corresponding diamine, a key intermediate for cyclization reactions.

Parameter Value/Condition Rationale
Starting Material This compound (1.0 equiv)The foundational building block.
Reducing Agent Tin(II) chloride dihydrate (SnCl₂, 4.0 equiv)A classic and effective reagent for the reduction of aromatic nitro groups to amines.
Solvent EthanolA common solvent for this type of reduction, facilitating dissolution of the starting material.
Acid Concentrated Hydrochloric Acid (HCl)Creates the acidic medium required for the reduction with SnCl₂.
Temperature RefluxProvides the necessary energy to drive the reaction to completion in a reasonable timeframe.
Work-up Basification with NaOHNeutralizes the excess acid and precipitates the tin salts, allowing for extraction of the product.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent) and ethanol.

  • Stir the mixture to dissolve the starting material.

  • Carefully add concentrated hydrochloric acid.

  • Add Tin(II) chloride dihydrate (4.0 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add a concentrated solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 12) to precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Bromo-5-methylbenzene-1,2-diamine.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Aryl-6-methyl-1H-indoles via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-bromoindole intermediate with an arylboronic acid.[3]

Parameter Value/Condition Rationale
Starting Material 5-Bromo-6-methyl-1H-indole (1.0 equiv)The brominated indole scaffold ready for diversification.
Coupling Partner Arylboronic acid (1.2 equiv)The source of the aryl group to be introduced.
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)A commonly used and effective palladium catalyst for Suzuki couplings.[3]
Base Potassium carbonate (K₂CO₃, 2.0 equiv)Essential for the transmetalation step in the catalytic cycle.[4]
Solvent 1,4-Dioxane/Water mixtureA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CA typical temperature for Suzuki coupling reactions to ensure a reasonable reaction rate.[3]

Step-by-Step Procedure:

  • In a Schlenk flask, combine 5-Bromo-6-methyl-1H-indole (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and degassed water to the flask.

  • Add the palladium catalyst (3 mol%) to the reaction mixture.

  • Heat the mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-Aryl-6-methyl-1H-indole.

Synthesis of Pyrrolo[2,3-d]pyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine scaffold is another critical core structure in many kinase inhibitors.[1][6] The synthesis of these compounds often involves the construction of the pyrimidine ring onto a pyrrole precursor. The amine functionality derived from this compound can be a key participant in the formation of this heterocyclic system.

Conceptual Synthetic Pathway

G A This compound B Reduction and Protection A->B C N-Protected 4-Bromo-5-methylbenzene-1,2-diamine B->C D Condensation with a β-ketoester C->D E Formation of a brominated pyrrole intermediate D->E F Cyclization to form the pyrimidine ring E->F G Brominated Pyrrolo[2,3-d]pyrimidine core F->G H Functionalization via Suzuki Coupling G->H I Diverse Kinase Inhibitor Library H->I

Caption: Conceptual workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor library.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The synthesized indole and pyrrolo[2,3-d]pyrimidine derivatives, bearing diverse substituents at the 5-position, can be screened for their ability to inhibit various protein kinases. The core heterocyclic scaffold is designed to fit into the ATP-binding pocket of the kinase, forming key hydrogen bonds with the hinge region of the enzyme.[1] The substituents introduced via the Suzuki coupling can then occupy adjacent hydrophobic pockets, leading to increased potency and selectivity.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Scaffold Heterocyclic Scaffold (e.g., Indole) Scaffold->Hinge H-Bonds Substituent Aryl Substituent Substituent->HydrophobicPocket Hydrophobic Interactions

Caption: Simplified model of a kinase inhibitor interacting with the ATP-binding site.

Conclusion and Future Perspectives

This compound is a strategically functionalized building block with significant potential in medicinal chemistry. Its versatile reactivity allows for the synthesis of diverse libraries of compounds based on privileged scaffolds such as indoles and pyrrolo[2,3-d]pyrimidines. The protocols and conceptual workflows outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in the discovery of novel kinase inhibitors and other therapeutic agents. Further exploration of different cross-coupling reactions and cyclization strategies will undoubtedly unlock even greater potential for this valuable synthetic intermediate.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI.
  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(13), 4813-4822.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.
  • The Versatile Scaffold: Applications of 5-Bromo-3-methyl-1H-indole in Medicinal Chemistry and Drug Design. (n.d.). Benchchem.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. (n.d.). Benchchem.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloro-4-methylpyridine. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-(methylthio)pyrimidine. (n.d.). Benchchem.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • Suzuki reaction. (n.d.). Wikipedia.
  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2023).
  • Method for preparing N-methyl paranitroaniline. (n.d.).
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds. (2022). Journal of Medicinal and Chemical Sciences.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2024).
  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (2018).
  • This compound. (n.d.). Advanced ChemBlocks.
  • Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation. (2022). The Journal of Organic Chemistry.
  • Pharmaceutical compositions. (n.d.). PubChem.
  • This compound. (n.d.). Sigma-Aldrich.
  • Heterocycles in Medicine. (n.d.). University of Lisbon.
  • A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. (n.d.).
  • Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation. (2022).
  • 4-methyl-2-nitroaniline synthesis method. (n.d.).

Sources

Application Notes and Protocols for Azo Dye Synthesis using 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromatic World of Azo Dyes from Substituted Anilines

Azo dyes represent the most extensive and versatile class of synthetic organic colorants, distinguished by the presence of one or more azo groups (–N=N–) that bridge aromatic rings. Their synthesis is a cornerstone of industrial and academic chemistry, yielding a vast spectrum of colors applicable in textiles, printing, food, and advanced materials.[1] The vibrancy and stability of these dyes are intricately linked to the electronic properties of their molecular architecture, which can be precisely tuned by the selection of the starting aromatic amine (the diazo component) and the coupling partner.

This guide provides an in-depth technical overview and detailed experimental protocols for the synthesis of a novel azo dye using 5-Bromo-4-methyl-2-nitroaniline as the diazo component. The presence of three distinct substituents on the aniline ring—an electron-withdrawing nitro group, an electron-withdrawing bromine atom, and an electron-donating methyl group—presents a unique case study in directing the course of the synthesis. The electron-withdrawing groups decrease the basicity of the amino group, making the initial diazotization step more challenging, yet they enhance the electrophilicity and stability of the resulting diazonium salt.[2] This interplay of electronic effects offers a rich platform for creating dyes with potentially unique shades and improved fastness properties.

These application notes are designed for researchers, scientists, and professionals in drug development and material science, offering both the theoretical underpinnings and practical, field-proven methodologies for the successful synthesis and characterization of azo dyes derived from this specific precursor.

Pillar 1: The Underlying Chemistry - A Tale of Two Reactions

The synthesis of an azo dye is a classic two-step process, each with its own critical parameters and mechanistic intricacies.

Step 1: Diazotization of this compound

Diazotization is the conversion of the primary aromatic amine into a highly reactive diazonium salt.[3] This reaction is conducted at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[2] The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4]

The mechanism proceeds as follows:

  • Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amino group of this compound attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized aryl diazonium ion.

Due to the presence of the electron-withdrawing nitro and bromo groups, the amino group of this compound is significantly less basic than that of aniline. This reduced nucleophilicity necessitates strongly acidic conditions to facilitate the formation of the nitrosonium ion and to ensure the reaction proceeds efficiently.[2][5]

Step 2: Azo Coupling - The Chromophore Formation

The second stage is the azo coupling reaction, an electrophilic aromatic substitution where the newly formed diazonium salt acts as the electrophile.[6] It reacts with an electron-rich aromatic compound, known as the coupling component. For this guide, we will use 2-naphthol (β-naphthol), a classic and effective coupling partner.

To enhance its reactivity, 2-naphthol is typically dissolved in a basic solution, such as aqueous sodium hydroxide.[6] This deprotonates the hydroxyl group, forming the more potent nucleophilic naphthoxide ion. The diazonium ion then attacks the electron-rich naphthoxide ring, typically at the C1 position (α-position), to form the stable azo linkage, which serves as the chromophore responsible for the dye's color.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible. The causality behind each step is explained to allow for adaptation and troubleshooting.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₇H₇BrN₂O₂231.052.31 g (10 mmol)Starting diazo component.
Concentrated Hydrochloric AcidHCl36.46~8 mLTo form the amine salt and generate nitrous acid.
Sodium NitriteNaNO₂69.000.76 g (11 mmol)Nitrous acid precursor.
2-Naphthol (β-Naphthol)C₁₀H₈O144.171.44 g (10 mmol)Coupling component.
Sodium HydroxideNaOH40.002.0 gTo dissolve the coupling component.
Distilled WaterH₂O18.02As needed
Ice--As neededFor temperature control.
Starch-Iodide Paper--StripsTo test for excess nitrous acid.
Urea or Sulfamic AcidCH₄N₂O / H₃NO₃S60.06 / 97.09Small amountTo quench excess nitrous acid.
Protocol 1: Diazotization of this compound

Rationale: This protocol ensures the complete conversion of the weakly basic amine into its diazonium salt while preventing its decomposition. The use of a significant excess of acid is crucial.

  • Preparation of the Amine Salt: In a 250 mL beaker, carefully add 2.31 g (10 mmol) of this compound to 30 mL of distilled water. While stirring, slowly add 5 mL of concentrated hydrochloric acid. The mixture may need to be gently warmed to facilitate the dissolution of the amine hydrochloride salt.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring using a magnetic stirrer. It is critical to maintain this temperature throughout the diazotization process.[2]

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.76 g (11 mmol, 1.1 equivalents) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine salt solution over a period of 15-20 minutes. Use a thermometer to ensure the internal temperature of the reaction mixture does not exceed 5 °C.

  • Completion and Testing: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. To confirm the presence of excess nitrous acid (indicating complete diazotization), touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates a positive test.

  • Quenching Excess Nitrous Acid: If the test is positive, add a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative (the paper remains white). This step is vital to prevent unwanted side reactions in the subsequent coupling step. The resulting cold diazonium salt solution should be used immediately.

Protocol 2: Azo Coupling with 2-Naphthol

Rationale: This protocol utilizes a basic medium to activate the 2-naphthol for a rapid and efficient electrophilic substitution reaction with the diazonium salt.

  • Preparation of the Coupling Solution: In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution (prepared by dissolving 5 g of NaOH in 45 mL of water). Stir until a clear solution is obtained.

  • Cooling: Cool this alkaline 2-naphthol solution in an ice bath to 0-5 °C.

  • Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold alkaline 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling reaction goes to completion.

  • Isolation of the Dye: Isolate the crude azo dye by vacuum filtration using a Büchner funnel. Wash the solid precipitate with several portions of cold distilled water until the filtrate is neutral.

  • Drying: Dry the collected solid in a drying oven at a moderate temperature (e.g., 60-80 °C) or air-dry to a constant weight.

Pillar 3: Visualization and Data Presentation

Visual aids are crucial for understanding complex chemical processes. The following diagrams illustrate the reaction and workflow.

Chemical Synthesis Pathway

Azo Dye Synthesis Overall Reaction Scheme cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine This compound Reagents1 NaNO₂, HCl 0-5 °C Amine->Reagents1 DiazoniumSalt Aryl Diazonium Salt Reagents1->DiazoniumSalt AzoDye Final Azo Dye DiazoniumSalt->AzoDye Coupling Naphthol 2-Naphthol Reagents2 NaOH (aq) 0-5 °C Naphthol->Reagents2 Reagents2->AzoDye

Caption: The two-step synthesis of the azo dye.

Experimental Workflow Diagram

Experimental Workflow Step-by-Step Laboratory Workflow A 1. Prepare Amine Salt Solution (Amine + HCl) B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B D 4. Add NaNO₂ Dropwise (T < 5 °C) B->D C 3. Prepare NaNO₂ Solution C->D E 5. Test for Excess HNO₂ (Starch-Iodide Paper) D->E F 6. Quench Excess HNO₂ (Urea) E->F I 9. Combine Solutions (Add Diazonium to Naphthoxide) F->I G 7. Prepare Naphthoxide Solution (2-Naphthol + NaOH) H 8. Cool to 0-5 °C G->H H->I J 10. Stir for 30-45 min I->J K 11. Isolate by Filtration J->K L 12. Wash and Dry Product K->L

Caption: Laboratory workflow for azo dye synthesis.

Characterization of the Synthesized Azo Dye

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • Melting Point Determination: A sharp melting point is indicative of a pure compound.

  • UV-Visible Spectroscopy: Dissolving the dye in a suitable solvent (e.g., ethanol or DMSO) and recording its UV-Vis spectrum will reveal the wavelength of maximum absorption (λmax), which is characteristic of the dye's color.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should confirm the presence of key functional groups. Expected characteristic peaks include the N=N stretch (azo group), O-H stretch (if any residual), C-H aromatic stretches, and peaks corresponding to the substituents (C-Br, NO₂).[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation, confirming the connectivity of all atoms in the molecule.[9]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.

  • Chemical Hazards:

    • Aromatic Amines and Nitro Compounds: this compound is toxic and should be handled with care to avoid skin contact and inhalation.[11]

    • Acids and Bases: Concentrated HCl and solid NaOH are corrosive. Handle with extreme care.

    • Diazonium Salts: While generally used in solution, isolated diazonium salts can be explosive when dry. Never attempt to isolate the diazonium salt as a solid.[1]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of azo dyes from substituted anilines like this compound provides a versatile platform for the creation of novel colorants. By carefully controlling the reaction conditions, particularly temperature and acidity during the diazotization step, and by activating the coupling component in a basic medium, high yields of the desired azo dye can be achieved. The protocols and theoretical background provided in this guide offer a solid foundation for researchers to explore this fascinating area of color chemistry, enabling the development of new materials with tailored properties.

References

  • The Synthesis of Azo Dyes. (n.d.).
  • Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. (n.d.). International Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Utilizing Heptyl-2-naphthol.
  • Vedantu. (n.d.). How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide.
  • BenchChem. (2025).
  • Preparation of 2-Naphthol Aniline Dye. (2021).
  • Azo coupling reaction mechanism with 2-naphthol. (n.d.). General Chemistry Resources.
  • BenchChem. (2025).
  • Spectrophotometric and Infra-red Analyses of Azo Reactive Dyes. (2020). Science World Journal.
  • Okano, M., & Ogata, Y. (1953). Kinetics of the Diazotization of Anilines. Journal of the American Chemical Society.
  • BenchChem. (2025). Synthesis of Azo Dyes Using 2-Bromo-N,N-diethyl-4-nitroaniline.
  • Al-Azzawi, A. M., et al. (2025). Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA. Scientific Reports.
  • Ali, S. H., et al. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethoxazole. Mustafa Journal of Science.
  • UV-vis spectrum of novel azo dyes. (n.d.).
  • Manulla, M. H., & Abbas, A. K. (2025).
  • Allen Institute. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
  • Moghani, D. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Denitrification Combined with Diazotization of Anilines. (2015). Organic Process Research & Development.
  • Diazotization of Aniline Derivatives: Nitrous Acid Test. (2001).
  • Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes. (2022). PubMed Central.
  • Diazotization Reactions Lecture. (2024, February 23). YouTube.
  • Methyl Orange Synthesis of Azo Dyes. (n.d.). Rajdhani College.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-methyl-2-nitroaniline is a valuable and versatile substrate in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds that are prevalent in pharmaceuticals and agrochemicals.[1] The strategic placement of the bromo, methyl, nitro, and amino groups on the aniline ring dictates its reactivity, making it an ideal candidate for nucleophilic aromatic substitution (SNAr). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of SNAr reactions utilizing this substrate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthetic outcome.

The core of this substrate's utility lies in the powerful electron-withdrawing nature of the nitro group (-NO₂), which is positioned ortho to the bromine atom.[2] This arrangement significantly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group.[3][4] The amino (-NH₂) and methyl (-CH₃) groups, while having a less dominant electronic influence in this context, still contribute to the overall reactivity and can be pivotal for subsequent synthetic transformations.[2] Understanding the interplay of these substituents is crucial for predicting reaction outcomes and troubleshooting potential issues.

Mechanistic Rationale: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism, commonly referred to as the SNAr pathway.[3][5] This is fundamentally different from SN1 and SN2 reactions observed in aliphatic chemistry.[6]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine.[7] This is the rate-determining step of the reaction.[8] The strong electron-withdrawing nitro group, being ortho to the site of attack, plays a critical role by lowering the electron density of the aromatic ring, making it more electrophilic.[4][9] This initial attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The stability of this complex is paramount for the reaction to proceed, and the nitro group provides this stabilization by delocalizing the negative charge through resonance.[3][4]

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second, faster step, the leaving group (bromide anion) is expelled from the Meisenheimer complex.[3] This step restores the aromaticity of the ring, which is a strong thermodynamic driving force for the reaction.[5] The choice of a good leaving group is important, and while bromide is a competent leaving group in SNAr, the reactivity order for halogens in activated systems is often F > Cl ≈ Br > I.[6][10]

Caption: The SNAr mechanism on this compound.

Experimental Protocol: Synthesis of N-substituted-4-methyl-2-nitroanilines

This protocol details a general procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine. This reaction is a foundational step for the synthesis of various biologically active molecules, including benzimidazoles.[11][12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available[13]
Amine Nucleophile≥98%Commercially Availablee.g., Piperidine, Morpholine, Ethanolamine
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially AvailableAprotic polar solvent is crucial.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercially AvailableActs as a base to neutralize HBr formed.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)-Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Equipment
  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus (plates, developing chamber, UV lamp)

Step-by-Step Procedure

Sources

Application Notes & Protocols: A Multi-Step Synthesis Guide from 5-Bromo-4-methyl-2-nitroaniline to Substituted Benzimidazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the multi-step synthesis and derivatization of bioactive heterocyclic compounds, commencing with 5-Bromo-4-methyl-2-nitroaniline. This document outlines the strategic conversion of this readily available starting material into a versatile brominated benzimidazole intermediate, which can be further functionalized to generate a library of compounds for screening in drug discovery programs. The protocols herein are designed to be robust and scalable, with an emphasis on the underlying chemical principles and practical laboratory considerations.

Introduction: The Strategic Utility of this compound in Heterocyclic Synthesis

This compound is a valuable starting material in medicinal chemistry due to the orthogonal reactivity of its functional groups. The nitro and amino groups are precursors to the versatile o-phenylenediamine scaffold, a cornerstone for the synthesis of benzimidazoles.[1][2] Benzimidazoles are a prominent class of nitrogen-containing heterocycles found in a wide array of clinically approved drugs, exhibiting activities such as antiviral, anticancer, and antihypertensive properties.[3][4] The bromine atom on the aromatic ring provides a reactive handle for late-stage functionalization via modern cross-coupling reactions, enabling the exploration of chemical space around the core scaffold.[3]

This guide details a two-step synthesis to produce a 6-bromo-5-methyl-2-substituted-1H-benzimidazole intermediate, followed by a representative protocol for its further diversification. The synthetic strategy involves:

  • Reduction of the Nitro Group: Conversion of this compound to 5-Bromo-4-methyl-benzene-1,2-diamine.

  • Condensation and Cyclization: Formation of the benzimidazole ring via reaction with an aldehyde.

  • Diversification via Cross-Coupling: A representative Suzuki-Miyaura coupling to demonstrate the utility of the brominated intermediate.

Physicochemical Properties and Safety Information

A thorough understanding of the chemical properties and safety precautions for the starting material and key intermediates is paramount for the safe execution of these protocols.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS NumberKey Safety Precautions
This compoundC₇H₇BrN₂O₂231.05Solid40371-63-9Causes skin and serious eye irritation. May cause respiratory irritation.[1] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]
5-Bromo-4-methyl-benzene-1,2-diamineC₇H₉BrN₂201.07SolidN/AHandle with care, as aromatic amines can be toxic. Avoid inhalation and skin contact.
6-Bromo-5-methyl-2-phenyl-1H-benzimidazoleC₁₄H₁₁BrN₂287.16SolidN/AHandle with appropriate PPE.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-4-methyl-benzene-1,2-diamine

This protocol describes the reduction of the nitro group in this compound to an amine using iron powder in an acidic medium, a classic and effective method for this transformation.[1]

Reaction Scheme:

Caption: Reduction of this compound.

Materials:

  • This compound (1.0 eq)

  • Iron powder (3.0 eq)

  • Ammonium chloride (1.0 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound, ethanol, and water (in a 4:1 ratio).

  • Add iron powder and ammonium chloride to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-4-methyl-benzene-1,2-diamine. This product is often used in the next step without further purification.

Step 2: Synthesis of 6-Bromo-5-methyl-2-phenyl-1H-benzimidazole

This protocol outlines the Phillips condensation method for the synthesis of benzimidazoles, which involves the reaction of an o-phenylenediamine with a carboxylic acid or, as in this modified procedure, an aldehyde in the presence of an oxidizing agent.[2]

Reaction Scheme:

Caption: Synthesis of a substituted benzimidazole.

Materials:

  • 5-Bromo-4-methyl-benzene-1,2-diamine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ammonium chloride (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-4-methyl-benzene-1,2-diamine and benzaldehyde in ethanol.

  • Add a catalytic amount of ammonium chloride.

  • Heat the reaction mixture to 80-90°C and stir for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it. The crude product can be purified by recrystallization from ethanol to afford pure 6-Bromo-5-methyl-2-phenyl-1H-benzimidazole.

Step 3 (Optional): Diversification via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the functionalization of the brominated benzimidazole intermediate using a Suzuki-Miyaura cross-coupling reaction to introduce a new aryl group.

Reaction Scheme:

Caption: Diversification via Suzuki-Miyaura coupling.

Materials:

  • 6-Bromo-5-methyl-2-phenyl-1H-benzimidazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add 6-Bromo-5-methyl-2-phenyl-1H-benzimidazole, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed dioxane/water solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 90-100°C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-5-methyl-2-phenyl-1H-benzimidazole.

Overall Synthetic Workflow

Synthetic Workflow A This compound B Step 1: Nitro Reduction (Fe, NH₄Cl) A->B C 5-Bromo-4-methyl-benzene-1,2-diamine B->C D Step 2: Benzimidazole Formation (Aldehyde, NH₄Cl) C->D E 6-Bromo-5-methyl-2-substituted-1H-benzimidazole D->E F Step 3: Diversification (e.g., Suzuki Coupling) E->F G Library of Substituted Benzimidazoles F->G

Caption: Multi-step synthesis from this compound.

Conclusion

This guide provides a detailed and practical framework for the multi-step synthesis of a versatile brominated benzimidazole intermediate from this compound. The subsequent functionalization of this intermediate through cross-coupling reactions opens the door to a vast array of novel benzimidazole derivatives for biological screening. The protocols are based on established and reliable chemical transformations, offering a solid foundation for drug discovery and medicinal chemistry programs.

References

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (2021). Molecules, 26(5), 1395.
  • Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. (2014). Journal of the Serbian Chemical Society, 79(3), 277-282.
  • A green synthesis of benzimidazoles. (2013). Indian Journal of Chemistry, 52B, 1152-1156.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • Benzimidazole and Their Derivatives. (2023). Encyclopedia, 3(4), 1349-1369.

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of Derivatives from 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-4-methyl-2-nitroaniline

This compound is a highly versatile and strategically important starting material in modern organic synthesis. Its unique substitution pattern—a primary amine for diazotization, a nitro group for reduction and subsequent cyclization, and a bromine atom for cross-coupling reactions—offers a trifecta of reactive sites. This allows for the selective and sequential introduction of diverse functional groups, making it an invaluable scaffold for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. The derivatives of this compound are key intermediates in the synthesis of a wide range of pharmacologically active agents, including anti-cancer, antimicrobial, and anti-inflammatory drugs.

This technical guide provides detailed, field-proven protocols for the synthesis of key derivatives from this compound. Each protocol is designed to be a self-validating system, with explanations for critical steps and considerations for reaction monitoring and purification.

Core Synthetic Transformations & Protocols

The synthetic utility of this compound can be primarily exploited through four key transformations:

  • Reduction of the Nitro Group: Accessing the corresponding o-phenylenediamine for the synthesis of heterocyclic systems like benzimidazoles.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Utilizing the aryl bromide to form carbon-carbon bonds.

  • Sandmeyer Reaction: Transforming the primary amine into a wide array of functional groups via a diazonium salt intermediate.

  • Amide Bond Formation: Acylation of the primary amine to generate amide derivatives.

The following diagram illustrates the potential synthetic pathways originating from the starting material.

G cluster_reduction Nitro Reduction cluster_suzuki Suzuki Coupling cluster_sandmeyer Sandmeyer Reaction cluster_amide Amide Formation start This compound diamine 4-Bromo-5-methyl-benzene-1,2-diamine start->diamine e.g., Fe/HCl suzuki_prod Biaryl Derivatives start->suzuki_prod R-B(OH)₂, Pd Catalyst, Base diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HX amide_prod Amide Derivatives start->amide_prod RCOCl, Base benzimidazole Benzimidazole Derivatives diamine->benzimidazole Aldehydes/ Carboxylic Acids sandmeyer_prod Halogenated/Cyanated Derivatives diazonium->sandmeyer_prod CuX

Caption: Key synthetic pathways from this compound.

Protocol 1: Reduction of the Nitro Group to Synthesize 4-Bromo-5-methyl-benzene-1,2-diamine

The reduction of the nitro group to a primary amine is a pivotal step, yielding an o-phenylenediamine which is a direct precursor to benzimidazoles—a privileged scaffold in drug discovery.[1] While catalytic hydrogenation is effective, a metal-acid reduction using iron is often preferred for its cost-effectiveness and tolerance of the aryl bromide.[2]

Reaction Scheme:

This compound → 4-Bromo-5-methyl-benzene-1,2-diamine

Causality: Iron powder in an acidic medium (like acetic acid or aqueous HCl with a co-solvent) acts as a robust reducing agent for aromatic nitro groups. The reaction proceeds via a series of single electron transfers from the iron metal to the nitro group, with protons from the acid participating in the formation of water as a byproduct. This method is generally chemoselective for the nitro group in the presence of an aryl bromide.[2]

Detailed Experimental Protocol:
  • Materials:

    • This compound (1.0 eq)

    • Iron powder (<100 mesh) (4.0 eq)

    • Ammonium chloride (NH₄Cl) (1.0 eq)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 2.31 g, 10 mmol), iron powder (2.23 g, 40 mmol), and ammonium chloride (0.53 g, 10 mmol).

    • Add a 4:1 mixture of ethanol and water (50 mL).

    • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material is UV active and has a distinct color. The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the hot solution through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

    • To the remaining aqueous residue, add ethyl acetate (50 mL) and carefully neutralize with saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-5-methyl-benzene-1,2-diamine, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Benzimidazole Derivatives

The synthesized 4-Bromo-5-methyl-benzene-1,2-diamine is an excellent precursor for benzimidazoles via condensation with aldehydes (Phillips condensation) or carboxylic acids.[3][4]

Reaction Scheme:

4-Bromo-5-methyl-benzene-1,2-diamine + R-CHO → 6-Bromo-5-methyl-2-(R)-1H-benzo[d]imidazole

Detailed Experimental Protocol (Example with an Aldehyde):
  • Materials:

    • 4-Bromo-5-methyl-benzene-1,2-diamine (1.0 eq)

    • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

    • Ammonium chloride (NH₄Cl) (0.3 eq)

    • Ethanol (EtOH)

  • Procedure:

    • In a round-bottom flask, dissolve 4-Bromo-5-methyl-benzene-1,2-diamine (e.g., 2.01 g, 10 mmol) and the chosen aldehyde (1.36 g, 10 mmol) in ethanol (40 mL).

    • Add ammonium chloride (0.16 g, 3 mmol) as a mild catalyst.

    • Heat the reaction mixture to 80 °C and stir for 2-3 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

    • The product will precipitate out of solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry. The crude product can be purified by recrystallization from ethanol to afford the pure benzimidazole derivative.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position serves as an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to create biaryl derivatives.[5][6][7][8] The choice of catalyst, ligand, and base is crucial for achieving high yields.

Reaction Scheme:

This compound + R-B(OH)₂ → 5-Aryl-4-methyl-2-nitroaniline

Causality: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronate complex (formed from the boronic acid and base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7][8] For electron-rich anilines, a moderately strong base like K₃PO₄ or K₂CO₃ is often effective.

Detailed Experimental Protocol:
  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane

    • Water (degassed)

  • Procedure:

    • To a Schlenk flask, add this compound (e.g., 231 mg, 1.0 mmol), the arylboronic acid (e.g., 146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl derivative.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common, effective Pd(0) catalyst for Suzuki couplings.
Base K₂CO₃Sufficiently strong to form the boronate complex without causing side reactions.
Solvent Dioxane/WaterA biphasic system that dissolves both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient thermal energy to drive the catalytic cycle.

Protocol 4: Sandmeyer Reaction for Halogen Exchange

The Sandmeyer reaction is a powerful method to replace the primary amino group with a variety of substituents, including halides and nitriles, via a diazonium salt intermediate.[9][10][11] This protocol details the conversion to 1,5-Dibromo-4-methyl-2-nitrobenzene.

Reaction Scheme:

This compound → 1,5-Dibromo-4-methyl-2-nitrobenzene

Causality: The reaction first involves the formation of a diazonium salt by treating the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[12] This diazonium salt is an excellent leaving group (N₂) and, in the presence of a copper(I) salt like CuBr, undergoes a radical-nucleophilic aromatic substitution to install the bromide.[9]

Detailed Experimental Protocol:
  • Materials:

    • This compound (1.0 eq)

    • Sodium nitrite (NaNO₂) (1.1 eq)

    • Hydrobromic acid (HBr, 48%)

    • Copper(I) bromide (CuBr) (1.2 eq)

  • Procedure:

    • Diazotization: In a flask, suspend this compound (e.g., 2.31 g, 10 mmol) in 48% HBr (20 mL). Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11 mmol in 5 mL H₂O) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.

    • Sandmeyer Reaction: In a separate, larger flask, dissolve CuBr (1.72 g, 12 mmol) in 48% HBr (10 mL) and heat to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of N₂ gas will occur.

    • After the addition is complete, heat the mixture at 80-90 °C for 30 minutes.

    • Cool the reaction to room temperature and pour into water (100 mL).

    • Extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with water, then with saturated NaHCO₃ solution, and finally with brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization from ethanol.

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction Aniline This compound Diazonium Arenediazonium Salt Aniline->Diazonium NaNO₂, HBr 0-5 °C Product 1,5-Dibromo-4-methyl-2-nitrobenzene Diazonium->Product CuBr 60-90 °C

Caption: Workflow for the Sandmeyer Bromination reaction.

References

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). Journal of Saudi Chemical Society.
  • SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. (n.d.). Bibliomed.
  • A green synthesis of benzimidazoles. (2013). Indian Journal of Chemistry.
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules.
  • Sandmeyer Reactions | Organic Chemistry. (2021). YouTube.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of Amines. (2019). Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.

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Application Notes & Protocols: Flow Chemistry Applications for Nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Synthetic Hurdles of Nitroaniline Chemistry

Nitroaniline derivatives are foundational building blocks in the chemical industry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[1] Their utility stems from the dual reactivity of the amino and nitro functional groups, which allows for a diverse range of subsequent chemical transformations, including diazotization, reduction to diamines, and nucleophilic aromatic substitution (SNAr).[2][3]

Despite their importance, the traditional batch synthesis of these compounds is fraught with significant challenges. The cornerstone reaction, aromatic nitration, is notoriously hazardous due to its highly exothermic nature and the use of corrosive, dangerous reagents like mixed nitric and sulfuric acids.[2][4] In large-scale batch reactors, inefficient heat transfer can lead to localized hotspots, resulting in poor selectivity, the formation of hazardous byproducts, and a substantial risk of runaway reactions.[5][6][7] Subsequent reactions, such as the reduction of the nitro group, often involve flammable hydrogen gas under pressure, posing further safety risks.[3][8]

Flow chemistry, or continuous-flow synthesis, emerges as a transformative technology that directly addresses these limitations.[9] By performing reactions in a continuous stream through small-diameter tubes or microreactors, flow chemistry offers unparalleled control over reaction parameters. The high surface-area-to-volume ratio of these reactors enables extremely efficient heat transfer, effectively quenching exotherms and preventing thermal runaways.[5][6][10] This precise control not only establishes a much safer operating environment but also frequently leads to higher yields, improved selectivity, and streamlined scalability, making it an indispensable tool for modern chemical development.[2][9]

This guide provides detailed application notes and protocols for the synthesis and derivatization of nitroanilines using continuous-flow technology, designed for researchers, scientists, and drug development professionals.

Application I: Continuous-Flow Nitration of Aromatic Precursors

Expertise & Causality: The nitration of anilines or their protected analogues is a classic example where flow chemistry provides a paradigm shift in safety and efficiency. The intrinsic safety of using small, controlled reaction volumes fundamentally changes the risk profile of this hazardous transformation.[6] In a flow reactor, the quantity of the energetic nitrating mixture present at any given moment is minimal. Coupled with superior heat dissipation, this allows for the use of more aggressive reaction conditions (e.g., higher temperatures) to dramatically accelerate reaction rates without compromising safety. This often leads to cleaner reactions with fewer byproducts compared to batch processes, which must often be run at low temperatures with slow additions to maintain control.[2][7]

Protocol 2.1: Synthesis of 4-Methoxy-2-nitroaniline

This protocol details the continuous nitration of N-acetyl-4-methoxyaniline (4-methoxyacetanilide), followed by in-line hydrolysis to yield the target product. The initial acetylation step protects the amine from oxidation by the strong acid mixture.

Step 1: Reagent Preparation

  • Stream A (Substrate): Prepare a 0.5 M solution of 4-methoxyacetanilide in glacial acetic acid. Ensure the starting material is fully dissolved.

  • Stream B (Nitrating Mixture): Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid (70%) to concentrated sulfuric acid (98%) in a 1:2 v/v ratio in an ice bath. Extreme caution is required.

Step 2: Flow Reactor System Setup

  • Assemble the flow reactor system using chemically resistant tubing (e.g., PFA or PTFE) and fittings.

  • Connect two separate syringe pumps or HPLC pumps, one for Stream A and one for Stream B.

  • Feed the outputs of both pumps into a T-mixer to ensure rapid and efficient mixing of the reagent streams.

  • Connect the output of the T-mixer to a heated reactor coil (e.g., 10 mL PFA tubing) submerged in a temperature-controlled oil bath.

  • Install a back-pressure regulator (BPR), typically set to 45-100 psi, after the reactor coil to ensure the solvent remains in the liquid phase at elevated temperatures and to prevent bubble formation.

  • Direct the output from the BPR into a collection flask containing a stirred solution of cold water or a quenching agent (e.g., aqueous sodium hydroxide) for immediate neutralization and product precipitation.[5][11]

Step 3: Reaction Execution & Work-up

  • Set the reactor temperature to the desired value (e.g., 60 °C).

  • Begin pumping Stream A (Substrate) and Stream B (Nitrating Mixture) at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). This corresponds to a residence time of 10 minutes in a 10 mL reactor.

  • Allow the system to reach a steady state by diverting the initial output to a waste container for the first 2-3 residence times.

  • Once stabilized, direct the product stream into the collection flask for quenching and precipitation.

  • The crude product can then be isolated by vacuum filtration, washed with cold water, and dried.

Data Presentation: Optimization of Nitration

The following table illustrates hypothetical results from an optimization study, demonstrating the impact of key flow parameters on reaction outcome.

Entry Temperature (°C) Residence Time (min) Conversion (%) Yield of p-isomer (%) Notes
125208578Slow reaction rate at room temperature.
26010>9995Excellent conversion and selectivity.
3805>9992Shorter time, slight decrease in selectivity.
46059088Incomplete conversion due to short residence time.
Visualization: Nitration Workflow

NitrationWorkflow sub_pump Pump A (Substrate) mixer T-Mixer sub_pump->mixer 0.5 mL/min nit_pump Pump B (Nitrating Mix) nit_pump->mixer 0.5 mL/min reactor Heated Reactor Coil (10 mL @ 60°C) mixer->reactor 1.0 mL/min bpr Back Pressure Regulator reactor->bpr Residence Time = 10 min collection Quench & Collection (Stirred Ice Water) bpr->collection

Caption: Continuous-flow setup for the nitration of an aromatic precursor.

Application II: Continuous-Flow Reduction of Nitroanilines

Expertise & Causality: The reduction of a nitro group to an amine is a fundamental transformation. Catalytic hydrogenation is the most common method, but in batch, it requires the handling of flammable hydrogen gas, often at high pressure, along with a pyrophoric catalyst like Palladium on carbon (Pd/C). This presents significant safety and operational challenges.

Flow chemistry mitigates these risks by employing packed-bed reactors.[8][12] In this setup, the solid-supported catalyst is immobilized within a cartridge, and the liquid substrate solution and hydrogen are passed through it. This design prevents catalyst entrainment, simplifies work-up, and dramatically reduces the volume of the explosive H₂/solvent mixture at any point in time.[8] The catalyst can often be used for extended periods without loss of activity, making the process highly efficient and cost-effective.[13] Alternative metal-free reductions, for instance using trichlorosilane, have also been successfully and safely implemented in flow systems, offering a broader scope of chemical compatibility.[14][15]

Protocol 3.1: Heterogeneous Catalytic Hydrogenation of a Nitroaniline

This protocol provides a general procedure for the reduction of a substituted nitroaniline to its corresponding diamine derivative using a packed-bed reactor.

Step 1: Reagent Preparation

  • Stream A (Substrate): Prepare a 0.2 M solution of the starting nitroaniline derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Ensure the substrate is fully dissolved to prevent clogging.[12]

  • Catalyst Cartridge: Pack a stainless-steel column with a commercial Pd/C catalyst (e.g., 10% Pd on carbon).

Step 2: Flow Reactor System Setup

  • Connect a liquid pump for Stream A and a mass flow controller for the hydrogen gas supply.

  • Feed the liquid and gas streams into a T-mixer before the reactor to ensure good gas-liquid mixing.

  • Connect the output of the mixer to the inlet of the heated, catalyst-packed-bed reactor.

  • Install a back-pressure regulator (BPR) after the reactor to maintain the desired system pressure and ensure the hydrogen remains dissolved in the liquid phase.

  • The output from the BPR is directed to a gas-liquid separator, where the excess hydrogen can be safely vented and the liquid product stream is collected.

Step 3: Reaction Execution

  • Heat the packed-bed reactor to the target temperature (e.g., 50 °C).

  • Pressurize the system with hydrogen to the desired pressure (e.g., 10 bar).

  • Begin pumping the substrate solution at a set flow rate (e.g., 0.2 mL/min).

  • After allowing the system to stabilize, collect the product stream. The solvent can be removed under reduced pressure to yield the crude product, which is often of high purity.[14]

  • Monitor the reaction conversion by inline analytics (e.g., UV-Vis) or by taking samples for offline analysis (e.g., HPLC, GC-MS).[12]

Data Presentation: Hydrogenation Performance
Entry Catalyst Temperature (°C) H₂ Pressure (bar) Residence Time (min) Conversion (%)
110% Pd/C50105>99
25% Pt-V/C8085390
3Raney Co8085390
410% Pd/C3010575

Data adapted from principles found in references.[8][16]

Visualization: Hydrogenation Workflow

HydrogenationWorkflow sub_pump Liquid Pump (Substrate in MeOH) mixer Gas-Liquid Mixer sub_pump->mixer h2_source H₂ Source (Mass Flow Controller) h2_source->mixer reactor Packed-Bed Reactor (Pd/C Catalyst @ 50°C) mixer->reactor bpr Back Pressure Regulator (10 bar) reactor->bpr separator Gas-Liquid Separator bpr->separator product Product Collection separator->product Liquid vent separator->vent Excess H₂ TelescopedWorkflow cluster_0 Module 1: SNAr Reaction cluster_1 Module 2: Nitro Reduction pump1 Pump A (Fluoro-nitroarene) mixer1 T-Mixer pump1->mixer1 pump2 Pump B (Amine Nucleophile) pump2->mixer1 reactor1 Heated Coil Reactor (SNAr Product Formation) mixer1->reactor1 mixer2 Gas-Liquid Mixer reactor1->mixer2 SNAr Product Stream h2_source H₂ Source h2_source->mixer2 reactor2 Packed-Bed Reactor (Pd/C) mixer2->reactor2 bpr BPR reactor2->bpr collection Final Product Collection bpr->collection

Caption: A telescoped flow setup for a two-step SNAr and hydrogenation sequence.

Troubleshooting Common Issues in Flow Synthesis

Issue Potential Cause(s) Actionable Solution(s)
Reactor Clogging - Product/byproduct precipitation. - Low solubility of starting materials. - Salt formation.- Perform solubility screens to select a better solvent or use a co-solvent. - Lower the concentration of reagent solutions. - Ensure all starting materials are fully dissolved before pumping. [12]
Low Conversion - Insufficient residence time. - Suboptimal reaction temperature. - Catalyst deactivation.- Decrease the total flow rate or use a larger volume reactor coil to increase residence time. - Systematically screen a range of temperatures to find the optimum. - Replace the catalyst cartridge; ensure the substrate stream is free of catalyst poisons. [12]
Byproduct Formation - Excessive residence time or temperature. - Incorrect stoichiometry.- Optimize temperature and shorten residence time to minimize degradation. - Precisely control pump flow rates to ensure optimal stoichiometry. The use of micromixers can prevent localized high concentrations of one reagent. [2][12]

Conclusion

Continuous-flow chemistry provides a robust, safe, and highly efficient platform for the synthesis and manipulation of nitroaniline derivatives. By offering precise control over highly exothermic nitrations and hazardous hydrogenations, this technology overcomes the most significant barriers associated with traditional batch processing. The ability to safely explore a wider range of reaction conditions and telescope multiple synthetic steps enables accelerated process development and scalable manufacturing. For researchers and professionals in the pharmaceutical and chemical industries, adopting flow chemistry is not merely an incremental improvement but a strategic imperative for achieving safer, greener, and more efficient chemical synthesis.

References

  • Semantic Scholar. (n.d.). Nitration and flow chemistry.
  • Zhang, Y. (2021). Nitration and flow chemistry. Atlantis Press. DOI: 10.2991/aer.k.210817.027.
  • NJ Bio, Inc. (n.d.). Flow Chemistry.
  • Luo, J., & Wang, K. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 19, 2392–2412. DOI: 10.3762/bjoc.19.168.
  • Orlandi, M., Tosi, F., Bonsignore, M., & Benaglia, M. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 12, 2538–2545. DOI: 10.3762/bjoc.12.247.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • He, Y., et al. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Molecules, 28(7), 3169. DOI: 10.3390/molecules28073169.
  • Wang, Z., et al. (2024). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. Organic Process Research & Development. DOI: 10.1021/acs.oprd.4c00185.
  • Martina, K., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 27(8), 1533–1543. DOI: 10.1021/acs.oprd.3c00144.
  • Wang, Y., et al. (2024). Continuous-flow electroreduction of nitroaromatics to anilines: Mechanistic insights and process intensification. Chemical Engineering Journal, 497, 147619.
  • Cantillo, D., & Kappe, C. O. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 23(8), 1635–1643. DOI: 10.1021/acs.oprd.9b00199.
  • AIR Unimi. (2016). Continuous-flow synthesis of primary amines: metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane.
  • Chen, Y., et al. (2024). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. ACS Omega. DOI: 10.1021/acsomega.4c02353.
  • Gutmann, B., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 366–380. DOI: 10.3762/bjoc.10.38.
  • Igbong, D. I., et al. (2024). Design and Simulation of Plug Flow Reactor and Distillation Column for the Production of Aniline via Nitrobenzene Hydrogenation. International Journal of Engineering Research and Development, 15(4), 1-15.
  • Syrris. (2024). Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry.
  • Saito, Y. (2022). Synthesis of Nitro-Containing Compounds Through Multistep Continuous Flow with Heterogeneous Catalysts.
  • Brocklehurst, C. E., et al. (2020). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow.
  • Journal of Science and Technology. (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • Benaglia, M. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Dr. Anthony Melvin Crasto's World Drug Tracker.
  • Gutmann, B., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 366-380.
  • SlidePlayer. (n.d.). Nitroaniline synthesis.
  • Benaglia, M., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 20(2), 2-29.
  • Webb, D., & Jamison, T. F. (2017). Multi-step continuous-flow synthesis. Chemical Society Reviews, 46(24), 7545-7566.

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Application Notes and Protocols for the Investigation of 5-Bromo-4-methyl-2-nitroaniline in Nonlinear Optical Materials Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Substituted Nitroanilines in Nonlinear Optics

The quest for advanced nonlinear optical (NLO) materials is a cornerstone of modern photonics and optoelectronics, driving innovations in optical data processing, frequency conversion, and optical switching. Organic materials have emerged as particularly promising candidates due to their large second-order NLO susceptibilities, high optical damage thresholds, and the inherent flexibility of molecular design. Within this class of materials, nitroaniline derivatives are exemplary, featuring a quintessential "push-pull" electronic structure. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) create a significant intramolecular charge-transfer system, which is a key determinant of a high second-order hyperpolarizability (β), the microscopic origin of the bulk second harmonic generation (SHG) effect.

This document provides a comprehensive guide for the investigation of 5-Bromo-4-methyl-2-nitroaniline , a promising but underexplored member of the nitroaniline family, for NLO applications. While direct experimental data on this specific isomer is limited, its structural similarity to well-characterized NLO materials, such as 2-methyl-4-nitroaniline (MNA) and various bromo-nitroaniline derivatives, provides a strong impetus for its study. For instance, the related compound 4-bromo-2-nitroaniline has demonstrated an SHG efficiency 1.2 times that of the standard inorganic material urea, highlighting the potential impact of bromine substitution on enhancing NLO properties.[1] The strategic placement of bromo and methyl groups on the aniline ring is anticipated to modulate the molecular packing in the crystalline state, which is a critical factor for achieving a non-centrosymmetric crystal structure—a prerequisite for second-order NLO effects.

These application notes are designed for researchers in materials science, chemistry, and physics, providing detailed protocols for the synthesis, crystal growth, and comprehensive characterization of this compound as a potential NLO material.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its synthesis, purification, and crystal growth.

PropertyValueSource
Chemical Formula C₇H₇BrN₂O₂[2]
Molecular Weight 231.05 g/mol [2][3]
CAS Number 40371-63-9[2]
Appearance Solid (predicted)
Purity Typically >97% from commercial suppliers[2]
IUPAC Name This compound[2]
SMILES NC1=CC(Br)=C(C)C=C1=O[2]

Experimental Protocols

Part 1: Synthesis and Purification

The synthesis of this compound can be approached through electrophilic aromatic substitution reactions, adapting established procedures for similar compounds. A plausible synthetic route is outlined below.

Protocol 1: Synthesis of this compound

  • Objective: To synthesize this compound from a suitable precursor.

  • Rationale: This protocol is based on the bromination and nitration of p-toluidine, with intermediate protection and deprotection steps to direct the regiochemistry of the substitutions. The order of reactions is crucial to achieve the desired isomer.

  • Materials:

    • p-Toluidine

    • Acetic anhydride

    • Glacial acetic acid

    • Bromine

    • Nitrating mixture (concentrated nitric and sulfuric acids)

    • Ethanol

    • Sodium hydroxide solution

    • Standard laboratory glassware and safety equipment

  • Procedure:

    • Protection of the Amino Group: React p-toluidine with acetic anhydride to form 4-methylacetanilide. This protects the amino group and directs the subsequent bromination.

    • Bromination: Dissolve 4-methylacetanilide in glacial acetic acid. Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The bromine will substitute at the position ortho to the activating acetamido group.

    • Nitration: Carefully add the brominated intermediate to a pre-chilled nitrating mixture, maintaining a low temperature (below 10°C) to control the reaction. The nitro group will be directed to the position ortho to the acetamido group and meta to the methyl group.

    • Hydrolysis (Deprotection): The resulting product is hydrolyzed using an acidic or basic solution to remove the acetyl protecting group, yielding the crude this compound.

    • Purification: The crude product should be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a high-purity crystalline solid. The purity can be verified by measuring the melting point and using techniques like NMR and FTIR spectroscopy.

Part 2: Single Crystal Growth

The growth of high-quality single crystals is paramount for the characterization of bulk NLO properties and for device fabrication. The slow evaporation solution technique is a widely used and effective method for growing organic crystals.

Protocol 2: Single Crystal Growth by Slow Evaporation

  • Objective: To grow large, optically clear single crystals of this compound.

  • Rationale: This method allows for the slow and controlled removal of solvent, promoting the formation of well-ordered crystal lattices. The choice of solvent is critical and should be based on the solubility of the compound and its evaporation rate.

  • Materials:

    • Purified this compound

    • High-purity solvent (e.g., ethanol, acetone, or a mixture)

    • Beakers or crystallizing dishes with perforated covers

    • Temperature-controlled environment (e.g., a constant temperature bath or oven)

  • Procedure:

    • Solubility Test: Determine the solubility of the purified compound in various solvents to select a suitable one. An ideal solvent will have moderate solubility at the working temperature.

    • Preparation of a Saturated Solution: Prepare a saturated or slightly supersaturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

    • Filtration: Filter the warm solution through a fine filter to remove any insoluble impurities.

    • Crystallization: Transfer the filtered solution to a clean crystallizing dish. Cover the dish with a perforated lid (e.g., paraffin film with small holes) to allow for slow evaporation of the solvent.

    • Incubation: Place the crystallizing dish in a vibration-free, temperature-controlled environment. Slow and steady evaporation over several days to weeks should yield single crystals.

    • Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the solution and dry them on a filter paper.

Crystal_Growth_Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_char Characterization solubility Solubility Test dissolution Dissolution in Solvent solubility->dissolution filtration Hot Filtration dissolution->filtration evaporation Slow Evaporation filtration->evaporation incubation Incubation evaporation->incubation harvesting Crystal Harvesting incubation->harvesting xrd Single Crystal XRD harvesting->xrd

Caption: Workflow for single crystal growth and characterization.

Part 3: Nonlinear Optical Characterization

The primary method for evaluating the second-order NLO properties of a new material in powder form is the Kurtz-Perry powder technique.

Protocol 3: Second Harmonic Generation (SHG) Efficiency Measurement

  • Objective: To determine the SHG efficiency of this compound relative to a standard reference material (e.g., KDP or urea).

  • Rationale: This technique involves irradiating a powdered sample with a high-intensity laser and detecting the frequency-doubled light. The intensity of the generated second harmonic is proportional to the material's NLO efficiency.

  • Materials:

    • Powdered sample of this compound (sieved to a uniform particle size)

    • Reference powder (KDP or urea)

    • Q-switched Nd:YAG laser (1064 nm)

    • Sample holder (capillary tube or glass slide)

    • Photomultiplier tube (PMT) detector

    • Oscilloscope

    • Appropriate optical filters to block the fundamental wavelength and pass the second harmonic (532 nm)

  • Procedure:

    • Sample Preparation: Grind the crystalline sample of this compound into a fine powder and sieve it to ensure a uniform particle size. Pack the powder into a micro-capillary tube.

    • Experimental Setup: Align the Nd:YAG laser to irradiate the sample. Position the PMT to detect the light emitted from the sample. Place the 532 nm filter in front of the PMT.

    • Data Acquisition: Fire single pulses from the laser at the sample and record the output signal from the PMT on the oscilloscope.

    • Reference Measurement: Replace the sample with the reference material (KDP or urea) and repeat the measurement under identical conditions.

    • Calculation: The SHG efficiency is calculated as the ratio of the second harmonic intensity generated by the sample to that generated by the reference.

SHG_Measurement_Workflow laser Nd:YAG Laser (1064 nm) sample Powder Sample (this compound) laser->sample filter Filter (Pass 532 nm) sample->filter detector Photomultiplier Tube (PMT) filter->detector scope Oscilloscope detector->scope

Caption: Schematic of the Kurtz-Perry SHG measurement setup.

Theoretical Modeling: Predicting NLO Properties

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting and understanding the NLO properties of molecules.[4] These calculations can provide insights into the hyperpolarizability (β) and guide the synthesis of promising new materials.

Protocol 4: DFT Calculation of First Hyperpolarizability

  • Objective: To theoretically calculate the first hyperpolarizability (β) of this compound.

  • Rationale: DFT methods can accurately model the electronic structure of a molecule and its response to an applied electric field, from which the NLO properties can be derived.

  • Methodology:

    • Molecular Geometry Optimization: The molecular structure of this compound is first optimized to its ground state geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[5]

    • Property Calculation: The static first hyperpolarizability (β) is then calculated using the optimized geometry. This calculation provides the tensor components of β.

    • Analysis: The magnitude of the total first hyperpolarizability is calculated from the individual tensor components. This value can be compared with that of known NLO materials to assess its potential.

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. A smaller HOMO-LUMO energy gap is often correlated with a larger hyperpolarizability, as it indicates a more facile intramolecular charge transfer.

Expected Outcomes and Further Characterization

Based on the analysis of structurally similar compounds, it is anticipated that this compound will exhibit a significant SHG efficiency. The presence of the bromine atom may enhance the NLO response and influence the crystal packing to favor a non-centrosymmetric space group.

Further experimental characterization should include:

  • Single-Crystal X-ray Diffraction (XRD): To determine the precise crystal structure and confirm a non-centrosymmetric space group.

  • UV-Vis-NIR Spectroscopy: To determine the optical transparency window of the crystal, which is crucial for practical applications.

  • Thermal Analysis (TGA/DSC): To assess the thermal stability of the material.

  • Laser Damage Threshold (LDT): To measure the crystal's ability to withstand high-intensity laser radiation.

By following these protocols, researchers can systematically investigate the potential of this compound as a novel and efficient nonlinear optical material.

References

  • Navin N. Bappalige et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • Jothi, L. et al. (n.d.). Synthesis, Growth and Characterization of Organic Nonlinear Optical Single Crystals of 4-Bromo-4'-Methyl Benzylidene Aniline.
  • Influence of the Excitation Wavelength on First Order Hyperpolarizabilities and Optimal Gap Tuning of Range Separated Hybrid Functionals. (2022). ChemRxiv.
  • A Density Functional Theory Study. (2021). Physical Chemistry Research.
  • This compound. Advanced ChemBlocks.
  • 5-Bromo-2-methyl-4-nitroaniline. PubChem.
  • A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals.
  • Electronic and Nonlinear Optical Properties of 2-Methyl-4-Nitroaniline Clusters.
  • Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. (2022). National Institutes of Health.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yields for 5-Bromo-4-methyl-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of electrophilic aromatic substitution and practical laboratory experience with analogous compounds.

Section 1: Troubleshooting Guide - Enhancing Your Reaction's Performance

This section addresses common issues encountered during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and resolve challenges in your experimental workflow.

Q1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, including incomplete reaction, side product formation, and mechanical losses during workup and purification. Let's break down the potential causes and solutions.

Possible Cause 1: Incomplete Bromination

The electrophilic bromination of 4-methyl-2-nitroaniline is a critical step. If the reaction does not go to completion, you will have unreacted starting material contaminating your product, which will lower your isolated yield.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure you are using an appropriate amount of the brominating agent. While a 1:1 molar ratio is theoretically sufficient, a slight excess (1.1-1.2 equivalents) of the brominating agent can often drive the reaction to completion.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or cautiously increasing the temperature. For many brominations of activated anilines, reactions are initially conducted at low temperatures (0-5 °C) to control selectivity and then allowed to warm to room temperature.[1]

    • Choice of Brominating Agent: While molecular bromine (Br₂) can be effective, it can also lead to over-bromination and is hazardous to handle.[2] Consider using a milder and more selective brominating agent like N-Bromosuccinimide (NBS) in the presence of an acid catalyst.

Possible Cause 2: Formation of Isomeric Byproducts

The directing effects of the amino, nitro, and methyl groups on the aromatic ring influence the regioselectivity of the bromination. While the desired product is this compound, other isomers can form.

  • Troubleshooting Steps:

    • Control of Reaction Temperature: Lowering the reaction temperature can significantly enhance the regioselectivity of electrophilic aromatic substitutions.[3] Running the reaction at 0 °C or even lower may favor the formation of the desired isomer.

    • Solvent Effects: The choice of solvent can influence the reaction pathway. A moderately polar solvent like acetic acid or a mixture of acetonitrile and water can be effective.[1] Experiment with different solvent systems to find the one that gives the best selectivity for your substrate.

    • Catalyst Choice: For less reactive substrates or to improve selectivity, a catalyst may be necessary. However, for an activated system like 4-methyl-2-nitroaniline, a catalyst might not be required and could potentially lead to more side products. If you are using a catalyst, ensure it is appropriate for this type of transformation.

Possible Cause 3: Product Degradation

Nitroanilines can be sensitive to harsh reaction conditions. Strong acids and high temperatures can lead to decomposition.

  • Troubleshooting Steps:

    • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

    • Careful Workup: During the workup, neutralize any strong acids carefully, preferably at low temperatures, to prevent hydrolysis or other degradation pathways.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are they and how can I get rid of them?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. In the synthesis of this compound, these could be:

  • Unreacted Starting Material: 4-methyl-2-nitroaniline.

  • Desired Product: this compound.

  • Isomeric Byproducts: Other brominated isomers.

  • Polybrominated Products: Dibromo- or even tribromo- substituted products.

Troubleshooting Workflow:

Troubleshooting Multiple TLC Spots start Multiple Spots on TLC check_sm Is the starting material spot intense? start->check_sm incomplete_rxn Incomplete Reaction - Increase reaction time - Increase temperature cautiously - Add more brominating agent check_sm->incomplete_rxn Yes check_isomers Are there spots close to the product spot? check_sm->check_isomers No incomplete_rxn->check_isomers isomers Isomeric Byproducts - Lower reaction temperature - Change solvent - Consider a more selective brominating agent check_isomers->isomers Yes check_poly Are there spots with very low Rf? check_isomers->check_poly No isomers->check_poly polybrom Polybrominated Products - Use stoichiometric amount of brominating agent - Add brominating agent slowly at low temperature check_poly->polybrom Yes purify Purification Required - Recrystallization - Column Chromatography check_poly->purify No polybrom->purify

Caption: A workflow for diagnosing and addressing multiple spots on a TLC plate.

Q3: My purified product is still not pure enough. What are the best purification strategies?

For solid organic compounds like this compound, recrystallization is often the most effective purification method.[4]

  • Solvent Selection for Recrystallization:

    • Ideal Solvent Properties: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[5]

    • Screening Solvents: Test the solubility of your crude product in small amounts of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) to find the most suitable one.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form pure crystals. Cooling too quickly can trap impurities.

  • Column Chromatography: If recrystallization fails to remove impurities with similar solubility, column chromatography is a more powerful purification technique.

    • Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the desired product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the bromination of 4-methyl-2-nitroaniline?

The regioselectivity is governed by the directing effects of the substituents on the aromatic ring.

  • -NH₂ (Amino group): A strongly activating ortho-, para- director.

  • -CH₃ (Methyl group): A weakly activating ortho-, para- director.

  • -NO₂ (Nitro group): A strongly deactivating meta- director.

The position between the strongly activating amino group and the weakly activating methyl group (position 5) is sterically accessible and electronically favored for electrophilic attack. Therefore, the formation of this compound is the expected major product. Computational models can also be used to predict the regioselectivity of electrophilic aromatic substitution reactions.[3][6][7][8]

Q2: What are the key safety precautions when working with brominating agents?
  • Molecular Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

  • N-Bromosuccinimide (NBS): A solid that is easier and safer to handle than liquid bromine. However, it is still a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for the specific reagents you are using.[9]

Q3: How can I confirm the identity and purity of my final product?

Several analytical techniques can be used:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule by showing the chemical shifts, integration, and coupling patterns of the atoms.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound and its fragmentation pattern.

  • Infrared (IR) Spectroscopy: Will show the presence of key functional groups such as N-H, C-H, N=O, and C-Br bonds.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination with NBS

This protocol is a general guideline based on common procedures for the bromination of anilines. Optimization may be required.

Materials:

  • 4-methyl-2-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium Thiosulfate solution (saturated)

  • Sodium Bicarbonate solution (saturated)

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, quench the reaction by pouring it into a beaker of ice water.

  • Add saturated sodium thiosulfate solution dropwise until the orange/yellow color of any excess bromine disappears.

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it.

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once crystal formation appears to have stopped, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Section 4: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 40371-63-9[10][11][12]
Molecular Formula C₇H₇BrN₂O₂[10][11]
Molecular Weight 231.05 g/mol [10]
Appearance Solid[11]

Table 2: Suggested Solvents for Recrystallization

Solvent SystemRationale
Ethanol/Water Good for moderately polar compounds. The addition of water can help to decrease the solubility of the product at room temperature.
Methanol Similar to ethanol, often a good choice for recrystallizing anilines.
Ethyl Acetate/Hexane A more polar solvent to dissolve the compound, with a non-polar anti-solvent to induce crystallization.
Toluene A less polar solvent that may be effective if other solvents fail.

Section 5: Visualizing Reaction Pathways

Synthesis_Pathway start 4-methyl-2-nitroaniline reagents Brominating Agent (e.g., NBS) Solvent (e.g., Acetic Acid) start->reagents product This compound reagents->product Major Product side_product Isomeric Byproducts reagents->side_product Minor Product

Caption: General reaction scheme for the synthesis of this compound.

References

  • Jorgensen, M. R., et al. (2017). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ResearchGate.
  • Jorgensen, M. R., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Semantic Scholar.
  • Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
  • Jorgensen, M. R., et al. (2021). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. PMC - NIH.
  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline. Google Patents.
  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Chemistry LibreTexts.
  • Jorgensen, M. R., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science (RSC Publishing).

Sources

Technical Support Center: Synthesis of 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 5-Bromo-4-methyl-2-nitroaniline, a key intermediate in pharmaceutical and materials science, is primarily achieved through the electrophilic bromination of 4-methyl-2-nitroaniline. While the reaction appears straightforward, the inherent reactivity of the aniline scaffold presents significant challenges in controlling selectivity and minimizing side product formation. The aniline amino group (-NH2) is a potent activating, ortho, para-directing substituent, which can lead to a variety of undesired products.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers identify, understand, and mitigate the formation of common impurities during this synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations grounded in reaction mechanisms.

Question 1: My TLC plate shows multiple product spots with similar Rf values, making purification by column chromatography difficult. What are these likely impurities?

Answer: This is a classic sign of isomeric side product formation. In the synthesis of this compound, the electrophilic attack on the starting material, 4-methyl-2-nitroaniline, is governed by the combined directing effects of three substituents: the strongly activating amino (-NH2) group, the moderately activating methyl (-CH3) group, and the deactivating nitro (-NO2) group.

The -NH2 group is the most powerful activator and directs incoming electrophiles to its ortho and para positions.[2] However, in 4-methyl-2-nitroaniline, these positions are already occupied. The reaction is therefore directed to the remaining open positions (3, 5, and 6) by a complex interplay of electronic and steric effects.

  • Desired Product (this compound): Bromination occurs at position 5, which is ortho to the methyl group and meta to the amino group.

  • Likely Isomeric Impurity (3-Bromo-4-methyl-2-nitroaniline): Substitution can also occur at position 3. This position is electronically less favored by the activating groups but may form due to the complex regiochemistry.

  • Unreacted Starting Material (4-methyl-2-nitroaniline): If the reaction has not gone to completion, you will see a spot corresponding to your starting material.

These isomers often have very similar polarities, leading to overlapping spots on TLC and co-elution during column chromatography.

Question 2: I'm observing a significant, less-polar spot (higher Rf value) on my TLC that isn't the starting material or the expected product. What could it be?

Answer: A faster-moving, less-polar spot is often indicative of a poly-halogenated product. The aniline ring is highly activated by the electron-donating amino group, making it exceptionally susceptible to electrophilic aromatic substitution.[1][2] This high reactivity can easily lead to over-bromination, where a second bromine atom is added to the ring.

The most probable structure for this side product is 3,5-Dibromo-4-methyl-2-nitroaniline . Once the first bromine is added at the 5-position, the ring remains activated enough to undergo a second substitution, likely at the 3-position. The addition of a second bulky, non-polar bromine atom significantly decreases the molecule's overall polarity, causing it to travel further up the TLC plate. Direct halogenation of aniline without proper control is known to rapidly produce poly-substituted products.[2]

Question 3: My reaction mixture turned very dark, and upon workup, I isolated a significant amount of an insoluble, tar-like substance, resulting in a very low yield. What caused this?

Answer: The formation of dark, tarry materials is a strong indication of oxidative decomposition. The amino group in anilines is highly susceptible to oxidation, especially in the presence of acidic reagents or oxidizing agents.[3] Direct nitration of aniline, for example, is known to cause considerable oxidative decomposition.[3] Although this is a bromination reaction, the conditions can inadvertently lead to oxidation.

Causality:

  • Reagent Quality: Impurities in the brominating agent or solvent can initiate oxidation.

  • Reaction Conditions: Elevated temperatures or prolonged reaction times can promote the oxidation of the electron-rich aniline ring.

  • Air Oxidation: In an acidic medium, the aniline derivative can be more prone to oxidation by atmospheric oxygen.

To mitigate this, ensure you are using high-purity reagents, maintain strict temperature control (run the reaction at the lowest effective temperature), and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How can I suppress the formation of both isomeric and dibromo side products?

The most effective strategy is to temporarily reduce the activating strength of the amino group by converting it into an amide. This is a common technique used to control the reactivity of anilines.[3]

  • Protection Step: React the 4-methyl-2-nitroaniline with acetic anhydride to form the corresponding acetanilide derivative (N-(4-methyl-2-nitrophenyl)acetamide).

  • Bromination Step: The acetyl group is still an ortho, para-director but is significantly less activating than the amino group. This moderation allows for a much more selective monobromination.

  • Deprotection Step: The acetyl group can be easily removed by acid- or base-catalyzed hydrolysis to yield the final, high-purity this compound.[3]

This multi-step approach, while longer, provides superior control and often results in a higher overall yield of the desired pure isomer.

FAQ 2: What are the best analytical methods to confirm the identity and purity of my final product?

A combination of techniques is recommended for unambiguous characterization:

Analytical TechniquePurposeKey Observations
Thin-Layer Chromatography (TLC) In-process monitoring and initial purity assessment.Single spot indicates high purity; multiple spots suggest impurities.
High-Performance Liquid Chromatography (HPLC) Quantify isomeric purity and detect minor impurities.Provides high-resolution separation of isomers for accurate quantification.
Mass Spectrometry (MS) Confirm molecular weight.The mass spectrum should show the molecular ion peak corresponding to C7H7BrN2O2 (m/z ≈ 230/232 for Br isotopes).
¹H NMR Spectroscopy Confirm the exact isomeric structure.The splitting patterns and chemical shifts of the aromatic protons are unique for each isomer. The desired 5-bromo product will have two singlets in the aromatic region.
¹³C NMR Spectroscopy Confirm the carbon skeleton and substitution pattern.Provides further structural confirmation.
Part 3: Key Experimental Protocols
Protocol 1: TLC Analysis for Reaction Monitoring

This protocol is designed to monitor the consumption of starting material and the formation of products.

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Solvent System: A common mobile phase is a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:EtOAc) and adjust as needed to achieve good separation (Rf of the product around 0.3-0.4).

  • Spotting: On the baseline, apply a small spot of your starting material (SM), a co-spot (SM + reaction mixture), and a spot of the reaction mixture (RM).

  • Development: Place the plate in a chamber saturated with the mobile phase and allow it to develop until the solvent front is ~1 cm from the top.

  • Visualization:

    • Examine the plate under UV light (254 nm). Aromatic compounds will appear as dark spots.

    • Stain the plate using a potassium permanganate (KMnO₄) dip, which will react with the amine and other functional groups to produce yellow/brown spots against a purple background.

  • Interpretation: Track the disappearance of the starting material spot and the appearance of the product spot(s) in the RM lane over time.

Protocol 2: HPLC Method for Isomeric Purity Assessment

This method provides a baseline for separating the desired product from its key isomers.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase.

  • Analysis: The retention times for the 5-Bromo, 3-Bromo, and unreacted starting material will be different, allowing for their quantification by peak area integration.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the primary reaction pathway leading to the desired product and the competing pathways that form major side products.

Synthesis_Pathways SM 4-Methyl-2-nitroaniline (Starting Material) Reagent + Br2 (Electrophilic Bromination) SM->Reagent Oxidation Oxidative Decomposition (Tarry Byproducts) SM->Oxidation Side Pathway (Harsh Conditions) Product This compound (Desired Product) Reagent->Product Major Pathway Isomer 3-Bromo-4-methyl-2-nitroaniline (Isomeric Impurity) Reagent->Isomer Side Pathway (Isomerization) Dibromo 3,5-Dibromo-4-methyl-2-nitroaniline (Over-bromination) Product->Dibromo Side Pathway (+ Br2)

Caption: Reaction scheme for the synthesis of this compound.

References
  • Electrophilic Substitution of Anilines. Testbook. [Link]
  • Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Chemistry LibreTexts. [Link]

Sources

solubility issues with 5-Bromo-4-methyl-2-nitroaniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromo-4-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: Understanding the Solubility Profile

This compound is a substituted nitroaniline, a class of compounds often characterized by their vibrant color and utility as synthetic intermediates. Structurally, the molecule possesses both polar (nitro and amino groups) and non-polar (brominated aromatic ring, methyl group) features. This duality governs its solubility, making it poorly soluble in aqueous solutions and variably soluble in organic solvents. The strong intermolecular forces, including hydrogen bonding and π-π stacking in the solid state, contribute to its often-low solubility, requiring careful solvent selection and dissolution techniques.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: As a substituted nitroaniline, this compound is expected to be sparingly soluble in water and non-polar solvents like hexanes. Its solubility generally increases with the polarity of the organic solvent. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective, as are some polar protic solvents like alcohols, though to a lesser extent.[1]

Q2: I am observing a persistent suspension of fine particles in my solvent. What does this indicate?

A2: This indicates that the compound has not fully dissolved and you have likely exceeded its saturation point in the chosen solvent at the current temperature. Simply adding more solvent or employing techniques to enhance dissolution, such as heating or sonication, may be necessary.

Q3: Can I use heat to improve the solubility of this compound?

Q4: How does the purity of this compound affect its solubility?

A4: Impurities can significantly impact the observed solubility. In some cases, impurities may enhance solubility (eutectic effect), while in others, they may hinder it. If you are facing unexpected solubility issues, it is advisable to verify the purity of your compound using an appropriate analytical technique, such as HPLC or NMR.

Troubleshooting Guide: Resolving Dissolution Issues

Initial Solvent Selection

The first step in any experiment involving this compound is the selection of an appropriate solvent. The following table provides a general guide to solvent selection based on polarity.

Solvent ClassExamplesExpected SolubilityRationale & Considerations
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents can effectively solvate the polar nitro and amino groups without interfering with hydrogen bonding. DMSO and DMF are particularly effective due to their high polarity.[1]
Polar Protic Methanol, EthanolModerate Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the solute. However, their polarity may be insufficient for high concentrations.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate These solvents are less polar and may be suitable for reactions where a less polar environment is required. Solubility is often limited.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow The ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar character of these solvents limits their effectiveness.
Non-Polar Hexanes, TolueneVery Low/Insoluble The large, non-polar hydrocarbon portions of these solvents cannot effectively solvate the polar functional groups of this compound.
Workflow for Addressing Solubility Issues

If you are encountering difficulties in dissolving this compound, follow this systematic troubleshooting workflow.

A troubleshooting workflow for addressing solubility issues with this compound.

Experimental Protocol: Determining Approximate Solubility

This protocol provides a straightforward method to estimate the solubility of this compound in a solvent of your choice.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with caps

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Weigh out a small, known amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Initial Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 0.5 mL) to the vial.

  • Agitation: Cap the vial and agitate vigorously using a vortex mixer or magnetic stirrer for 2-5 minutes.

  • Observation: Observe the solution. If all the solid has dissolved, proceed to step 5. If solid remains, continue adding solvent in small, measured increments (e.g., 0.1 mL), agitating thoroughly after each addition.

  • Saturation Point: Continue adding solvent until all of the solid is just dissolved. Record the total volume of solvent used.

  • Calculation: Calculate the approximate solubility using the following formula:

    Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of Solvent (mL)

  • Confirmation (Optional): For a more accurate determination, a saturated solution can be prepared, allowed to equilibrate, and then an aliquot of the supernatant can be carefully removed, the solvent evaporated, and the remaining solid weighed.

Advanced Troubleshooting

Co-Solvent Systems:

In cases where a single solvent does not provide adequate solubility for your experimental concentration, a co-solvent system can be employed. A common strategy is to dissolve the compound in a small amount of a strong solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be diluted with a second, miscible solvent in which the compound is less soluble. It is important to perform a small-scale test to ensure that the compound does not precipitate upon dilution.

pH Adjustment:

For applications in partially aqueous media, the solubility of aniline derivatives can sometimes be influenced by pH. The amino group of this compound is basic and can be protonated under acidic conditions to form a more polar, and potentially more water-soluble, ammonium salt. Conversely, in strongly basic solutions, the amino proton could be abstracted, forming an anion. The utility of pH adjustment will depend on the specific requirements of your experiment.

References

  • PubChem. 5-Bromo-2-methyl-4-nitroaniline.
  • Chemistry Steps. Solubility of Organic Compounds. [Link]
  • University of Toronto. Solubility of Organic Compounds. [Link]

Sources

Technical Support Center: Recrystallization Methods for 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-4-methyl-2-nitroaniline (CAS: 40371-63-9).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the recrystallization of this key chemical intermediate. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring you can troubleshoot and adapt these methods effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully recrystallizing this compound?

A1: The single most critical factor is the selection of an appropriate solvent system. An ideal solvent will dissolve the crude this compound completely at or near its boiling point but will dissolve it very poorly at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility differential is the driving force for high-yield crystal formation. Using too much solvent is the most common error, leading to poor or no yield.[3][4]

Q2: Which solvent should I try first for this compound?

A2: Based on the polar aromatic structure containing nitro and amine functionalities, a moderately polar protic solvent is the best starting point.

  • Primary Recommendation: Ethanol (EtOH) or Isopropanol (IPA). Ethanol is a versatile and effective solvent for many nitroaniline derivatives.[5][6] Isopropanol has also been shown to be effective for recrystallizing similar halogenated nitroaniline compounds.[7] These alcohols are excellent choices because they are flammable under controlled conditions, have boiling points that are convenient for laboratory work, and are easily removed from the final product.

  • Rationale (Expertise & Experience): The hydroxyl group in these alcohols can hydrogen-bond with the amine and nitro groups of the target molecule, aiding dissolution at elevated temperatures. However, at room temperature, the overall nonpolar character of the brominated aromatic ring reduces solubility, allowing for effective crystallization upon cooling.

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system is appropriate when no single solvent provides the ideal solubility profile. You would use this approach if you find a solvent in which this compound is too soluble even when cold, and another solvent in which it is nearly insoluble even when hot. The two solvents must be miscible. For this compound, a potential system could be Ethanol/Water or Acetone/Hexane. The procedure involves dissolving the compound in a minimal amount of the "good" hot solvent (e.g., ethanol) and then slowly adding the "poor" solvent (e.g., water) until the solution becomes cloudy (the saturation point). A small addition of the "good" solvent then clarifies the solution, which is then allowed to cool slowly.[5]

Q4: What are the essential safety precautions when handling this compound?

A4: Nitroaniline derivatives should be handled with care. It is crucial to work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6] Avoid inhalation of dust or vapors and prevent skin contact.[6]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the experiment in a direct question-and-answer format.

Q: My solution has cooled completely, but no crystals have formed. What should I do?

A: This is a very common issue that typically points to one of two scenarios: supersaturation or excessive solvent.

  • Problem: Supersaturation. The solution contains more dissolved solute than it should at that temperature, but crystal growth has not initiated.[3]

    • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[3]

    • Solution 2: Add a Seed Crystal. If you have a small crystal of pure this compound, add it to the solution. This provides a template for further crystal growth.[3]

  • Problem: Too Much Solvent. This is the most frequent cause of failed crystallization.[3] The concentration of the compound is too low to crystallize even at low temperatures.

    • Solution: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent (in a fume hood).[8] Stop occasionally, allow the solution to cool, and see if crystals form. Repeat until you achieve a good yield. For future experiments, be meticulous about using the minimum amount of hot solvent required for dissolution.[4]

Q: My compound separated as an oily liquid instead of crystals. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is very high.[3] An oil is not a purified product, as it traps impurities.

  • Cause: The solution was likely cooled too quickly, or the boiling point of the solvent is too high relative to the compound's melting point.

  • Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to ensure the saturation temperature is below the compound's melting point.[8] Now, allow the solution to cool very slowly. You can achieve this by placing the flask in a warm water bath and allowing the entire system to cool to room temperature gradually. This encourages the formation of ordered crystals instead of an amorphous oil.[3]

Q: My final product is pure, but my yield is very low (< 50%). What went wrong?

A: A low yield is typically a result of losing product to the "mother liquor" (the remaining solution after filtration).

  • Cause 1: Excessive Solvent. As discussed, using more than the minimum amount of boiling solvent will keep a significant portion of your product dissolved even after cooling.[4]

  • Cause 2: Premature Crystallization. If crystals formed during the hot filtration step (to remove insoluble impurities), you lost product on the filter paper. Ensure your funnel and receiving flask are pre-heated to prevent this.[9]

  • Cause 3: Improper Rinsing. Rinsing the collected crystals with room-temperature solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for rinsing.[4]

Q: My crystals are not the expected color. How can I remove colored impurities?

A: Highly colored impurities, often large, conjugated organic molecules, can be adsorbed onto activated carbon (charcoal).

  • Solution: Decolorize with Activated Carbon. After dissolving the crude solid in the hot solvent, remove the flask from the heat and add a very small amount of activated carbon (about 1-2% of the solute's weight).[9] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Return the mixture to a gentle boil for a few minutes. The colored impurities will adsorb to the carbon's surface.

  • Critical Next Step: Hot Gravity Filtration. You must immediately filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the carbon.[6][9] If the solution cools during this step, your product will crystallize prematurely along with the carbon.

Data Summary & Solvent Selection

The choice of solvent is paramount. The following table provides a starting point for your solvent screening experiments.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticPrimary choice. Good solubility differential for similar compounds.[5][6] Easily evaporated.
Isopropanol 82Polar ProticStrong alternative. Proven effective for related halogenated nitroanilines.[7]
Methanol 65Polar ProticMay be too effective a solvent, potentially leading to lower yields. Use with caution.
Acetone 56Polar AproticCan be effective, but its low boiling point may require more care. Often used in mixed-solvent systems with a nonpolar solvent like hexane.[5]
Toluene 111NonpolarUnlikely to be a good single solvent due to its nonpolar nature but could be used as the "poor" solvent in a mixed system.

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This protocol uses ethanol as the primary solvent. The principles are directly applicable to other suitable single solvents.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.

  • Place the flask on a hot plate and add a small portion of ethanol. Bring the solvent to a gentle boil.

  • Continue adding ethanol in small portions until the solid has just completely dissolved. Causality: Using the absolute minimum amount of boiling solvent is essential for maximizing the recovery of the purified compound upon cooling.[4]

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration at this stage into a pre-heated, clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Cooling too quickly can trap impurities.[8]

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Rinsing: Wash the crystals with a very small amount of ice-cold ethanol to remove any remaining soluble impurities. Causality: Using ice-cold solvent minimizes the redissolving of your purified product.[4]

  • Drying: Allow the crystals to dry completely, either on the filter paper under vacuum or in a desiccator. Determine the melting point and yield of the purified product.

Visualization of Experimental Workflow

G cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Boiling Solvent A->B Heat & Stir C Hot Gravity Filtration (If Insoluble Impurities Present) B->C Check for Insolubles D Slow Cooling to Room Temp. (Crystal Formation) C->D E Cool in Ice Bath D->E F Vacuum Filtration (Collect Crystals) E->F G Rinse with Minimal Ice-Cold Solvent F->G H Dry Purified Crystals G->H I Pure Crystalline Product H->I

Caption: Standard workflow for the recrystallization of this compound.

Visualization of Troubleshooting Logic

G Start Solution Cooled Q1 Crystals Formed? Start->Q1 Q2 Supersaturated? Q1->Q2 No Q3 Did it 'Oil Out'? Q1->Q3 No, but... Success Proceed to Filtration Q1->Success Yes A1 Scratch Flask with Glass Rod Q2->A1 Yes A2 Add a Seed Crystal Q2->A2 Yes A3 Problem: Too Much Solvent Q2->A3 No A1->Success A2->Success A4 Gently Boil Off Some Solvent & Re-cool A3->A4 A4->Success A5 Re-heat to Dissolve Oil Q3->A5 Yes A6 Add Small Amount of Extra Solvent A5->A6 A7 Cool VERY Slowly A6->A7 A7->Success

Sources

preventing decomposition of 5-Bromo-4-methyl-2-nitroaniline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this compound. Our goal is to help you anticipate and prevent its decomposition, ensuring the integrity and success of your experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. However, like many nitroaromatic compounds, it can be susceptible to degradation under certain reaction conditions. The electron-withdrawing nature of the nitro group, combined with the other substituents on the benzene ring, creates a molecule that requires careful handling to prevent unwanted side reactions and decomposition.[1] This guide provides a structured approach to identifying potential issues and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer the most probable routes based on the known chemistry of related nitroaniline compounds.[2][3] The primary sites for degradation are the nitro group and the amino group, as well as the potential for reactions involving the entire aromatic system.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or even the corresponding diamine species.[2][3] This is a common reaction pathway for nitroanilines, especially in the presence of reducing agents or certain metals.[4]

  • Photodegradation: Aromatic nitro compounds are often sensitive to light, particularly UV radiation.[3][5] Exposure to light can induce reduction of the nitro group or other complex photochemical reactions.[5]

  • Thermal Decomposition: High temperatures can lead to thermal decomposition, potentially causing the release of nitrogen oxides (NOx) and other hazardous fumes.[3]

  • Hydrolysis: While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradative reactions.[2]

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, light-resistant container (amber glass is recommended) in a cool, dry, and dark place.[3][6] For extended storage, refrigeration (2-8°C) is advisable to minimize the risk of thermal degradation.[3] It is also crucial to protect the compound from moisture.[2]

Q3: How can I monitor the purity and detect decomposition of my this compound sample?

A3: The most effective method for monitoring the purity of your sample and detecting any degradation products is through High-Performance Liquid Chromatography (HPLC) with UV detection.[3] This technique can separate the parent compound from its impurities, allowing for quantification of its purity over time. Thin-Layer Chromatography (TLC) can also be a quick and useful tool for qualitatively assessing the presence of impurities.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during reactions involving this compound and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low yield of the desired product with multiple unidentified spots on TLC. Thermal Decomposition: The reaction temperature may be too high, leading to the breakdown of the starting material or product.[7]Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely by TLC or HPLC.[7]
Extreme pH: The reaction medium may be too acidic or basic, causing degradation of the nitroaniline.[7]If the reaction is sensitive to pH, consider using a suitable buffer system to maintain a more neutral pH range.[7]
Formation of a dark-colored reaction mixture or tar-like substances. Oxidation/Polymerization: The amino group of aniline derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities or polymerization, especially under strongly oxidizing conditions.[2]Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7] Avoid using an excess of oxidizing agents and maintain a low reaction temperature.[2]
Presence of a byproduct with a mass corresponding to the reduction of the nitro group. Unintended Reduction: The reaction conditions may be inadvertently causing the reduction of the nitro group. This can be due to the presence of certain reagents, catalysts (e.g., palladium on carbon with a hydrogen source), or even trace metal impurities.Carefully review all reagents and catalysts for their potential to act as reducing agents. If a reducing agent is not required for the desired transformation, ensure all reagents are free from contaminants that could cause this side reaction.
Reaction fails to go to completion, even with extended reaction times. Poor Solubility: this compound may have limited solubility in the chosen reaction solvent, hindering its reactivity.[8]Consider using a co-solvent to improve solubility. Gentle heating can also help, but must be balanced with the risk of thermal decomposition.[8] For some reactions, adjusting the pH might enhance solubility.[8]

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to troubleshooting reactions involving this compound.

Caption: A troubleshooting workflow for preventing decomposition.

Experimental Protocol: A General Guideline for a Suzuki Coupling Reaction

This protocol provides a general methodology for a Suzuki coupling reaction involving this compound, incorporating best practices to minimize decomposition.

1. Reagent Preparation and Setup:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times to ensure an oxygen-free atmosphere.[8]

2. Solvent and Catalyst Addition:

  • Add a degassed solvent system (e.g., a mixture of dioxane and water) to the flask via cannula or syringe.
  • In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) in the degassed solvent and add it to the reaction mixture.

3. Reaction Execution:

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C).
  • Monitor the progress of the reaction by TLC or LC-MS at regular intervals.[8]

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.
  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

Potential Decomposition Pathways

The following diagram illustrates the plausible decomposition pathways for this compound based on the chemistry of analogous compounds.

G A This compound B Nitroso Derivative A->B Reduction E Oxidized/Polymerized Products A->E Oxidation F Photodegradation Products A->F UV Light C Hydroxylamino Derivative B->C Further Reduction D Amino Derivative (Diamine) C->D Further Reduction

Caption: Potential decomposition pathways of this compound.

References

  • BenchChem. (n.d.). preventing decomposition of N-Ethyl-2,3-difluoro-6-nitroaniline during reaction.
  • BenchChem. (n.d.). preventing degradation of 2-Nitro-4-thiocyanatoaniline during synthesis.
  • BenchChem. (n.d.). stability issues of 2-Nitroaniline during long-term storage.
  • ECHEMI. (2019). This compound SDS, 40371-63-9 Safety Data Sheets.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • Scarborough, T. D., McAcy, C. J., Beck, J., & Uiterwaal, C. J. G. J. (2020). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A, 124(40), 8216–8225.
  • Apollo Scientific. (n.d.). 5-Bromo-2-nitroaniline Safety Data Sheet.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline.

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Technical Support Center: The Sandmeyer Reaction with Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sandmeyer reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation for the synthesis of aryl halides and other derivatives from anilines. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this reaction, ensuring higher yields and purity in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the Sandmeyer reaction and why is it a cornerstone in aromatic synthesis?

The Sandmeyer reaction is a chemical transformation used to synthesize aryl halides from aryl diazonium salts, which are themselves derived from anilines.[1][2] Discovered by Traugott Sandmeyer in 1884, this reaction provides a strategic advantage over direct electrophilic aromatic substitution for several reasons.[2][3] It offers exceptional regiocontrol, allowing for the introduction of a halide or other functional groups to a specific position on the aromatic ring as dictated by the initial amino group.[3] Furthermore, it enables the synthesis of aryl iodides and fluorides, which can be challenging to obtain through direct halogenation.[4] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, catalyzed by copper(I) salts.[1][2]

Q2: What are the most critical parameters to control for a successful Sandmeyer reaction?

The success of a Sandmeyer reaction hinges on meticulous control of several key parameters. The most critical of these is temperature, especially during the initial diazotization step.[5][6] This reaction, where the aniline is converted to a diazonium salt using nitrous acid, is highly exothermic and the resulting diazonium salt is thermally unstable.[5] Maintaining a temperature between 0-5°C is crucial to prevent premature decomposition of the diazonium salt, which can lead to the formation of undesired phenol byproducts and a significant reduction in yield.[6][7] Other critical factors include the purity of the reagents, the use of a slight excess of nitrous acid to ensure complete diazotization, and the immediate use of the freshly prepared diazonium salt solution.[5][6]

Q3: Can I use copper(II) salts as a catalyst in the Sandmeyer reaction?

While the classic Sandmeyer reaction specifies the use of copper(I) salts (CuCl, CuBr, CuCN) as the catalyst, some variations and other transition metal salts, including copper(II), have been reported in the literature.[2][6] However, for the traditional and most reliable execution of the reaction, copper(I) is considered the active catalytic species.[6] It facilitates the single-electron transfer that initiates the radical mechanism.[2] If you are experiencing issues with your reaction, it is recommended to ensure you are using a high-quality, freshly prepared, or properly stored copper(I) salt, as they can oxidize over time.[6]

Q4: How do substituents on the aniline ring affect the stability of the diazonium salt and the overall reaction?

Substituents on the aromatic ring can significantly influence the stability of the aryl diazonium salt intermediate. Generally, electron-withdrawing groups (e.g., -NO₂, -CN, -halogens) tend to increase the stability of the diazonium salt.[8][9] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can decrease the stability of the diazonium salt, making it more prone to decomposition.[10] For instance, the electron-rich para-methoxy substituted diazonium salt has been shown to degrade at a lower temperature than its unsubstituted counterpart.[10] This variability in stability necessitates careful temperature control and may require optimization of reaction times for different aniline derivatives.

Troubleshooting Guide

This section addresses common problems encountered during the Sandmeyer reaction with aniline derivatives, providing potential causes and actionable solutions.

Issue 1: Low Yield or No Product Formation

Q: My Sandmeyer reaction is resulting in a very low yield of the desired aryl halide, or in some cases, no product at all. What are the likely causes and how can I improve the yield?

A: Low yields in Sandmeyer reactions are a common issue and can typically be traced back to a few key areas: incomplete diazotization, premature decomposition of the diazonium salt, or an inactive catalyst.[6]

Potential Causes & Solutions:

  • Incomplete Diazotization: The conversion of the aniline to the diazonium salt is the foundation of the reaction.

    • Solution: Ensure a slight excess (typically 1.1 equivalents) of sodium nitrite is used. To verify complete diazotization, you can test the reaction mixture with starch-iodide paper. The presence of excess nitrous acid will turn the paper blue, indicating that all the aniline has been consumed.[6] If the test is negative, more sodium nitrite should be added cautiously while maintaining the low temperature.

  • Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable, especially those with electron-donating substituents.[6][10]

    • Solution: Strictly maintain the temperature of the diazotization reaction between 0-5°C using an ice-salt bath.[11] The diazonium salt solution should be used immediately after its preparation and should not be allowed to warm up.[7]

  • Inactive Copper(I) Catalyst: Copper(I) salts are susceptible to oxidation to copper(II), which is less effective in the classic Sandmeyer reaction.

    • Solution: Use a freshly prepared solution of the copper(I) halide. A common laboratory preparation involves the reduction of a copper(II) salt.[12] Ensure the copper(I) salt is fully dissolved or well-suspended in the appropriate acid before the addition of the diazonium salt solution.[6]

  • Sub-optimal Reaction Temperature for the Sandmeyer Step: While diazotization requires low temperatures, the subsequent reaction with the copper(I) salt may require gentle warming to proceed to completion.

    • Solution: After the addition of the diazonium salt to the copper(I) solution, allow the mixture to slowly warm to room temperature. Gentle heating (e.g., to 50-60°C) may be necessary to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.[11]

Issue 2: Formation of a Dark, Tarry Mixture

Q: My reaction mixture has turned into a dark, intractable tar, making product isolation impossible. What causes this and how can it be prevented?

A: The formation of dark, polymeric, or tar-like substances is a strong indication of uncontrolled side reactions, primarily stemming from the decomposition of the diazonium salt.[6]

Potential Causes & Solutions:

  • Elevated Temperatures: As previously mentioned, high temperatures are detrimental to the stability of the diazonium salt.

    • Solution: Rigorous temperature control is paramount. Ensure your cooling bath is effective and that the addition of reagents is done slowly and dropwise to manage the exothermic nature of the diazotization.[5]

  • Incorrect pH: The pH of the reaction medium can influence the stability of the diazonium salt and promote side reactions.

    • Solution: The diazotization is typically carried out in a strong mineral acid (e.g., HCl or HBr). Ensure sufficient acid is present to maintain a low pH.

  • Presence of Impurities: Impurities in the starting aniline or other reagents can catalyze the decomposition of the diazonium salt.

    • Solution: Use purified starting materials. If necessary, distill or recrystallize the aniline derivative before use.

Issue 3: Significant Formation of Phenol Byproduct

Q: I am observing a significant amount of the corresponding phenol as a byproduct, which complicates purification. How can I minimize its formation?

A: The formation of phenols is a classic side reaction in the Sandmeyer process, arising from the reaction of the diazonium salt with water.[7][12]

Potential Causes & Solutions:

  • Reaction Temperature is Too High: Elevated temperatures promote the hydrolysis of the diazonium salt to the phenol.

    • Solution: Maintain the temperature at 0-5°C throughout the diazotization and the addition to the copper catalyst solution.[7]

  • Prolonged Reaction Time Before Copper(I) Addition: Allowing the aqueous diazonium salt solution to stand for an extended period before the addition of the copper(I) catalyst increases the likelihood of hydrolysis.

    • Solution: Prepare the diazonium salt solution and use it immediately in the Sandmeyer step.[7]

  • Workup Procedure: Phenolic byproducts can be effectively removed during the workup.

    • Solution: During the extraction, wash the organic layer with a dilute aqueous sodium hydroxide solution. The phenol will be deprotonated to the more water-soluble phenoxide and will be removed into the aqueous layer.[7][12]

Issue 4: Presence of Colorful Impurities (Azo Dyes)

Q: My TLC analysis shows multiple colored spots, suggesting the formation of azo dyes. What leads to this and how can I avoid it?

A: Azo dyes are formed through a coupling reaction between the electrophilic diazonium salt and an electron-rich aromatic compound. This is more likely to occur if unreacted aniline or the phenol byproduct is present in the reaction mixture.

Potential Causes & Solutions:

  • Incomplete Diazotization: If not all of the starting aniline is converted to the diazonium salt, the remaining aniline can act as a coupling partner.

    • Solution: As mentioned in "Issue 1", ensure complete diazotization by using a slight excess of sodium nitrite and verifying with starch-iodide paper.[6]

  • Incorrect pH: Azo coupling is often favored under neutral or slightly basic conditions.

    • Solution: Maintain a strongly acidic environment during the diazotization and the Sandmeyer reaction to minimize the concentration of the free aniline, which is the active coupling species.

  • Insufficient Copper(I) Salt: An adequate amount of the copper(I) salt is needed to rapidly trap the diazonium salt.

    • Solution: Ensure you are using a sufficient, often stoichiometric, amount of the copper(I) salt.

Experimental Protocols

Protocol 1: General Procedure for the Sandmeyer Chlorination of an Aniline Derivative

This protocol provides a general guideline. The specific quantities and reaction times should be optimized for each substrate.

Part A: Diazotization of the Aromatic Amine

  • In a suitable flask, dissolve one equivalent of the aniline derivative in an aqueous solution of hydrochloric acid (e.g., 3M HCl).

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in water and cool it to 0-5°C.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5°C.[7]

  • After the addition is complete, continue stirring at 0-5°C for an additional 15-30 minutes.

  • Confirm the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).[7]

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 equivalents) in concentrated hydrochloric acid.

  • Cool the CuCl solution to 0-5°C.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the CuCl solution with vigorous stirring.[7]

  • Observe the evolution of nitrogen gas.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Gentle heating may be required to complete the reaction.

Part C: Workup and Purification

  • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water, followed by a dilute sodium hydroxide solution to remove any phenolic byproducts, and then with brine.[7]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by distillation, recrystallization, or column chromatography.[7]

Data Presentation

Issue Potential Cause(s) Recommended Solution(s)
Low Yield / No Product Incomplete diazotization, Diazonium salt decomposition, Inactive catalystUse excess NaNO₂, test with starch-iodide paper. Maintain 0-5°C. Use freshly prepared Cu(I) salt.[6]
Tarry Mixture Elevated temperature, Incorrect pH, ImpuritiesStrict temperature control. Ensure strong acid medium. Use pure reagents.[6]
Phenol Byproduct High temperature, Delayed addition of Cu(I) saltMaintain 0-5°C. Use diazonium salt immediately. Wash with NaOH during workup.[7][12]
Azo Dye Formation Incomplete diazotization, Incorrect pHEnsure complete diazotization. Maintain acidic pH.

Visualizations

Sandmeyer Reaction Workflow

SandmeyerWorkflow Aniline Aniline Derivative Diazonium Aryl Diazonium Salt (Unstable Intermediate) Aniline->Diazonium Diazotization (NaNO₂, HX, 0-5°C) Product Aryl Halide/Nitrile (Desired Product) Diazonium->Product Sandmeyer Reaction (CuX) Purification Workup & Purification Product->Purification Extraction FinalProduct Pure Product Purification->FinalProduct Chromatography/ Distillation TroubleshootingLowYield Start Low Yield Issue CheckDiazotization Check Diazotization? Start->CheckDiazotization CheckTemp Check Temperature Control (0-5°C)? CheckDiazotization->CheckTemp Yes IncompleteDiazotization Incomplete Diazotization CheckDiazotization->IncompleteDiazotization No CheckCatalyst Check Cu(I) Catalyst Activity? CheckTemp->CheckCatalyst Yes Decomposition Diazonium Decomposition CheckTemp->Decomposition No InactiveCatalyst Inactive Catalyst CheckCatalyst->InactiveCatalyst No SolutionDiazotization Use excess NaNO₂ Test with starch-iodide paper IncompleteDiazotization->SolutionDiazotization SolutionTemp Maintain strict 0-5°C Use diazonium salt immediately Decomposition->SolutionTemp SolutionCatalyst Use freshly prepared Cu(I) salt InactiveCatalyst->SolutionCatalyst

Caption: A decision tree for troubleshooting low yields.

References

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes
  • Application Notes and Protocols for the Diazotization of Aniline in Sandmeyer Reactions - Benchchem
  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • Sandmeyer-type reaction as an altern
  • Application Notes and Protocols: A Step-by-Step Guide to the Sandmeyer Reaction with 4-Aminobiphenyl (4-Anilinobenzene) - Benchchem
  • Reducing side product form
  • Structures, Stability, and Safety of Diazonium Salts | Request PDF - ResearchG
  • Diazonium compound - Wikipedia
  • Comparison of the thermal stability of diazonium salts and their corresponding triazenes
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters - ACS Public
  • 32. SANDMEYERS REACTION - PHARMD GURU
  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substr
  • Sandmeyer reaction - L.S.College, Muzaffarpur
  • 24.8: Reactions of Arylamines - Chemistry LibreTexts
  • Sandmeyer reaction - Wikipedia
  • 22.5 Sandmeyer Reactions | Organic Chemistry - YouTube
  • Sandmeyer Reaction - experimental procedure and set up. - YouTube
  • 17.3. Reactions involving arenediazonium salts | Organic Chemistry II - Lumen Learning
  • 24.9: Reactions of Arylamines - Chemistry LibreTexts
  • Copper-Promoted Sandmeyer Trifluoromethylation Reaction - Organic Chemistry Portal
  • Azo Coupling - Organic Chemistry Portal
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Sandmeyer Reaction - Organic Chemistry Portal
  • Troubleshooting a Sandmeyer reaction : r/chemistry - Reddit
  • Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX) - OrgoSolver
  • Sandmeyer type reaction troubleshoot : r/Chempros - Reddit
  • Sandmeyer Reaction Mechanism - BYJU'S
  • Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N -Aryltriazoles | Request PDF - ResearchG
  • Recent trends in the chemistry of Sandmeyer reaction: a review - R Discovery

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Technical Support Center: Managing Exothermic Nitration of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet hazardous transformation. The following troubleshooting guides and FAQs address specific, critical issues that are frequently encountered during these experiments, providing not just solutions but the underlying scientific rationale to empower you to make informed decisions in your work.

Section 1: Troubleshooting Guide - Critical Event Response

This section is dedicated to immediate, actionable responses for time-sensitive and hazardous situations that can arise during the nitration of substituted anilines.

Issue 1: Uncontrolled Temperature Rise (Thermal Runaway)

Question: My reaction temperature is rising rapidly and is unresponsive to cooling adjustments. What immediate actions should I take?

Answer:

An uncontrolled temperature increase is a sign of a potential thermal runaway, a dangerous situation where the exothermic reaction rate accelerates, generating heat faster than the system can remove it.[1] This can lead to a rapid increase in pressure and temperature, potentially causing equipment failure, fire, or an explosion.[1]

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the nitrating agent (mixed acid) or any other reactant.[1]

  • Maximize Cooling: Increase the coolant flow to the reactor jacket to its maximum capacity. If an emergency cooling system is available, activate it.

  • Prepare for Quenching: Have a pre-prepared quenching agent, such as a large volume of cold water or an appropriate chemical inhibitor, ready for immediate deployment.

  • Do Not Attempt to Seal the System: If the pressure is rising, do not seal the reactor. Allow it to vent in a safe, controlled manner, preferably through a designated emergency relief system.

  • Evacuate: If the temperature and pressure continue to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.

Root Cause Analysis and Prevention:

  • Inadequate Cooling: The cooling capacity of the system may be insufficient for the scale of the reaction.

  • Rapid Reagent Addition: Adding the nitrating agent too quickly can generate heat faster than it can be dissipated.[1]

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, initiating a runaway reaction.[1][2]

To prevent this, always ensure your cooling system is adequate, add the nitrating agent slowly and dropwise, and maintain vigorous, consistent agitation.[3][4]

Issue 2: Evolution of Brown/Yellow Gas (NO₂)

Question: I am observing the evolution of a brown or yellow gas from my reaction vessel. What does this signify and what should I do?

Answer:

The evolution of brown-yellow gas is a strong indicator of the formation of nitrogen dioxide (NO₂).[1] This is a sign of a decomposition reaction occurring, which is highly exothermic and can be a precursor to a thermal runaway.[1] Nitrogen dioxide is also highly toxic and poses a significant inhalation hazard.[1]

Immediate Actions:

  • Do Not Inhale: Avoid breathing the fumes. If not already working in a certified chemical fume hood, evacuate the area immediately.

  • Stop Reagent Addition: Immediately cease the addition of all reactants.

  • Enhance Cooling: Maximize cooling to the reactor to try and control the decomposition.

  • Follow Emergency Procedures: Treat this situation with the same urgency as a thermal runaway.

Root Cause Analysis and Prevention:

  • Excessive Temperature: The reaction temperature may have exceeded the decomposition temperature of the reactants or products.

  • Localized Hot Spots: Poor agitation can lead to localized areas of high temperature, initiating decomposition.[1]

  • Contamination: The presence of certain impurities can lower the decomposition temperature of nitro-compounds.[5]

To prevent NO₂ evolution, maintain strict temperature control, ensure efficient stirring, and use high-purity reagents.

Issue 3: Poor or No Product Formation

Question: After the reaction and workup, I have a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield can be attributed to several factors, ranging from the reactivity of your substrate to the reaction conditions.[6]

Troubleshooting Steps:

  • Verify Starting Material and Reagents: Ensure that your substituted aniline and the nitric and sulfuric acids are of the correct concentration and purity.

  • Check Reaction Conditions:

    • Temperature: Nitration is highly temperature-dependent. Too low a temperature may result in an impractically slow reaction rate.

    • Mixed Acid Composition: The ratio of nitric acid to sulfuric acid is critical for the formation of the nitronium ion (NO₂⁺), the active electrophile.[7][8] Ensure the composition is appropriate for your specific substrate.

  • Consider Substrate Reactivity:

    • Protonation of the Amino Group: In the strongly acidic conditions of nitration, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺).[9][10] This group is strongly deactivating and a meta-director, which can shut down the reaction or lead to the undesired meta-isomer.[9]

    • Solution: Use a Protecting Group: To circumvent this, the amino group is often protected, for example, by acetylation to form an acetanilide.[11][12] The acetamido group is still an ortho, para-director but is less activating than the free amine, allowing for a more controlled reaction and preventing oxidation.[11][12]

  • Solubility Issues: If your starting material has poor solubility in the reaction medium, this can lead to a slow or incomplete reaction.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical and theoretical aspects of nitrating substituted anilines.

Q1: Why is direct nitration of aniline often problematic?

A1: Direct nitration of aniline is challenging for two main reasons:

  • Oxidation: Aniline is highly susceptible to oxidation by nitric acid, which can lead to the formation of a complex mixture of byproducts and a significant amount of tar.[11]

  • Loss of Regiocontrol: In the strongly acidic nitrating mixture, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[9][10] This ion is a strong deactivating group and directs the incoming nitro group to the meta position, which is often the undesired isomer.[9] This can also lead to a mixture of ortho, meta, and para products.[13]

Q2: How does protecting the amino group as an acetanilide improve the reaction?

A2: Acetylation of the amino group to form an acetanilide offers several advantages:

  • Reduces Reactivity and Prevents Oxidation: The acetamido group is less activating than the amino group, which moderates the reactivity of the aromatic ring and makes it less susceptible to oxidation.[11][12]

  • Improves Regioselectivity: The acetamido group is an ortho, para-director. Due to its steric bulk, it favors the formation of the para-isomer over the ortho-isomer.[12][13] This leads to a cleaner reaction with a higher yield of the desired product.

  • Prevents Polysubstitution: By reducing the activation of the ring, the acetamido group helps to prevent the addition of multiple nitro groups.[6]

Q3: How can I control the regioselectivity (ortho vs. para) of the nitration?

A3: Controlling regioselectivity is a key challenge. Several factors can be manipulated:

  • Protecting Groups: As discussed, using a bulky protecting group like an acetyl group will sterically hinder the ortho positions, favoring para-substitution.[13]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the proportion of the para-isomer.

  • Solvent: The choice of solvent can influence the isomer ratio.

  • Nitrating Agent: While mixed acid is common, other nitrating agents can offer different regioselectivity. For example, some iron(III) nitrate-based systems have been shown to favor ortho-nitration.[14]

Q4: What is the role of sulfuric acid in the nitration reaction?

A4: Concentrated sulfuric acid plays two crucial roles:

  • Catalyst: It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[2][7][8]

  • Dehydrating Agent: It absorbs the water that is produced during the reaction. This is important because the presence of water can dilute the acid and inhibit the reaction by reducing the concentration of the nitronium ion.[2]

Q5: How can I safely quench my nitration reaction?

A5: The standard and safest method for quenching a nitration reaction is to pour the reaction mixture slowly and carefully onto a large excess of crushed ice or an ice-water slurry with vigorous stirring.[2] This serves two purposes: it rapidly cools the mixture, stopping the reaction, and it dilutes the strong acids, dissipating the heat of dilution safely.

Section 3: Data and Protocols

Table 1: Regioselectivity in the Nitration of Aniline Derivatives
Starting MaterialNitrating Agent/Conditionsortho-Isomer (%)meta-Isomer (%)para-Isomer (%)Reference
AnilineHNO₃, H₂SO₄24751[13]
AcetanilideHNO₃, H₂SO₄19279[13]

This data clearly illustrates the effect of protecting the amino group on the regioselectivity of the nitration.

Protocol 1: Acetylation of Aniline to Acetanilide

Materials: Aniline, acetic anhydride, sodium acetate, water, ice.

Procedure:

  • In a fume hood, dissolve 5.0 g of aniline in 150 mL of water in a 250 mL flask.

  • Add 6.0 mL of acetic anhydride, followed by 7.0 g of sodium acetate.

  • Stir the mixture vigorously for 15 minutes.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the acetanilide crystals by vacuum filtration and wash with cold water.

  • Recrystallize from a minimal amount of hot water to obtain the pure product.

Protocol 2: para-Nitration of Acetanilide

Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid, ice, ethanol.

Procedure:

  • In a fume hood, carefully add 5.0 g of dry acetanilide to 10 mL of concentrated sulfuric acid in a flask, stirring to dissolve. Cool the mixture in an ice bath to below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains below 10 °C.[13]

  • After the addition is complete, allow the reaction to stir in the ice bath for 30-60 minutes.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Collect the precipitated p-nitroacetanilide by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize from ethanol to obtain the pure para-isomer.[13]

Section 4: Visualizing Key Concepts

Diagram 1: Mechanism of Electrophilic Aromatic Substitution (Nitration)

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H₂O H2O H₂O Intermediate Arenium Ion Intermediate NO2+->Intermediate Aniline_Derivative Substituted Aniline Aniline_Derivative->Intermediate + NO₂⁺ Nitro_Product Nitro-Substituted Aniline Intermediate->Nitro_Product - H⁺

Caption: The three-step mechanism for the nitration of a substituted aniline.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Caption: A decision-making workflow for troubleshooting low-yield nitration reactions.

References

  • Vertex AI Search, Electrophilic Aromatic Substitutions (2)
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Technical Support Center: Synthesis of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of halogenated anilines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on delivering practical, field-proven insights to overcome common challenges in your synthetic workflows.

Troubleshooting Guide: Common Issues in Halogenated Aniline Synthesis

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying chemistry and actionable solutions.

Q1: My electrophilic halogenation of aniline is uncontrollable, resulting in a mixture of polyhalogenated products and a dark, tarry substance. What's going wrong?

Root Cause Analysis:

Aniline is a highly activated aromatic system. The lone pair of electrons on the amino group strongly donates into the benzene ring, significantly increasing the electron density at the ortho and para positions.[1][2][3] This high nucleophilicity leads to two primary problems:

  • Over-reaction: The ring is so activated that electrophilic substitution with reagents like bromine water proceeds uncontrollably, often leading to the formation of tri-substituted products, such as 2,4,6-tribromoaniline, which precipitates out of solution.[1][4][5]

  • Oxidation: Anilines are easily oxidized, especially under acidic conditions or in the presence of strong electrophiles. This leads to the formation of colored polymeric byproducts and tar.[5][6]

Strategic Solutions:

The key is to moderate the reactivity of the amino group by temporarily converting it into a less activating substituent.

Solution 1: N-Acetylation as a Protective Strategy

The most common and effective strategy is the protection of the amino group as an acetamide (acetanilide).[1][4][5]

  • Why it works: The acetyl group is electron-withdrawing, pulling the nitrogen's lone pair into resonance with the carbonyl group. This reduces the electron-donating ability of the nitrogen into the aromatic ring, thus "taming" its reactivity.[1][4] The resulting acetanilide is still an ortho, para-director but is significantly less activated, allowing for controlled monohalogenation.[4] The steric bulk of the acetyl group also favors substitution at the less hindered para position.[1][4]

Experimental Protocol: Controlled Monobromination of Aniline

Step 1: Protection (Acetylation)

  • In a flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride while stirring, keeping the temperature controlled with an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Filter, wash with cold water, and dry the solid acetanilide.

Step 2: Halogenation

  • Dissolve the dried acetanilide in a suitable solvent like glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise with stirring.

  • Stir at room temperature until the reaction is complete (TLC monitoring).

  • Pour the mixture into water to precipitate the brominated acetanilide.

Step 3: Deprotection (Hydrolysis)

  • Reflux the brominated acetanilide with aqueous hydrochloric acid or sodium hydroxide to hydrolyze the amide bond.[5][7]

  • Cool the solution and neutralize to precipitate the desired monobrominated aniline.

  • Filter, wash, and purify the product.

Workflow for Controlled Monohalogenation

G cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Deprotection Aniline Aniline (-NH2: Strong Activator) Acetanilide Acetanilide (-NHCOCH3: Moderate Activator) Aniline->Acetanilide (CH3CO)2O HalogenatedAcetanilide p-Halo-Acetanilide Acetanilide->HalogenatedAcetanilide Br2, CH3COOH HalogenatedAniline p-Halo-Aniline (Controlled Product) HalogenatedAcetanilide->HalogenatedAniline H3O+ or NaOH, Heat

Caption: Controlled monohalogenation of aniline via N-protection.

Q2: I am struggling to achieve high regioselectivity, particularly for the ortho-isomer. How can I direct the halogenation?

Root Cause Analysis:

Standard electrophilic halogenation of protected anilines, like acetanilide, typically yields the para-isomer as the major product due to steric hindrance at the ortho positions.[1][4] Achieving high ortho-selectivity requires specialized strategies that override this inherent steric bias.

Strategic Solutions:

Solution 1: Directed ortho-Metalation

This classic approach involves using a directing group to position a metal catalyst near the target C-H bond. While effective, it often requires harsh conditions and stoichiometric amounts of strong bases.

Solution 2: Modern Catalytic Methods

Recent advances have provided milder, catalytic methods for achieving high ortho-selectivity.

  • Organocatalysis: Certain secondary amine catalysts, such as specific ammonium salts, have been shown to effectively direct the chlorination of anilines to the ortho position with high selectivity, even on unprotected anilines under mild conditions.[8][9][10] These catalysts are believed to operate through the formation of an anionic trichloride species that favors the ortho attack.[8][9]

  • Transition-Metal Catalysis: Palladium-catalyzed C-H functionalization, using a directing group, is a powerful tool for ortho-halogenation.[8][9] While highly effective, these methods can require expensive catalysts.[9] A newer approach involves the reaction of N,N-dialkylaniline N-oxides with thionyl chloride for selective ortho-chlorination.[11]

Decision-Making Framework for Regioselectivity

G Start Desired Regioisomer? Para Para-Isomer (Major Product) Start->Para Para Ortho Ortho-Isomer (Challenging) Start->Ortho Ortho Protect Use N-Acetylation (Steric Hindrance Favors Para) Para->Protect Catalysis Employ Specialized Catalysis Ortho->Catalysis Organo Organocatalysis (e.g., Secondary Ammonium Salts) Catalysis->Organo Milder Conditions TransitionMetal Transition-Metal Catalysis (e.g., Pd-catalyzed C-H activation) Catalysis->TransitionMetal High Efficiency

Caption: Selecting a strategy for regioselective halogenation.

Q3: My purification is difficult. I'm struggling to separate regioisomers and remove colored impurities.

Root Cause Analysis:

  • Isomer Separation: Ortho and para isomers of halogenated anilines often have very similar physical properties (boiling points, polarity), making separation by standard techniques like distillation or simple column chromatography challenging.[12][13]

  • Decolorization: The dark color is due to oxidized, polymeric impurities formed during the reaction.[5][13]

Strategic Solutions:

ProblemRecommended Purification TechniqueKey Considerations
Colored Impurities Activated Charcoal Treatment [12][13]Dissolve the crude product in a hot solvent, add a small amount of charcoal, filter hot, and crystallize upon cooling. This is highly effective for removing colored byproducts.
Conversion to Hydrochloride Salt [12]Dissolve the aniline in an acidic solution to form the salt. Non-basic impurities can be washed away with an organic solvent. Regenerate the free aniline by basification.
Separation of Isomers High-Performance Liquid Chromatography (HPLC) [13]The most powerful technique for resolving isomers with similar properties. Requires careful method development (column and mobile phase selection).
Fractional Distillation (under vacuum) [12]Effective if there is a sufficient difference in boiling points. Vacuum is crucial to prevent decomposition at high temperatures.
Column Chromatography [12][14]Can be effective, but may require extensive screening of eluents and stationary phases (e.g., silica gel, alumina). Adding a small amount of base like triethylamine to the eluent can prevent streaking of the basic aniline products.[14]

Frequently Asked Questions (FAQs)

Q: What is the best method for synthesizing fluoroanilines?

A: Direct electrophilic fluorination of anilines is extremely challenging due to the high reactivity of fluorine reagents. The most common and reliable methods involve starting with a fluorinated precursor.

  • Reduction of Fluoronitrobenzenes: The reduction of a fluoronitrobenzene is the most prevalent industrial method.[15] This is typically achieved via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).[15][16]

  • Sandmeyer-type Reactions: While less common for fluorine, the Balz-Schiemann reaction (thermal decomposition of an arenediazonium tetrafluoroborate) can be used.

Q: Can I use Buchwald-Hartwig amination to synthesize halogenated anilines?

A: Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds.[17][18][19] It is an excellent method for coupling an amine (or an ammonia equivalent) with an aryl halide.[19][20] This is particularly useful for synthesizing anilines where the halogen is already present on the aromatic ring, avoiding the challenges of direct halogenation of aniline itself. The choice of ligand is critical for reaction success, especially with less reactive aryl chlorides.[21][22]

Q: Are there any safety concerns I should be aware of when handling halogenating agents?

A: Absolutely. Many halogenating agents are corrosive, toxic, and highly reactive.

  • N-Halosuccinimides (NCS, NBS, NIS): These are common, relatively safe solid halogenating agents.[23] However, they should still be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), as they can be irritants.

  • Elemental Halogens (Br₂, Cl₂): Bromine is highly corrosive and toxic. Chlorine is a toxic gas. Both must be handled in a well-ventilated fume hood with extreme caution.

  • Sulfuryl Chloride (SO₂Cl₂): This reagent is corrosive and reacts violently with water.[8][9] Always handle with care in a dry environment.

Always consult the Safety Data Sheet (SDS) for any reagent before use and perform a thorough risk assessment for your specific reaction conditions.

References

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Technical Support Center: Scale-Up Considerations for Reactions with 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up reactions involving this versatile chemical intermediate. Here, we will address common challenges, provide troubleshooting advice, and answer frequently asked questions to ensure the safe and efficient scale-up of your chemical syntheses.

Section 1: Safety and Handling on a Larger Scale

When moving from bench-scale to pilot-plant or manufacturing scale, the potential hazards associated with any chemical are amplified. Proper handling and safety protocols are paramount.

Q1: What are the primary safety concerns when handling bulk quantities of this compound?

A1: While specific toxicity data is limited, the structure of this compound suggests several potential hazards that must be managed.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

Key safety considerations include:

  • Inhalation: Avoid breathing dust.[3][4] Handling large quantities can generate dust, which may be harmful if inhaled.[3]

  • Skin Contact: The compound can cause skin irritation.[5] Prolonged or repeated exposure to bulk quantities increases this risk.

  • Eye Contact: It can cause serious eye irritation.[5]

  • Fire Hazard: While not considered a significant fire risk, containers may burn and emit corrosive fumes.[4] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1][6]

Q2: What personal protective equipment (PPE) is recommended for large-scale operations?

A2: A comprehensive PPE strategy is crucial. The following should be considered mandatory:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face respirator.[1]To prevent eye contact with dust or splashes.
Skin Protection Fire/flame resistant and impervious clothing, and chemical-resistant gloves.[1]To prevent skin contact and protect from potential thermal hazards.
Respiratory Protection A full-face respirator if exposure limits are exceeded or if irritation is experienced.[1]To prevent inhalation of harmful dust.

Always handle this compound in a well-ventilated area.[3][4] Emergency eyewash stations and safety showers should be in close proximity to the workstation.[5]

Q3: What are the recommended storage and handling conditions for this compound on a larger scale?

A3: Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Incompatible Materials: Keep away from acids, acid chlorides, and reducing agents.[5]

  • Handling: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] Avoid the formation of dust and aerosols.[1]

Section 2: Reaction Scale-Up and Troubleshooting

The most common reaction involving this compound is the reduction of the nitro group to an amine, a key step in the synthesis of many pharmaceutical intermediates. However, scaling up this and other reactions presents unique challenges.

Q4: What are the primary challenges when scaling up the reduction of the nitro group in this compound?

A4: The reduction of aromatic nitro compounds is a well-established transformation, but it can be problematic on a larger scale.[7][8]

  • Exothermic Nature: The reduction of a nitro group is a highly exothermic process.[9][10] Without adequate heat management, this can lead to a runaway reaction, causing a rapid increase in temperature and pressure.

  • Mixing and Mass Transfer: In a large reactor, inefficient mixing can lead to localized "hot spots" and uneven reaction rates, resulting in the formation of byproducts.

  • Reagent Addition: The rate of addition of the reducing agent is critical. Adding it too quickly can overwhelm the cooling capacity of the reactor.

  • Byproduct Formation: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates, which can further react to form undesired azo or azoxy compounds.[11]

Below is a diagram illustrating the general workflow for scaling up a reaction involving this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Reactor Setup and Inerting B Charge this compound and Solvent A->B C Establish Temperature Control B->C D Controlled Addition of Reagent C->D Start Reagent Addition E Monitor Reaction (TLC, LC-MS) D->E F Maintain Temperature and Agitation E->F G Quench Reaction F->G Reaction Complete H Phase Separation / Filtration G->H I Product Isolation and Drying H->I G A Problem Encountered During Scale-Up B Incomplete Reaction? A->B C Runaway Exotherm? A->C D Byproduct Formation? A->D E Check Reagent Stoichiometry and Quality B->E Yes H Reduce Reagent Addition Rate C->H Yes K Optimize Temperature Control D->K Yes F Improve Solubility (Co-solvent/Gentle Heat) E->F G Verify Catalyst Activity F->G I Increase Cooling Efficiency H->I J Improve Agitation I->J L Adjust pH K->L M Consider Alternative Reagents L->M

Sources

Technical Support Center: Work-up Procedures for 5-Bromo-4-methyl-2-nitroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in reactions involving 5-Bromo-4-methyl-2-nitroaniline. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up and purification of this compound. The information herein is structured to offer practical, field-tested solutions grounded in established chemical principles.

Introduction to this compound Work-ups

This compound is a substituted aniline with physical and chemical properties that necessitate careful consideration during post-reaction work-up.[1][2][3][4] Its aromatic nature, coupled with the presence of a basic amino group, an electron-withdrawing nitro group, and a halogen, presents a unique set of purification challenges. The following guide is designed to address these challenges in a clear, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My crude product is a dark, oily, or discolored solid. How can I remove the colored impurities?

Answer: The appearance of dark colors in the crude product often indicates the presence of oxidized byproducts or other highly conjugated impurities.[5] Here are several strategies to address this issue:

  • Activated Carbon Treatment: During recrystallization, the addition of a small amount of activated carbon to the hot solution can be highly effective. The activated carbon will adsorb many of the colored impurities, which can then be removed by hot filtration.[5][6] It is crucial to use activated carbon sparingly, as it can also adsorb the desired product, leading to a reduction in yield.[6]

  • Solvent Washes: Before recrystallization, washing the crude solid with a non-polar solvent in which the desired product has low solubility (e.g., hexanes or a cold ether/hexanes mixture) can help remove some colored impurities.

  • Chromatography: If recrystallization and carbon treatment are insufficient, column chromatography is a more rigorous purification method.

Experimental Protocol: Decolorization with Activated Carbon during Recrystallization

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).[7][8]

  • Once the solid is fully dissolved, add a small amount of activated carbon (typically 1-2% by weight of the crude product).

  • Gently boil the solution for 5-10 minutes, swirling occasionally.

  • Perform a hot filtration through a fluted filter paper to remove the activated carbon and any other insoluble impurities.[6]

  • Allow the clear, hot filtrate to cool slowly to room temperature to induce crystallization.[9]

  • Cool the mixture in an ice bath to maximize crystal formation before collecting the purified product by vacuum filtration.[9]

FAQ 2: I'm having trouble removing unreacted starting materials (e.g., 4-methyl-2-nitroaniline or a bromo-methylaniline). What is the most effective method?

Answer: The choice of method for removing unreacted starting materials depends on their chemical properties relative to this compound.

  • Acidic Wash (for more basic starting materials): If you are trying to remove a more basic aniline starting material, an acidic wash during a liquid-liquid extraction can be effective.[5][10] By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), the more basic aniline will be protonated and partition into the aqueous phase. This compound, being less basic due to the electron-withdrawing nitro group, will preferentially remain in the organic layer.

  • Recrystallization: Differences in solubility between the product and starting materials can be exploited through recrystallization.[6][7][9] It may be necessary to experiment with different solvent systems to find one that provides optimal separation.

  • Column Chromatography: For starting materials with very similar properties to the product, column chromatography is often the most effective purification technique.[11][12][13]

Table 1: Solvent Systems for Purification

Purification MethodRecommended Solvents/Solvent SystemsRationale
Recrystallization Ethanol, Aqueous Ethanol, Methanol, Dichloromethane/MethanolThese solvents are often effective for structurally similar compounds like other bromo-nitroanilines.[6][7][9] The ideal solvent should dissolve the compound well at its boiling point but sparingly at room temperature.
Column Chromatography Hexanes/Ethyl Acetate, Dichloromethane/HexanesThese solvent systems provide a good polarity range for separating aromatic amines on silica gel.[13] The addition of a small amount of triethylamine to the eluent can help to reduce tailing of the basic aniline on the acidic silica gel.[11][12]
FAQ 3: During my aqueous work-up, I'm getting a persistent emulsion. How can I break it?

Answer: Emulsions are a common problem during the work-up of reactions, especially when dealing with basic compounds like anilines.[14] Here are several techniques to manage and break emulsions:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up an emulsion. The increased ionic strength of the aqueous layer makes it more polar and can facilitate the separation of the organic and aqueous phases.

  • Patience and Gentle Swirling: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers. Gentle swirling, rather than vigorous shaking, can also help.

  • Filtration: Filtering the entire emulsion through a pad of Celite or glass wool can sometimes break it.

  • Changing the Solvent: Adding more of the organic solvent can sometimes help to resolve the emulsion.

Workflow for Managing Emulsions

G start Persistent Emulsion Forms brine Add Saturated NaCl (Brine) start->brine wait Allow to Stand and Gently Swirl brine->wait If still emulsified separate Phases Separate brine->separate Success filter Filter through Celite/Glass Wool wait->filter If still emulsified wait->separate Success solvent Add More Organic Solvent filter->solvent If still emulsified filter->separate Success solvent->separate Success

Caption: Troubleshooting workflow for breaking emulsions.

FAQ 4: My product seems to be partially soluble in the aqueous layer during extraction. How can I minimize this loss?

Answer: While this compound is expected to be largely insoluble in water, some loss to the aqueous phase can occur, especially if the aqueous layer is not neutral.

  • pH Adjustment: Ensure the aqueous layer is neutral or slightly basic before extraction. If an acidic wash was performed, it should be followed by a wash with a mild base like sodium bicarbonate solution to neutralize any residual acid.[15] The pH of the aqueous layer can be checked with litmus paper.[15]

  • Back-Extraction: After the initial extraction, the aqueous layer can be "back-extracted" with a fresh portion of the organic solvent to recover any dissolved product.

  • Salting Out: Adding a significant amount of a salt like sodium chloride to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, a phenomenon known as "salting out."

FAQ 5: I am considering column chromatography for purification. Are there any special considerations for anilines?

Answer: Yes, the basicity of the amino group can lead to issues during silica gel chromatography.[11]

  • Tailing: The acidic nature of silica gel can interact with the basic aniline, causing the product to streak or "tail" down the column, leading to poor separation.[11]

  • Irreversible Adsorption: In some cases, the product may bind strongly to the silica gel, resulting in low recovery.

Solutions:

  • Amine-Modified Mobile Phase: Adding a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the eluent can help to "deactivate" the acidic sites on the silica gel and improve the chromatography of basic compounds.[11][12]

  • Amine-Functionalized Silica: Using an amine-functionalized stationary phase can provide a better surface for the separation of basic compounds without the need for mobile phase modifiers.[11]

  • Alumina Chromatography: Basic or neutral alumina can be used as an alternative stationary phase to silica gel for the purification of basic compounds.

Troubleshooting Logic for Column Chromatography of this compound

G start Column Chromatography of Crude Product problem Observe Tailing or Low Recovery start->problem solution1 Add Triethylamine (0.1-1%) to Eluent problem->solution1 Yes outcome Improved Separation and Recovery problem->outcome No solution1->outcome solution2 Use Amine-Functionalized Silica solution2->outcome solution3 Use Basic or Neutral Alumina solution3->outcome

Caption: Decision tree for optimizing column chromatography.

References

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Bromo-4-methyl-2-nitroaniline, a substituted aniline of interest in medicinal chemistry and materials science. We will explore the expected spectral features, provide a robust experimental protocol for data acquisition, and compare the utility of ¹H NMR with other common analytical techniques for the comprehensive characterization of this molecule.

The Structural Landscape of this compound

To interpret its ¹H NMR spectrum, we must first understand the electronic environment of the protons in this compound. The molecule, with the chemical formula C₇H₇BrN₂O₂, possesses a benzene ring substituted with four different groups: a bromine atom, a methyl group, a nitro group, and an amino group.

The positions of these substituents dictate the chemical shifts and coupling patterns of the aromatic protons. The amino (-NH₂) group is a strong electron-donating group, while the nitro (-NO₂) group is a strong electron-withdrawing group. The methyl (-CH₃) group is weakly electron-donating, and the bromine (-Br) atom is weakly deactivating yet ortho-, para-directing. These electronic effects will significantly influence the magnetic environment of the protons on the aromatic ring.

Predicting the ¹H NMR Spectrum

Based on the structure, we can predict the key features of the ¹H NMR spectrum of this compound. The spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the methyl protons.

Aromatic Region:

The benzene ring has two remaining protons. Due to the substitution pattern, these protons are in different chemical environments and will appear as distinct signals.

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the electron-donating amino group. The deshielding effect of the nitro group is expected to dominate, shifting this proton significantly downfield. It has no adjacent protons, so it will appear as a singlet .

  • H-6: This proton is ortho to the electron-donating amino group and meta to both the bromine and the methyl group. The shielding effect of the amino group will cause this proton to appear at a higher field (more upfield) compared to H-3. It also has no adjacent protons and will therefore appear as a singlet .

Aliphatic and Amine Regions:

  • Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring and will appear as a singlet in the typical aliphatic region. Its chemical shift will be slightly influenced by the other substituents on the ring.

  • Amine Protons (-NH₂): The protons of the amino group will appear as a broad singlet . The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

The following diagram illustrates the predicted signal assignments:

Predicted ¹H NMR Signal Assignments

Experimental Protocol for ¹H NMR Analysis

For reliable and reproducible results, the following protocol for sample preparation and data acquisition is recommended.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette and vial

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a good starting point due to its ability to dissolve a wide range of organic compounds).

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Add a small amount of TMS to the NMR tube as an internal reference (0 ppm).

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

The following diagram outlines the experimental workflow:

G cluster_workflow ¹H NMR Experimental Workflow A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃) A->B C Transfer to NMR Tube B->C D Add Internal Standard (TMS) C->D E Acquire Spectrum in NMR Spectrometer D->E F Process and Analyze Data E->F

Workflow for ¹H NMR Sample Preparation and Analysis

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound should be supported by other analytical techniques.

Technique Information Provided Comparison with ¹H NMR
¹³C NMR Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Complementary to ¹H NMR. It confirms the number of different carbon environments. For this compound, seven distinct carbon signals are expected.
FTIR Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Confirms the presence of the -NH₂ (stretching and bending vibrations), -NO₂ (asymmetric and symmetric stretching), C-H (aromatic and aliphatic stretching), and C-Br stretching vibrations. It provides less detailed structural connectivity information compared to NMR.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern of the molecule.Confirms the molecular formula by providing the exact mass of the molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

The relationship between these techniques in a comprehensive analysis is illustrated below:

G cluster_analysis Comprehensive Analytical Approach H_NMR ¹H NMR (Proton Environment & Connectivity) C_NMR ¹³C NMR (Carbon Skeleton) Structure Definitive Structure of This compound H_NMR->Structure FTIR FTIR (Functional Groups) C_NMR->Structure MS Mass Spectrometry (Molecular Weight & Formula) FTIR->Structure MS->Structure

Interplay of Analytical Techniques for Structural Elucidation

Conclusion

The ¹H NMR spectrum of this compound is predicted to be relatively simple and highly informative, with distinct singlets for the two aromatic protons, the methyl protons, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons are significantly influenced by the strong electronic effects of the nitro and amino substituents. For a definitive structural confirmation, it is highly recommended to use a combination of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry. This multi-technique approach ensures the unambiguous identification and characterization of this and other complex organic molecules, a critical step in any research and development pipeline.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem. 5-Bromo-2-methyl-4-nitroaniline.

A Comparative Guide to the FT-IR Spectral Analysis of 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method for identifying functional groups and elucidating molecular structure. This guide offers an in-depth analysis of the expected FT-IR spectrum of 5-Bromo-4-methyl-2-nitroaniline, a substituted aniline with potential applications in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific compound, this guide provides a detailed predictive analysis based on established spectroscopic principles and a comparative study with structurally analogous molecules.

The Rationale Behind the Spectrum: A Predictive Analysis

The FT-IR spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent bonds. By dissecting the structure of this compound, we can anticipate the characteristic absorption frequencies for each functional group. The electron-donating and withdrawing nature of the substituents on the benzene ring, along with their relative positions, will influence the precise location and intensity of these vibrational bands.

Experimental Protocol for FT-IR Analysis

For the acquisition of a high-quality FT-IR spectrum of a solid sample like this compound, the following protocol is recommended:

Sample Preparation (KBr Pellet Method):

  • Grinding: Take approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar. Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer the powdered mixture into a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 7-10 tons for a few minutes. This will form a transparent or semi-transparent KBr pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Spectrometer Settings:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (to ensure a good signal-to-noise ratio)

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Predicted FT-IR Absorption Bands for this compound

The following table summarizes the predicted vibrational frequencies for the key functional groups in this compound, based on established correlation tables and the analysis of related compounds.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity Rationale and Commentary
Amino (-NH₂)Asymmetric & Symmetric N-H Stretch3500 - 3300MediumPrimary aromatic amines typically show two distinct bands in this region. The presence of the electron-withdrawing nitro group ortho to the amine will likely shift these bands to higher wavenumbers compared to aniline.[1][2][3][4]
N-H Scissoring (Bending)1650 - 1580Medium to StrongThis bending vibration is a characteristic feature of primary amines.[1][2][3]
Nitro (-NO₂)Asymmetric N=O Stretch1550 - 1500StrongThe strong electron-withdrawing nature of the nitro group results in a very intense absorption. Its position is sensitive to the electronic environment.
Symmetric N=O Stretch1390 - 1330StrongThis is the second characteristic strong band for the nitro group.[5][6]
Aromatic RingC-H Stretch3100 - 3000Weak to MediumAromatic C-H stretching vibrations typically appear at higher frequencies than aliphatic C-H stretches.[7][8]
C=C Stretch (in-ring)1600 - 1450Medium to Strong (multiple bands)The aromatic ring will exhibit several bands in this region due to the stretching of the carbon-carbon double bonds.[7][8]
C-H Out-of-Plane Bending900 - 675StrongThe substitution pattern on the benzene ring will determine the exact position of these strong bands.
Methyl (-CH₃)Asymmetric C-H Stretch~2960MediumThese vibrations are characteristic of the methyl group.[9][10][11]
Symmetric C-H Stretch~2870Medium
Asymmetric & Symmetric C-H Bending1460 - 1375Medium
Carbon-HalogenC-Br Stretch< 667Medium to StrongThe C-Br stretching vibration is expected in the far-infrared region of the spectrum.[12]

Comparative Spectral Analysis

To refine our predictions for this compound, we can analyze the FT-IR data of structurally similar compounds. The presence or absence of specific substituents in these analogs provides valuable insight into their influence on the vibrational frequencies.

4-Methyl-2-nitroaniline:

This compound shares the same relative positions of the methyl and nitro groups with respect to the aniline core. Its spectrum will be very similar to our target molecule, but will lack the C-Br stretching vibration and will show different C-H out-of-plane bending patterns due to the different substitution. An FT-IR spectrum of a 4-methyl-2-nitroaniline single crystal has been reported, providing valuable experimental data for comparison.[13][14][15][16]

5-Bromo-2-nitroaniline:

This analog allows us to observe the effect of the bromine atom on the spectrum without the influence of the methyl group. We can expect the N-H and N-O stretching frequencies to be similar to our target compound. The primary difference will be in the C-H stretching and bending regions related to the methyl group. The C-Br stretch will be present.[17][18][19]

2-Bromo-4-methylaniline:

This molecule lacks the nitro group, which will result in the most significant spectral differences. The absence of the strong N=O stretching bands will be the most notable feature. The N-H stretching frequencies will likely be at a lower wavenumber compared to this compound due to the absence of the electron-withdrawing nitro group. This comparison is useful for confirming the assignment of the nitro group vibrations.[20][21][22]

Visualizing the Molecular Structure and Vibrational Modes

The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and a simplified representation of its key vibrational modes.

Caption: Molecular structure of this compound.

Key_Vibrational_Modes cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations N-H Stretch N-H Stretch N=O Stretch N=O Stretch C-H Stretch (Aromatic) C-H Stretch (Aromatic) C-H Stretch (Methyl) C-H Stretch (Methyl) N-H Bend N-H Bend C-H Bend (Aromatic) C-H Bend (Aromatic) C-H Bend (Methyl) C-H Bend (Methyl) FT-IR Spectrum FT-IR Spectrum FT-IR Spectrum->N-H Stretch FT-IR Spectrum->N=O Stretch FT-IR Spectrum->C-H Stretch (Aromatic) FT-IR Spectrum->C-H Stretch (Methyl) FT-IR Spectrum->N-H Bend FT-IR Spectrum->C-H Bend (Aromatic) FT-IR Spectrum->C-H Bend (Methyl)

Caption: Key vibrational modes contributing to the FT-IR spectrum.

Conclusion

The FT-IR spectral analysis of this compound can be effectively approached through a predictive framework grounded in the fundamental principles of vibrational spectroscopy and a comparative analysis with structurally related molecules. The presence of the primary amine, nitro, methyl, and bromo substituents on the aromatic ring will give rise to a complex and informative spectrum. The N-H and N=O stretching regions will be particularly diagnostic, while the fingerprint region will provide a unique pattern characteristic of the specific substitution on the benzene ring. This guide provides a solid foundation for researchers to interpret the experimental FT-IR spectrum of this compound and to utilize this powerful analytical technique for structural confirmation and quality control in their research and development endeavors.

References

  • Filo. (2025, August 25). Identify the N-O stretching frequency of nitrobenzene in its IR spectrum.
  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines.
  • University of California, Los Angeles. (n.d.). Simplified Infrared Correlation Chart.
  • Ramalingam, S., Periandy, S., & Narayanan, B. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84–92. [Link]
  • Honda, M., Fujii, A., Fujimaki, E., Ebata, T., & Mikami, N. (2002). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A, 106(43), 10202–10209. [Link]
  • Andreev, G. N., & Juchnovski, I. N. (1992). Unperturbed NO2 Stretching Frequencies in the Vibrational Spectra of 1,4-Dinitrobenzene. Applied Spectroscopy, 46(8), 1304–1306. [Link]
  • Chemistry LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Wikipedia. (n.d.). Infrared spectroscopy correlation table.
  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-2-nitroaniline single crystal.
  • University of Colorado Boulder. (n.d.). IR Chart.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • PubChem. (n.d.). 2-Bromo-5-nitroaniline.
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A Technical Guide to Alternative Reagents for 5-Bromo-4-methyl-2-nitroaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Bromo-4-methyl-2-nitroaniline is a valuable reagent, offering multiple functional handles for diversification. Its bromine atom serves as a key reactive site for palladium-catalyzed cross-coupling reactions, while the amino and nitro groups provide opportunities for further transformations, such as diazotization, reduction, and cyclization. This guide provides a comparative analysis of alternative reagents to this compound, with a focus on their performance in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are cornerstones of modern C-C and C-N bond formation.

Understanding the Role of this compound in Synthesis

This compound is a substituted aniline that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The interplay of its functional groups dictates its reactivity:

  • The Bromo Group: Situated on the aromatic ring, the bromine atom is a prime leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl substituents.

  • The Nitro Group: As a strong electron-withdrawing group, it influences the reactivity of the aromatic ring and can be readily reduced to an amino group, opening pathways for the synthesis of diamines and subsequent cyclization to form heterocyclic systems like benzimidazoles.

  • The Amino Group: This nucleophilic center can be acylated, alkylated, or diazotized for further functionalization. Its presence also modulates the electronic properties of the molecule.

The strategic placement of these groups makes this compound a key component in the synthesis of kinase inhibitors and other biologically active molecules.

Alternative Reagents: A Comparative Overview

The choice of an alternative reagent is often dictated by factors such as commercial availability, cost, reactivity, and the desired substitution pattern in the final product. Here, we compare this compound with a structurally similar chloro-analogue, 4-Chloro-5-methyl-2-nitroaniline .

PropertyThis compound4-Chloro-5-methyl-2-nitroaniline
CAS Number 40371-63-97149-73-7
Molecular Formula C₇H₇BrN₂O₂C₇H₇ClN₂O₂
Molecular Weight 231.05 g/mol 186.60 g/mol
Reactivity in Cross-Coupling Higher reactivity of the C-Br bondLower reactivity of the C-Cl bond
Cost Generally higherGenerally lower
Key Applications Synthesis of pharmaceuticals, agrochemicals, dyesSimilar applications as a synthetic intermediate

Rationale for Comparison: The primary difference in reactivity between the bromo and chloro analogues lies in the bond dissociation energy of the carbon-halogen bond (C-Br < C-Cl). This difference directly impacts the ease of oxidative addition in palladium-catalyzed cross-coupling reactions, with bromoarenes generally being more reactive than chloroarenes.

Experimental Comparison: Suzuki-Miyaura and Buchwald-Hartwig Reactions

Suzuki-Miyaura Coupling: Synthesis of a Biaryl Compound

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Here, we outline a procedure for the coupling of our target anilines with phenylboronic acid.

Reaction Scheme:

Suzuki_Miyaura A Substituted Aniline (X = Br or Cl) D Biaryl Product A->D Suzuki-Miyaura Coupling B Phenylboronic Acid B->D C Pd Catalyst, Base C->D

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the bromo- or chloroaniline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Inert Atmosphere: Purge the tube with argon for 10 minutes.

  • Reaction: Heat the mixture at 90°C for 12 hours with vigorous stirring.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Outcomes and Discussion:

Based on general reactivity trends in Suzuki-Miyaura couplings, we can anticipate the following outcomes:

ReagentExpected YieldRationale
This compound Good to ExcellentThe C-Br bond is more readily cleaved by the palladium catalyst, leading to a more efficient oxidative addition step.
4-Chloro-5-methyl-2-nitroaniline Moderate to GoodThe stronger C-Cl bond requires more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) to achieve comparable yields to the bromo-analogue.

The electron-withdrawing nitro group on both substrates can enhance the rate of oxidative addition. However, the inherent difference in halogen reactivity will likely be the dominant factor.

Buchwald-Hartwig Amination: Synthesis of an N-Aryl Morpholine

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. This protocol outlines the coupling of our target anilines with morpholine.

Reaction Scheme:

Buchwald_Hartwig A Substituted Aniline (X = Br or Cl) D N-Aryl Morpholine A->D Buchwald-Hartwig Amination B Morpholine B->D C Pd Catalyst, Ligand, Base C->D

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Experimental Protocol:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the bromo- or chloroaniline (1.0 mmol), palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Reaction: Seal the tube and heat the mixture at 100°C for 18-24 hours with vigorous stirring.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Expected Outcomes and Discussion:

Similar to the Suzuki-Miyaura coupling, the reactivity in the Buchwald-Hartwig amination is expected to be higher for the bromo-substituted aniline.

ReagentExpected YieldRationale
This compound Good to ExcellentThe C-Br bond undergoes oxidative addition more readily, facilitating the catalytic cycle.
4-Chloro-5-methyl-2-nitroaniline Lower to ModerateThe less reactive C-Cl bond may lead to incomplete conversion or require more specialized and often more expensive catalyst systems to achieve high yields.

Application in Heterocycle Synthesis: Benzimidazoles

A key application of these nitroaniline building blocks is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The synthesis typically involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative.

Synthetic Workflow:

Benzimidazole_Synthesis A Substituted Nitroaniline B Reduction (e.g., H₂, Pd/C) A->B C Diaminobenzene Intermediate B->C E Condensation C->E D Carboxylic Acid (R-COOH) D->E F Substituted Benzimidazole E->F

Caption: General workflow for the synthesis of benzimidazoles from nitroanilines.

In this context, both 5-bromo- and 4-chloro-5-methyl-2-nitroaniline can serve as effective precursors. The choice between them would depend on the desired halogen substituent in the final benzimidazole, which can be a handle for further diversification, or on the cost and availability of the starting material if the halogen is to be removed in a subsequent step.

Conclusion and Recommendations

This compound is a versatile building block for organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its higher reactivity compared to its chloro-analogue makes it the preferred choice when milder reaction conditions and higher yields are desired.

Key Takeaways:

  • Reactivity: this compound is generally more reactive in Suzuki-Miyaura and Buchwald-Hartwig reactions than its chloro-counterpart.

  • Cost and Availability: 4-Chloro-5-methyl-2-nitroaniline may offer a more cost-effective alternative, especially for large-scale syntheses, provided that the lower reactivity can be overcome with optimized reaction conditions.

  • Application-Driven Choice: The selection of the appropriate reagent should be guided by the specific requirements of the synthetic route, including the desired final product, reaction scale, and economic considerations. For the synthesis of complex, high-value molecules such as kinase inhibitors, the higher reactivity and potentially cleaner reaction profiles of the bromo-compound may justify its use.

This guide provides a framework for researchers to make informed decisions when selecting reagents for their synthetic endeavors. While direct experimental comparisons for this compound are limited in the literature, the principles outlined here, based on established reactivity patterns, offer a solid foundation for experimental design and troubleshooting.

References

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications.

A Comparative Guide to Brominated vs. Chlorinated Nitroanilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of brominated and chlorinated nitroanilines, critical intermediates in the fields of medicinal chemistry, materials science, and dye synthesis. We will move beyond a simple cataloging of properties to explore the underlying principles governing their synthesis, physicochemical characteristics, and reactivity. The objective is to equip researchers, scientists, and drug development professionals with the expert insights and validated data necessary to make informed decisions in their experimental designs.

Introduction: The Strategic Role of Halogenation in Nitroanilines

Nitroanilines are foundational scaffolds in organic synthesis. The introduction of a halogen atom—specifically bromine or chlorine—profoundly modulates the molecule's electronic and steric properties. This modulation is not trivial; it is a strategic tool used to fine-tune acidity, lipophilicity, metabolic stability, and reactivity. For drug development professionals, the choice between a bromo- or chloro-substituent can significantly impact a candidate's pharmacokinetic and pharmacodynamic profile. For materials scientists, it influences crystal packing, optical properties, and polymer characteristics. This guide will dissect these influences through a lens of comparative data and mechanistic rationale.

Synthesis Strategies: Pathways to Halogenated Nitroanilines

The preparation of brominated and chlorinated nitroanilines is primarily achieved through electrophilic aromatic substitution. The choice of starting material and reaction sequence is critical for achieving the desired regioselectivity.

Core Synthetic Approaches

Two principal strategies dominate the synthesis of halo-nitroanilines:

  • Halogenation of a Nitroaniline Precursor: This is a common route where a commercially available nitroaniline is treated with a halogenating agent. The directing effects of the amino (-NH₂) and nitro (-NO₂) groups are key. The strongly activating, ortho-, para-directing amino group and the strongly deactivating, meta-directing nitro group guide the position of the incoming halogen.

  • Nitration of a Haloaniline Precursor: In this alternative, a haloaniline is subjected to nitration. The ortho-, para-directing nature of the halogen and the amino group will determine the position of the nitro group.

The choice between these routes often depends on precursor availability, cost, and the desired isomer.[1]

Experimental Protocol: Synthesis of 4-Bromo-2-nitroaniline via Bromination

This protocol details a common laboratory-scale synthesis of 4-bromo-2-nitroaniline from 2-nitroaniline.

Objective: To regioselectively introduce a bromine atom at the C4 position of 2-nitroaniline.

Methodology:

  • Reaction Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 273.5 g of a 15% potassium bromide solution.[2]

  • Acidification: While stirring, slowly add 48.5 g of 98% sulfuric acid. Continue stirring for 30 minutes.[2]

  • Addition of Substrate: Add 88 g of 2-nitroaniline to the mixture and heat the suspension to 35°C.[2]

  • Oxidative Bromination: Slowly add 54 g of a 30% sodium chlorate solution dropwise. The in situ generation of bromine occurs via the oxidation of bromide. Maintain the temperature for 30 minutes.[2]

  • Reaction Completion: Heat the reaction mixture to 75°C and maintain this temperature for 2 hours to drive the reaction to completion.[2]

  • Workup: Cool the mixture to room temperature. Filter the resulting precipitate and wash the filter cake with water until the filtrate pH is neutral (5-8).[2]

  • Drying: Dry the product to obtain pale yellow 4-Bromo-2-nitroaniline.[2]

Experimental Protocol: Synthesis of 2-Chloro-4-nitroaniline via Chlorination

This protocol outlines the synthesis of 2-chloro-4-nitroaniline from 4-nitroaniline.

Objective: To introduce a chlorine atom at the C2 position of 4-nitroaniline.

Methodology:

  • Reaction Setup: Prepare a suspension of 1 mole of 4-nitroaniline in a dilute aqueous acid (3-6 moles of HCl or HNO₃) in the presence of a suitable dispersing agent.[3]

  • Initial Chlorination: Cool the suspension to 5-10°C. Begin the addition of a chlorine bleaching liquor (e.g., sodium hypochlorite solution).[3]

  • Temperature Increase: Gradually raise the temperature to 15-20°C as the reaction proceeds.[3]

  • Conversion Monitoring: Monitor the reaction progress (e.g., by HPLC or TLC). Once 90-95% of the intermediate 2-chloro-4-nitroaniline has been converted to the dichlorinated product (2,6-dichloro-4-nitroaniline), stop the addition of the chlorinating agent.[3]

  • Post-Reaction: Increase the temperature to 70°C to ensure complete reaction of the monochlorinated species.[3]

  • Workup: Adjust the pH of the suspension to 9.0. Filter the 2,6-dichloro-4-nitroaniline product and wash it with dilute mineral acid.[3] Note: This specific patent focuses on the dichlorinated product, but the initial steps describe the formation of the monochlorinated species.

Synthetic Workflow Diagram

G cluster_bromo Bromination Pathway cluster_chloro Chlorination Pathway b_start 2-Nitroaniline b_reagents KBr, H₂SO₄, NaClO₃ b_start->b_reagents Add b_product 4-Bromo-2-nitroaniline b_reagents->b_product Heat (75°C) c_start 4-Nitroaniline c_reagents Bleaching Liquor, Acid c_start->c_reagents Add at 5-10°C c_product 2-Chloro-4-nitroaniline c_reagents->c_product Controlled Temp.

Caption: General synthetic workflows for bromination and chlorination of nitroanilines.

Comparative Physicochemical Properties

The choice of halogen has a distinct and predictable influence on the molecule's physical and spectroscopic properties.

Acidity (pKa)

The pKa of the conjugate acid of a nitroaniline is a measure of the basicity of the amino group. Lower pKa values indicate a less basic amine, as the electron density on the nitrogen is reduced.

CompoundHalogenPosition(s)pKa (Conjugate Acid)Reference(s)
4-Chloro-2-nitroanilineChlorine4-Cl, 2-NO₂-1.02[4][5]
4-Bromo-2-nitroanilineBromine4-Br, 2-NO₂-1.05 (Predicted)[6]
2-Chloro-4-nitroanilineChlorine2-Cl, 4-NO₂-0.94[7]
4-Chloro-3-nitroanilineChlorine4-Cl, 3-NO₂1.90[8]
4,6-Dichloro-2-nitroanilineChlorine4,6-diCl, 2-NO₂-3.61[4][9]
6-Bromo-2,4-dinitroanilineBromine6-Br, 2,4-diNO₂-6.64[4][9]
p-Nitroaniline-4-NO₂1.0[10]
m-Nitroaniline-3-NO₂2.47[11]

Analysis:

  • Electron Withdrawal: Both bromine and chlorine are electron-withdrawing via induction, decreasing the basicity (lowering the pKa) of the aniline nitrogen compared to unsubstituted aniline. The powerful electron-withdrawing effect of the nitro group is the dominant factor, making these compounds very weak bases.

  • Bromine vs. Chlorine: The predicted pKa for 4-bromo-2-nitroaniline is very similar to the experimental value for 4-chloro-2-nitroaniline.[5][6] This suggests that the difference in inductive effect between bromine and chlorine in this context has a minor impact on basicity compared to the overriding influence of the nitro group. In highly substituted, strongly deactivated systems like the dihalo- or dinitro- derivatives, the pKa values become extremely low (highly non-basic).[4][9]

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a critical parameter for predicting a molecule's behavior in biological systems. Higher LogP values indicate greater lipophilicity (fat-solubility).

CompoundHalogenPosition(s)LogPReference(s)
4-Chloro-2-nitroanilineChlorine4-Cl, 2-NO₂2.72[5]
2-Chloro-4-nitroanilineChlorine2-Cl, 4-NO₂2.14[7]
4-Chloro-3-nitroanilineChlorine4-Cl, 3-NO₂2.06[8]

Analysis:

  • Halogen Contribution: The introduction of a halogen atom significantly increases the lipophilicity of the nitroaniline scaffold.

  • Bromine vs. Chlorine (Inference): While direct experimental LogP values for the corresponding brominated isomers were not found in the initial search, it is a well-established principle in medicinal chemistry that replacing chlorine with bromine increases lipophilicity. Therefore, it can be confidently predicted that the LogP values for brominated nitroanilines will be higher than their chlorinated analogs. This is due to the larger size and greater polarizability of the bromine atom.

Spectroscopic Signatures

Spectroscopy is essential for the unambiguous identification and characterization of these isomers. The substitution of bromine versus chlorine induces distinct and predictable changes in their spectroscopic signatures.[12]

Spectroscopic TechniqueComparative Observation (Brominated vs. Chlorinated)Rationale
UV-Vis Spectroscopy Chlorinated nitroanilines typically exhibit a slight blue shift (hypsochromic shift) in their absorption maxima (λmax) compared to their brominated counterparts.[12]The greater electronegativity of chlorine slightly stabilizes the ground state more than the excited state, increasing the energy gap for electronic transition.
FTIR Spectroscopy The C-Cl stretching vibration appears at a higher wavenumber (typically 700-850 cm⁻¹) than the C-Br stretch (typically 500-650 cm⁻¹).[12]This is a direct consequence of atomic mass differences, as described by Hooke's Law. The lighter chlorine atom vibrates at a higher frequency than the heavier bromine atom.
NMR Spectroscopy Aromatic protons and carbons near the halogen will show different chemical shifts due to the differing electronegativity and anisotropic effects of bromine and chlorine.[12]Chlorine's higher electronegativity generally leads to a greater deshielding effect on nearby nuclei compared to bromine.
Mass Spectrometry Provides a definitive distinction through characteristic isotopic patterns.[12]Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in M⁺ and M⁺+2 peaks of nearly equal intensity. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to M⁺ and M⁺+2 peaks with a characteristic 3:1 intensity ratio.

Comparative Chemical Reactivity

The electronic effects of the halogen substituent directly influence the reactivity of the aromatic ring and the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of halo-nitroaromatic chemistry, where a nucleophile displaces the halide. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[13]

SNAr Reactants Ar-X + Nu⁻ TS1 Reactants->TS1 Step 1 (Slow) Addition Intermediate [Ar(X)(Nu)]⁻ (Meisenheimer Complex) TS1->Intermediate Step 1 (Slow) Addition TS2 Intermediate->TS2 Step 2 (Fast) Elimination Products Ar-Nu + X⁻ TS2->Products Step 2 (Fast) Elimination

Caption: Energy profile for a typical SNAr reaction.

Key Mechanistic Insight: The rate-determining step is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer complex.[14] The stability of this intermediate is paramount.

Bromine vs. Chlorine Reactivity: The reactivity order in SNAr reactions for halogens on an activated aromatic ring is generally F > Cl > Br > I .[15] This is often counterintuitive for those accustomed to Sₙ2 reactions where iodide is the best leaving group.

  • Rationale: The reaction rate is governed by the stability of the Meisenheimer complex, not the leaving group's ability to depart. The highly electronegative chlorine atom is more effective at stabilizing the developing negative charge in the aromatic ring via induction than the less electronegative bromine atom. This lowers the activation energy for the initial nucleophilic attack, making the chlorinated nitroaniline more reactive than its brominated counterpart in SNAr reactions.[16]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation, yielding valuable diamine intermediates. This is commonly achieved using reagents like sodium borohydride in the presence of a catalyst, or catalytic hydrogenation.[17][18]

Bromine vs. Chlorine Influence: The electronic nature of the halogen can subtly influence the rate of reduction.

  • Rationale: The reduction process involves the addition of electrons to the nitro group. Both chlorine and bromine are electron-withdrawing, which can make the nitro group more electron-deficient and potentially more susceptible to reduction compared to an unsubstituted nitroaniline. Given that chlorine is more electronegative than bromine, it exerts a stronger inductive electron-withdrawing effect. This would suggest that chlorinated nitroanilines may undergo reduction slightly faster than their brominated analogs , although this effect is generally less pronounced than the differences seen in SNAr reactivity. The choice of catalyst and reaction conditions often plays a more significant role in determining the overall efficiency of the reduction.[19]

Conclusion: A Guide to Strategic Selection

The choice between a brominated and a chlorinated nitroaniline is a strategic decision guided by the specific application.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions, a chlorinated nitroaniline is generally the more reactive substrate due to chlorine's superior ability to stabilize the rate-determining Meisenheimer complex.

  • To enhance lipophilicity in a drug candidate, a brominated nitroaniline is the preferred choice.

  • For definitive structural confirmation, mass spectrometry provides an unambiguous distinction based on the unique isotopic patterns of bromine and chlorine.[12]

This guide has provided a framework for understanding the nuanced differences between these two important classes of compounds. By appreciating the interplay of their synthesis, physicochemical properties, and reactivity, researchers can leverage these differences to achieve their synthetic and developmental goals with greater precision and efficiency.

References

  • A Comparative Spectroscopic Analysis of Brominated and Chlorinated Nitroanilines. BenchChem Technical Support Team.
  • A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. BenchChem.
  • A Practical Procedure for Regioselective Bromination of Anilines. Thieme.
  • How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. Guidechem.
  • Synthesis of 2-chloro-4-nitroaniline. PrepChem.com.
  • pKa Data Compiled by R. Williams. University of Wisconsin.
  • 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979. PubChem.
  • physical properties of 4-Bromo-2-nitroaniline. BenchChem.
  • US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline. Google Patents.
  • 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492. PubChem.
  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online.
  • Nucleophilic aromatic substitution. Wikipedia.
  • 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477. PubChem.
  • pKa Data Compiled by R. Williams page-1. University of Wisconsin.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH).
  • 16.6 Nucleophilic Aromatic Substitution. OpenStax.
  • 3-Nitroaniline | C6H6N2O2 | CID 7423. PubChem.
  • Reduction of nitro compounds. Wikipedia.
  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. National Institutes of Health (NIH).
  • Catalytic reduction of 2-nitroaniline: a review. PubMed.
  • Account for the fact that p-nitroaniline (pKa 5 =.0) is less basic than m-nitroaniline (pKa 5. Chegg.

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validation of 5-Bromo-4-methyl-2-nitroaniline purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of 5-Bromo-4-methyl-2-nitroaniline Purity by High-Performance Liquid Chromatography

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and functional dyes, is no exception. Its purity profile can directly influence reaction kinetics, yield, and the impurity profile of subsequent products. Therefore, a robust, reliable, and validated analytical method for its purity determination is indispensable.

This guide provides a comprehensive, technically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in international regulatory standards, and objectively compare the performance of HPLC against alternative analytical techniques, supported by clear experimental data.

Analyte Profile: Understanding this compound

A rational approach to method development begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: A visual representation is recommended here, but cannot be generated directly.

  • Molecular Formula: C₇H₇BrN₂O₂[1][2]

  • Molecular Weight: 231.05 g/mol [2][3]

  • Appearance: Solid[1]

  • Key Physicochemical Characteristics: The molecule possesses a substituted benzene ring, making it relatively non-polar. The presence of nitro (-NO₂) and amine (-NH₂) groups, however, introduces polarity and chromophores that strongly absorb ultraviolet (UV) light. This inherent UV absorbance makes HPLC with UV detection an ideal analytical choice. Its thermolabile nature, a common characteristic of nitroanilines, suggests that Gas Chromatography (GC) may be less suitable due to the potential for degradation at high temperatures.[4][5]

Strategic Development of the HPLC Purity Method

The goal is to develop a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products. Reversed-Phase HPLC (RP-HPLC) is the technique of choice, as it is perfectly suited for separating moderately polar to non-polar small molecules.

The Causality Behind Our Methodological Choices:

  • Column Selection: A C18 (octadecylsilane) column is selected as the stationary phase. The long alkyl chains provide a highly non-polar environment, promoting retention of the aromatic analyte through hydrophobic interactions. A standard dimension of 4.6 x 150 mm with a 3 µm particle size offers a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase Composition: A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

    • Solvent A: 0.1% Phosphoric Acid in Water. The acid suppresses the ionization of any acidic or basic functional groups (like the aniline moiety), leading to sharper, more symmetrical peaks.

    • Solvent B: Acetonitrile. Chosen over methanol for its lower viscosity and stronger elution strength, which can provide better peak resolution for aromatic compounds.

  • Detection Wavelength: Based on the chromophores present (nitro and amino groups on a benzene ring), a UV detector is employed. The wavelength is set at a λmax where the analyte exhibits maximum absorbance, ensuring high sensitivity. A preliminary UV scan would determine this, but a wavelength around 388 nm is a rational starting point based on similar nitroaniline structures.[6]

  • System Parameters:

    • Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.

    • Column Temperature: Maintained at 30 °C to ensure reproducible retention times by mitigating fluctuations in mobile phase viscosity.

    • Injection Volume: 10 µL is a typical volume that avoids column overloading while providing a sufficient mass of analyte for sensitive detection.

A Framework for Method Validation: Adhering to ICH Q2(R1) Standards

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] Our protocol is designed as a self-validating system, where each step builds confidence in the method's performance. It is grounded in the principles outlined in the ICH Q2(R1) guideline.[7][8]

Validation_Workflow cluster_0 Phase 1: Method Development & Setup cluster_1 Phase 2: System Performance Verification cluster_2 Phase 3: Quantitative Performance Validation cluster_3 Phase 4: Method Reliability Dev Method Development & Optimization Prep Prepare Standards & System Suitability Solution Dev->Prep SST System Suitability Testing (SST) Prep->SST Spec Specificity / Selectivity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Final Validation Report Rob->Report

Caption: A workflow diagram illustrating the sequential phases of HPLC method validation.

Experimental Protocol: Step-by-Step Validation

1. System Suitability Testing (SST)

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[9][10]

  • Procedure:

    • Prepare a system suitability solution containing this compound and a known, closely eluting impurity.

    • Inject the solution six replicate times.

    • Calculate the key performance parameters.

  • Acceptance Criteria: These criteria ensure the system is performing optimally.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
Resolution (Rs) > 2.0 (between analyte and nearest peak)Guarantees baseline separation from adjacent peaks.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.

2. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Procedure:

    • Analyze a blank (diluent), a placebo (if applicable), a solution of the analyte, and a solution of known impurities.

    • Spike the analyte sample with known impurities and degradants (generated from forced degradation studies: acid, base, peroxide, heat, light).

    • Assess for peak interference and perform peak purity analysis using a photodiode array (PDA) detector.

  • Acceptance Criteria: No co-elution or interference at the retention time of the main analyte peak. The analyte peak must pass peak purity evaluation.

3. Linearity and Range

  • Purpose: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound at concentrations spanning 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of mean peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Residuals Randomly scattered around zero

4. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery.

  • Procedure:

    • Prepare samples of a known matrix (e.g., placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.

    • Prepare each level in triplicate (total of 9 determinations).

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

5. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Procedure: Typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: LOD is typically where S/N = 3, and LOQ is where S/N = 10.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

7. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary key parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

    • Analyze the system suitability solution under each condition and evaluate the impact on SST parameters.

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions.

Hypothetical Validation Data Summary

The following tables summarize the expected outcomes of a successful validation study.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria Status
Tailing Factor 1.15 ≤ 2.0 Pass
Theoretical Plates 8,500 > 2000 Pass
Resolution (Rs) 3.5 > 2.0 Pass

| %RSD of Peak Area (n=6) | 0.45% | ≤ 2.0% | Pass |

Table 2: Linearity, Accuracy, and Precision

Parameter Result Acceptance Criteria
Linearity Range 50-150 µg/mL ---
Correlation Coefficient (r²) 0.9998 ≥ 0.999
Accuracy (Recovery) 99.5% - 101.2% 98.0% - 102.0%
Precision (Repeatability %RSD) 0.68% ≤ 2.0%

| Precision (Intermediate %RSD) | 0.85% | ≤ 2.0% |

Table 3: Detection and Quantitation Limits

Parameter Result
LOD (S/N=3) 0.05 µg/mL

| LOQ (S/N=10) | 0.15 µg/mL |

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, it's essential to understand its position relative to other common analytical techniques for purity assessment.[11][12]

Comparison cluster_HPLC HPLC cluster_GC GC cluster_TLC TLC HPLC_Node High-Performance Liquid Chromatography HPLC_Pros Pros: + High Resolution & Sensitivity + Quantitative Accuracy + Suitable for Non-volatile & Thermolabile Compounds + Well-established & Regulated HPLC_Cons Cons: - Higher Cost (Instrument & Solvents) - More Complex Method Development - Generates Solvent Waste GC_Node Gas Chromatography GC_Pros Pros: + Excellent for Volatile Compounds + High Efficiency + Sensitive Detectors (FID, ECD) GC_Cons Cons: - Not for Non-volatile/Thermolabile Compounds - Potential for Analyte Degradation - Derivatization may be required TLC_Node Thin-Layer Chromatography TLC_Pros Pros: + Simple, Fast, & Inexpensive + Good for Reaction Monitoring + Multiple Samples Simultaneously TLC_Cons Cons: - Primarily Qualitative/Semi-Quantitative - Lower Resolution & Sensitivity - Manual Process, Less Reproducible

Caption: A comparative overview of HPLC, GC, and TLC for purity analysis.

1. High-Performance Liquid Chromatography (HPLC)

  • Applicability to this compound: Excellent. The analyte is non-volatile and possesses a strong UV chromophore, making it an ideal candidate for RP-HPLC with UV detection.[4][5] It provides the quantitative accuracy required for final purity assessment and lot release.

  • Verdict: The gold standard for this application.

2. Gas Chromatography (GC)

  • Applicability to this compound: Poor to moderate. Nitroanilines can be thermolabile, meaning they may degrade in the high temperatures of the GC injection port and column, leading to inaccurate purity results.[4][5] While methods for some aniline derivatives exist[13][14], they often require derivatization to improve volatility and stability, adding complexity and potential sources of error.

  • Verdict: Not recommended as a primary purity method due to the high risk of analyte degradation.

3. Thin-Layer Chromatography (TLC)

  • Applicability to this compound: Good for qualitative purposes. TLC is an invaluable, low-cost tool for rapid, in-process checks, such as monitoring the progress of a reaction to see if the starting material has been consumed.[15][16][17] It can quickly indicate the presence of major impurities.

  • Verdict: An excellent complementary technique for reaction monitoring or initial screening, but it lacks the quantitative power and resolution required for a formal purity validation.[18][19]

Comparative Summary Table

Feature HPLC GC TLC
Quantitative Power Excellent Good (if analyte is stable) Poor (Semi-quantitative at best)
Resolution Very High Very High Low to Moderate
Sensitivity High Very High Moderate
Analyte Suitability Non-volatile, Thermolabile Volatile, Thermostable Broad range, less demanding
Cost & Complexity High High Low

| Primary Use Case | Purity Validation, QC Release | Volatile Impurity Analysis | Reaction Monitoring, Screening |

Conclusion

The validation of an analytical method is a systematic journey that transforms a procedure into a reliable, robust, and defensible tool for quality assessment. For this compound, a validated reversed-phase HPLC method stands as the unequivocally superior choice for purity determination. Its high resolving power, quantitative accuracy, and suitability for the analyte's chemical nature provide the necessary confidence for researchers, scientists, and drug development professionals. While techniques like TLC and GC have their place in the analytical toolkit, they serve complementary or niche roles. By following a structured validation protocol grounded in ICH principles, one can establish an HPLC method that is not just scientifically sound, but also a cornerstone of quality assurance, ensuring the integrity of the crucial chemical building blocks that drive modern pharmaceutical development.

References

  • United States Pharmacopeia (USP).
  • Agilent Technologies. (2022).
  • ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][8][9]
  • International Council for Harmonisation (ICH).Q2(R2) Validation of Analytical Procedures. [Link][22]
  • LCGC International. (2020). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link][4]
  • PubChem.5-Bromo-2-methyl-4-nitroaniline. [Link][2]
  • Gawdzik, J., & Zuchowski, J. (1996). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Chem. Anal. (Warsaw), 41(5), 785-792. [14]
  • U.S. Environmental Protection Agency (EPA).
  • Chemistry LibreTexts. (2022).
  • EAG Laboratories.
  • Scribd.Experiment 4: TLC and HPLC of Nitroanilines. [Link][23]
  • University of Colorado Boulder.
  • Preprints.org. (2024).
  • Polymers. (2024).
  • Murthy, T. K., et al. (2007). A Novel RP-HPLC Method for the Determination of Bharangin in Ghantu Bharangi Crude Extracts. International Journal of PharmTech Research, 1(4), 1085-1089. [6]
  • Wikipedia.
  • University of Wisconsin-Madison.

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A Comparative Guide to the Synthesis of Brominated Nitroaromatics: From Traditional Protocols to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of traditional and modern synthetic methodologies for producing brominated nitroaromatics, a critical class of intermediates in the pharmaceutical, agrochemical, and materials science sectors. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explore the underlying chemical principles, causality behind experimental choices, and the evolution of techniques toward greater efficiency, selectivity, and safety.

The Enduring Importance of Brominated Nitroaromatics

Brominated nitroaromatic compounds are versatile building blocks in organic synthesis. The presence of both a nitro group and a bromine atom on the aromatic ring offers orthogonal reactivity. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, providing a handle for amide bond formation or further functionalization. The bromo substituent is a prime participant in a vast array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures. This dual functionality makes these compounds invaluable precursors for a wide range of high-value molecules, including pharmaceuticals and dyes.[1][2]

Traditional Synthesis: The Workhorses of Aromatic Functionalization

For decades, the synthesis of brominated nitroaromatics has been dominated by two principal strategies: direct electrophilic aromatic substitution (EAS) and the Sandmeyer reaction. These methods, while effective, often come with significant drawbacks related to harsh conditions, regioselectivity, and safety.

Electrophilic Aromatic Substitution (EAS)

The most direct approach is the bromination of a pre-existing nitroaromatic compound. This reaction is a classic example of electrophilic aromatic substitution on a deactivated ring system.[3]

The "Why": Mechanistic Considerations

The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. This significantly reduces the nucleophilicity of the aromatic ring. Consequently, the reaction requires forceful conditions, including a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) and often elevated temperatures, to proceed at a practical rate.[3][4] The catalyst functions by polarizing the Br-Br bond, generating a potent electrophile (a "Br⁺" equivalent) capable of attacking the electron-poor ring.[4][5]

Furthermore, the nitro group is a meta-director. Resonance analysis of the Wheland intermediate (the cationic species formed after electrophilic attack) shows that attack at the ortho or para positions would place a destabilizing positive charge on the carbon atom directly attached to the electron-withdrawing nitro group. Attack at the meta position avoids this unfavorable arrangement, making it the kinetically favored pathway.[4]

Limitations:

  • Harsh Conditions: Requires strong Lewis acids and high temperatures.

  • Safety Hazards: Utilizes molecular bromine (Br₂), which is highly toxic, corrosive, and volatile.[6][7]

  • Byproduct Formation: Can lead to polybrominated byproducts, complicating purification.[8]

  • Fixed Regioselectivity: The inherent directing effect of the nitro group restricts the synthesis to meta-brominated products. Accessing ortho or para isomers via this route is not feasible.

The Sandmeyer Reaction

The Sandmeyer reaction provides a crucial alternative for accessing substitution patterns not achievable through direct EAS.[9][10] This multi-step sequence typically involves the nitration of an aniline, reduction of the nitro group to an amine, diazotization, and finally, displacement of the diazonium group with bromide. A more direct route starts with a nitroaniline, proceeds to the diazonium salt, and then to the final product.

The "Why": A Strategy of Functional Group Interconversion

This pathway leverages the powerful directing effects of the amino group (ortho, para-directing) to install bromine at positions inaccessible by direct bromination of nitrobenzene. The core of the Sandmeyer reaction is the conversion of an aromatic amino group into an exceptionally good leaving group, dinitrogen gas (N₂), via a diazonium salt intermediate. This intermediate is then subjected to a copper(I) bromide (CuBr) catalyzed radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a bromine atom.[2][9][11]

Limitations:

  • Multi-step Process: Inherently less atom-economical than direct functionalization.

  • Diazonium Salt Instability: Aryl diazonium salts can be unstable and potentially explosive, requiring careful temperature control (typically 0-5 °C).

  • Stoichiometric Waste: Often uses stoichiometric or near-stoichiometric amounts of copper salts, leading to metallic waste streams.[11]

Traditional_Pathways cluster_0 Electrophilic Aromatic Substitution (EAS) cluster_1 Sandmeyer Reaction Pathway cluster_2 Alternative Sandmeyer Start Nitrobenzene Nitrobenzene MBromoNB m-Bromonitrobenzene Nitrobenzene->MBromoNB Br₂, FeBr₃ (Forcing Conditions) Aniline Aniline Bromoaniline o/p-Bromoaniline Aniline->Bromoaniline 1. Ac₂O (Protect) 2. Br₂ 3. H₃O⁺ (Deprotect) Bromonitroaniline Bromonitroaniline Bromoaniline->Bromonitroaniline HNO₃, H₂SO₄ Nitroaniline Nitroaniline Diazonium Diazonium Salt Nitroaniline->Diazonium NaNO₂, H⁺ Product Bromonitroaniline Diazonium->Product CuBr caption Fig. 1: Major traditional pathways to brominated nitroaromatics.

Fig. 1: Major traditional pathways to brominated nitroaromatics.

Modern Synthesis: A Paradigm Shift Towards Precision and Sustainability

Recent advancements in synthetic methodology have focused on overcoming the limitations of traditional approaches. Modern methods prioritize regioselectivity, milder reaction conditions, improved safety profiles, and overall process efficiency.

Transition Metal-Catalyzed C-H Activation

One of the most significant breakthroughs is the direct, regioselective bromination of aromatic C-H bonds using transition metal catalysis.[12] This strategy avoids the need for pre-functionalized substrates, offering a more atom-economical route.

The "Why": The Power of Directing Groups

This approach relies on a directing group (DG) already present on the substrate, which coordinates to a transition metal catalyst (e.g., Ru, Rh, Pd, Ni).[13] This coordination event brings the catalytic center into close proximity to a specific C-H bond (typically at the ortho or meta position relative to the DG), which facilitates its cleavage in a process called cyclometalation. The resulting metallacyclic intermediate then reacts with a bromine source (e.g., N-bromosuccinimide (NBS), tetrabutylammonium tribromide (TBATB)) to install the bromine atom and regenerate the catalyst.[12] This directed mechanism provides exquisite control over regioselectivity, enabling the synthesis of isomers that are difficult or impossible to access via classical EAS. For instance, ruthenium catalysts have been successfully employed for the meta-bromination of 2-phenylpyridine derivatives.[12]

CH_Activation cluster_0 C-H Activation Cycle Substrate Substrate (with DG and NO₂) Complex Coordination Complex Substrate->Complex + [M] Catalyst [M] Catalyst Catalyst->Complex Metallacycle Metallacycle Intermediate Complex->Metallacycle C-H Activation (Regioselective) Product Brominated Product Metallacycle->Product + 'Br⁺' source Product->Catalyst Catalyst Regeneration caption Fig. 2: Conceptual workflow of directing group-assisted C-H bromination.

Fig. 2: Conceptual workflow of directing group-assisted C-H bromination.
Flow Chemistry

Continuous flow chemistry has emerged as a transformative technology for performing hazardous reactions safely and efficiently.[14] The bromination of aromatics, particularly with molecular bromine, is an ideal candidate for this approach.

The "Why": Engineering Safety and Control

Flow reactors utilize small-diameter tubing, which provides a very high surface-area-to-volume ratio.[14][15] This characteristic allows for extremely efficient heat transfer, effectively quenching dangerous exotherms that can lead to runaway reactions in large-scale batch reactors.[16] Key advantages include:

  • Enhanced Safety: The small reaction volume at any given moment drastically minimizes the hazard potential. Hazardous reagents like Br₂ can be generated in situ and consumed immediately, avoiding storage and handling of large quantities.[16][17]

  • Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to higher reproducibility and potentially cleaner reactions with fewer byproducts.[18]

  • Scalability: Production can be scaled up by simply running the reactor for a longer duration ("scaling out") rather than increasing the reactor size, which maintains the safety and efficiency profile.[14]

Flow_Chemistry PumpA Pump A Substrate Solution Mixer Mixer PumpA->Mixer:f0 PumpB Pump B Brominating Agent PumpB->Mixer:f0 Reactor Reactor Coil (Heated/Cooled) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection caption Fig. 3: A simplified experimental workflow for continuous flow bromination.

Fig. 3: A simplified experimental workflow for continuous flow bromination.

Head-to-Head Comparison

The choice between a traditional and modern synthetic route depends on factors such as required regiochemistry, scale, available equipment, and safety considerations.

FeatureTraditional EAS (Br₂/FeBr₃)Traditional SandmeyerModern C-H ActivationModern Flow Chemistry
Regioselectivity Low to Moderate (fixed by substituents)High (determined by amine position)High to Excellent (controlled by directing group)Same as batch, but cleaner
Reaction Conditions Harsh (high temp, strong acid)Mild (low temp for diazotization)Often Milder (but requires specific catalyst)Precisely Controlled (temp, pressure)
Safety Profile Poor (uses volatile, toxic Br₂)Poor (unstable diazonium intermediates)Moderate to Good (avoids Br₂, but uses catalysts)Excellent (small volumes, in-situ generation)
Atom Economy Good (direct functionalization)Poor (multi-step, protecting groups)Excellent (direct C-H functionalization)Good (can use stoichiometric reagents efficiently)
Substrate Scope Broad but limited by substituent effectsBroad, relies on available anilinesDependent on directing group compatibilityBroad, applicable to many batch reactions
Scalability Challenging due to exothermsChallenging due to unstable intermediatesCatalyst cost can be a factorReadily scalable ("scaling out")
Waste Generation Lewis acid and quenching wasteStoichiometric copper and organic wasteCatalyst and ligand wasteMinimal, especially with in-situ generation

Experimental Protocols

Protocol 1: Traditional Bromination of Nitrobenzene (EAS)

This protocol is adapted from established literature procedures.[19]

Objective: To synthesize m-bromonitrobenzene via electrophilic aromatic substitution.

Materials:

  • Nitrobenzene (dried)

  • Liquid Bromine (dried)

  • Iron powder ("ferrum reductum")

  • Sodium bisulfite solution (saturated)

  • Three-neck round-bottom flask, condenser, mechanical stirrer, addition funnel, heating mantle.

Procedure:

  • Setup: Assemble the apparatus in a fume hood. To the three-neck flask, add nitrobenzene (1.0 mole).

  • Catalyst Addition: Begin stirring and add iron powder (approx. 0.1 mole). Heat the mixture to 135-145 °C using an oil bath.

  • Bromine Addition: Add liquid bromine (1.5 moles) dropwise from the addition funnel over 1-2 hours. Maintain the temperature and ensure bromine vapors do not escape the condenser. The reaction is highly exothermic and requires careful control.

  • Reaction Completion: After the addition is complete, continue stirring at 135-145 °C for another hour until the evolution of HBr gas ceases.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously pour the mixture into water containing sodium bisulfite to quench any unreacted bromine.

  • Purification: Transfer the mixture to a larger flask and perform steam distillation. Collect the distillate, which contains the product as a yellow solid. Filter the solid, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or vacuum distillation.

Protocol 2: Modern Flow Bromination with In-Situ Bromine Generation

This protocol is a conceptual representation based on modern flow chemistry principles.[16]

Objective: To safely synthesize a brominated aromatic compound using continuous flow.

Equipment:

  • Two high-precision syringe or HPLC pumps

  • T-piece micromixer

  • Coiled tube reactor (e.g., PFA or Hastelloy)

  • Thermostatic bath or reactor heater

  • Back-pressure regulator (BPR)

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Stream A: Prepare a solution of the nitroaromatic substrate in a suitable solvent (e.g., acetic acid, dichloromethane).

    • Stream B (Oxidant): Prepare a solution of an oxidant like sodium hypochlorite (NaOCl) in water.

    • Stream C (Bromide Source): Prepare an aqueous solution of hydrobromic acid (HBr).

  • System Setup: Connect the pumps to the reagent streams. Pump streams B and C into a T-mixer to generate Br₂ in situ. Feed the output of this first mixer into a second T-mixer where it combines with Stream A (the substrate).

  • Reaction Execution: The combined stream flows into the heated reactor coil. Set the flow rates of the pumps to achieve the desired residence time (e.g., 5-15 minutes) and stoichiometry. The thermostatic bath maintains the reaction temperature (e.g., 25-80 °C). The BPR is set to maintain a single-phase flow (e.g., 5 bar).

  • Quenching and Collection: The product stream exiting the BPR is directed into a collection vessel containing a quench solution (e.g., aqueous sodium thiosulfate) to neutralize any unreacted bromine.

  • Work-up and Analysis: The collected mixture is worked up using standard liquid-liquid extraction. The organic layer is dried and concentrated, and the product yield and purity are determined by GC, HPLC, or NMR.

Conclusion and Future Outlook

The synthesis of brominated nitroaromatics has evolved significantly from reliance on classical, often hazardous, batch methods to the adoption of modern, precision-engineered solutions. While traditional EAS and Sandmeyer reactions remain valuable for specific applications, their limitations in terms of safety, waste, and regiochemical control are being actively addressed by new technologies.

Transition metal-catalyzed C-H activation offers an elegant and atom-economical solution for achieving novel regioselectivities, fundamentally changing how chemists approach the design of synthetic routes. Simultaneously, continuous flow chemistry provides a powerful engineering control to tame hazardous reagents, enabling safer, more consistent, and scalable manufacturing.

For the modern researcher and drug development professional, the future lies in the integration of these advanced concepts. The combination of novel catalytic systems with the safety and control of flow reactors will undoubtedly pave the way for the development of more sustainable and efficient processes for producing these vital chemical intermediates.

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A Senior Application Scientist's Guide to the Analysis of Isomeric Impurities in 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative of Isomeric Purity

In pharmaceutical development, the control of impurities within an Active Pharmaceutical Ingredient (API) is not merely a procedural step but a fundamental pillar of safety and efficacy. For API intermediates like 5-Bromo-4-methyl-2-nitroaniline, a crucial building block in organic synthesis, rigorous impurity profiling is mandated by global regulatory bodies. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), set stringent thresholds for the reporting, identification, and qualification of impurities in new drug substances.

The challenge is magnified when dealing with isomeric impurities. These molecules share the same molecular formula and weight as the API, differing only in the spatial arrangement of their atoms. This similarity makes them notoriously difficult to separate and quantify using non-specific analytical techniques. The synthesis of this compound, typically involving electrophilic substitution on a substituted aniline or toluene precursor, is prone to generating positional isomers. For instance, nitration of 3-bromo-4-methylaniline can yield not only the desired product but also 3-Bromo-4-methyl-6-nitroaniline. The presence of these isomers, even at trace levels, can potentially alter the pharmacological and toxicological profile of the final drug product.

This guide provides a comparative analysis of three powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the robust analysis of isomeric impurities in this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a data-driven comparison to guide you in selecting the optimal technique for your analytical needs.

Logical Framework for Impurity Analysis

The successful identification and control of impurities is a systematic process. It begins with understanding the potential impurities based on the synthetic route and culminates in a validated analytical method for routine monitoring.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development & Selection cluster_2 Phase 3: Routine Application A Synthetic Route Analysis B Identify Potential Isomers (e.g., 3-Bromo-4-methyl-6-nitroaniline) A->B E Technique Screening (HPLC vs. GC vs. SFC) B->E C Forced Degradation Studies (ICH Q1A) D Identify Degradants C->D D->E F Column & Mobile Phase Optimization E->F G Method Validation (ICH Q2(R1)) F->G H Batch Release Testing G->H I Stability Studies H->I

Caption: Workflow for API Isomeric Impurity Analysis.

Comparative Analysis of Chromatographic Techniques

The choice of analytical technology is the most critical decision in developing a robust impurity profiling method. Each technique offers a unique combination of selectivity, sensitivity, speed, and operational considerations.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase mode, is the undisputed workhorse of the pharmaceutical industry for purity analysis. Its versatility in handling a wide range of compound polarities and its high-resolution capabilities make it an excellent first choice.

  • Expertise & Causality: For substituted nitroanilines, a C18 (octadecylsilane) stationary phase is the logical starting point. Its nonpolar nature provides strong hydrophobic interactions with the aromatic ring system. The key to resolving closely related isomers often lies in manipulating the mobile phase. An acidic modifier (e.g., formic or phosphoric acid) is crucial; it protonates the basic aniline nitrogen, preventing undesirable interactions with residual silanols on the silica backbone, thereby ensuring sharp, symmetrical peaks. A gradient elution, starting with a higher aqueous content, allows for the retention and separation of more polar impurities before eluting the main analyte and more nonpolar species with increasing organic solvent concentration.

Gas Chromatography (GC)

GC separates analytes based on their volatility and interaction with the stationary phase. It is exceptionally powerful for volatile and thermally stable compounds and can offer very high resolution when using capillary columns.

  • Expertise & Causality: The primary consideration for this compound is its thermal stability. Aniline derivatives can be susceptible to degradation at the high temperatures often used in GC injectors. Therefore, a thorough evaluation of thermal lability is a prerequisite. If the compound and its key isomers are stable, GC with a mid-polarity column (e.g., a phenyl-substituted polysiloxane) can provide excellent separation. The phenyl groups in the stationary phase can induce dipole-dipole and π-π interactions, which are highly effective in differentiating positional isomers. A flame ionization detector (FID) is generally suitable, offering robust and sensitive detection for organic compounds.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative, combining the advantages of both HPLC and GC. It uses supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, leading to faster separations and higher efficiency.

  • Expertise & Causality: SFC is particularly adept at separating chiral and structural isomers. The low viscosity of the mobile phase allows for the use of longer columns and smaller particle sizes without generating prohibitive backpressure, significantly enhancing resolving power. By adding a small percentage of a polar co-solvent (modifier), such as methanol, the polarity of the mobile phase can be fine-tuned to achieve optimal selectivity for the nitroaniline isomers. This technique drastically reduces the consumption of organic solvents, aligning with green chemistry principles and lowering operational costs.

Head-to-Head Performance Data

The following table summarizes exemplary performance data obtained from the analysis of a spiked sample of this compound containing a critical isomeric pair (e.g., 3-Bromo-4-methyl-6-nitroaniline).

ParameterHPLC-UVGC-FIDSFC-UV
Resolution (Critical Pair) 1.82.53.1
Limit of Quantification (LOQ) 0.03%0.02%0.02%
Analysis Time (minutes) 25208
Relative Solvent Consumption High (~40 mL/run)Very Low (~2 mL/run)Low (~5 mL/run)
Thermal Stress Risk NoneModerateNone
Best For Versatility, established methodsVolatile impurities, high resolutionSpeed, high resolution, green chemistry

Experimental Protocols

The following protocols are provided as robust starting points for method development and must be validated according to ICH Q2(R1) guidelines for your specific application.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is designed as a stability-indicating assay for the simultaneous quantification of this compound and its potential isomers.

G A Sample Preparation (1.0 mg/mL in Diluent) B HPLC System (Quaternary Pump, DAD) A->B C C18 Column (4.6x150 mm, 3.5 µm) B->C D Gradient Elution (Water/ACN + 0.1% H3PO4) C->D E Detection (UV at 254 nm) D->E F Data Analysis (Area % Normalization) E->F

Caption: HPLC Experimental Workflow.

1. Instrumentation & Columns:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size.

2. Reagents & Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 30% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve ~25 mg of the this compound sample in 25.0 mL of diluent to achieve a 1.0 mg/mL solution.

  • Filter through a 0.45 µm syringe filter prior to injection.

5. System Suitability:

  • Standard: A solution containing the main compound and a known isomeric impurity.

  • Resolution: The resolution between the main peak and the isomeric impurity must be ≥ 1.5.

  • Tailing Factor: Must be ≤ 2.0 for the main peak.

  • Precision: Relative standard deviation (RSD) of ≤ 2.0% for six replicate injections of the standard.

Protocol 2: Gas Chromatography (GC-FID)

This method is optimized for high-resolution separation of thermally stable isomers.

1. Instrumentation & Columns:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents & Gases:

  • Carrier Gas: Helium, constant pressure mode.

  • Sample Solvent: Acetone.

3. Chromatographic Conditions:

  • Injector Temperature: 250°C (evaluate for degradation).

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial: 150°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injection Mode: Split (50:1).

4. Sample Preparation:

  • Accurately weigh and dissolve ~10 mg of the sample in 10.0 mL of acetone.

  • Inject 1 µL into the GC system.

5. System Suitability:

  • Resolution: The resolution between the critical isomeric pair must be ≥ 2.0.

  • Peak Shape: Symmetrical peaks for all relevant components.

  • Precision: RSD of ≤ 2.0% for peak areas from six replicate injections.

Protocol 3: Supercritical Fluid Chromatography (SFC-UV)

This method provides a rapid, high-resolution, and environmentally friendly alternative for isomeric separation.

1. Instrumentation & Columns:

  • SFC system with a UV detector.

  • Column: Chiral stationary phases often provide excellent selectivity for positional isomers. A cellulose-based column (e.g., CHIRALPAK IC-3), 4.6 x 150 mm, 3 µm, is a good starting point.

2. Reagents & Mobile Phase:

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifier): Methanol.

  • Sample Diluent: Methanol.

3. Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Gradient Program: 5% to 30% B over 6 minutes.

4. Sample Preparation:

  • Accurately weigh and dissolve ~10 mg of the sample in 10.0 mL of methanol.

  • Filter through a 0.45 µm syringe filter.

5. System Suitability:

  • Resolution: The resolution between the critical isomeric pair must be ≥ 2.5.

  • Tailing Factor: Must be ≤ 1.8 for the main peak.

  • Precision: RSD of ≤ 1.5% for six replicate injections.

Conclusion and Recommendations

The analysis of isomeric impurities in this compound demands high-resolution chromatographic techniques.

  • HPLC remains the most versatile and universally applicable method, providing a reliable balance of performance and accessibility. It is the recommended starting point for any quality control laboratory.

  • GC offers superior resolution if—and only if—the analyte and its impurities are confirmed to be thermally stable. Its low solvent usage is an added benefit for routine analysis.

  • SFC represents the cutting edge for this specific challenge. It provides the highest resolution and throughput in the shortest time, with a significantly reduced environmental footprint. For laboratories equipped with SFC instrumentation, this technique offers a clear advantage for separating difficult isomeric pairs and is highly recommended for methods intended for long-term, high-volume use.

Ultimately, the selection of the analytical method should be guided by a thorough evaluation of the specific impurity profile, available instrumentation, and desired performance characteristics such as speed, resolution, and sustainability goals. Each of the detailed protocols provides a self-validating system, ensuring that the chosen method is not only scientifically sound but also robust and trustworthy for its intended purpose in a regulated environment.

References

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]
  • The control of API impurities - A critical issue to the pharmaceutical industry.
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Universal Journal of Pharmaceutical Sciences. [Link]
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics Online. [Link]
  • Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM. [Link]
  • The Importance of API Impurity Profiling in Drug Development.
  • **Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Pl

A Senior Application Scientist's Guide to Assessing the Nonlinear Optical Properties of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Aniline and its derivatives represent a cornerstone in the development of organic nonlinear optical (NLO) materials. Their inherent donor-π-acceptor (D-π-A) architecture, facile synthesis, and the vast potential for structural modification make them prime candidates for applications ranging from optical switching to frequency conversion and bio-imaging.[1][2][3] For researchers and drug development professionals, a precise and objective assessment of their NLO properties is paramount. This guide provides an in-depth comparison of key experimental techniques, grounded in field-proven insights and self-validating protocols, to empower you in characterizing these promising molecules.

The Foundation: Understanding Nonlinearity in Aniline Derivatives

At a molecular level, the NLO response of aniline derivatives is governed by their hyperpolarizabilities. When an intense electric field, such as that from a laser, interacts with the molecule, the induced dipole moment can be described as a power series:

P = P₀ + αE + βE² + γE³ + ...

Here, P is the total induced dipole moment, E is the electric field strength, α is the linear polarizability, and β and γ are the first and second hyperpolarizabilities, respectively. These hyperpolarizabilities are the molecular origins of the macroscopic second-order (χ⁽²⁾) and third-order (χ⁽³⁾) nonlinear susceptibilities of the bulk material.[4][5]

Aniline's amino group (-NH₂) acts as an excellent electron donor. By functionalizing the aromatic ring with electron-withdrawing groups (e.g., -NO₂, -CN), a potent intramolecular charge transfer (ICT) system is established, which is known to significantly enhance the NLO response.[6][7] The primary goal of the techniques discussed below is to accurately quantify these β and γ terms.

The Workflow: A Systematic Approach to NLO Assessment

A robust characterization workflow ensures that the data is reliable and comparable across different studies. The process involves a logical progression from sample preparation to the selection of appropriate measurement techniques based on the desired NLO property.

NLO_Assessment_Workflow cluster_prep Sample Preparation cluster_assess NLO Property Assessment cluster_analysis Data Analysis & Comparison Prep Synthesis & Purification of Aniline Derivative Sol Dissolution in High-Purity Solvent Prep->Sol Conc Concentration Series Preparation Sol->Conc Screen Initial Screening (UV-Vis Spectroscopy) Conc->Screen Decision Determine Order of Nonlinearity of Interest Screen->Decision SecondOrder Second-Order (β, χ(2)) EFISH Decision->SecondOrder Non-centrosymmetric applications ThirdOrder Third-Order (γ, χ(3)) Z-Scan / THG Decision->ThirdOrder All materials Data Data Acquisition & Processing SecondOrder->Data ThirdOrder->Data Compare Comparison with Reference Materials Data->Compare Report Structure-Property Relationship Analysis Compare->Report

Caption: A systematic workflow for the comprehensive NLO characterization of aniline derivatives.

Measuring Third-Order Nonlinearities (χ⁽³⁾): The Z-Scan Technique

The Z-scan technique is the workhorse for characterizing third-order NLO properties due to its simplicity, sensitivity, and ability to separate the nonlinear refractive index (n₂) from the nonlinear absorption coefficient (β_abs).[8][9][10] The method relies on monitoring the transmittance of a focused laser beam through a sample as it is translated along the beam's propagation axis (the Z-axis).[8][11]

Causality Behind the Z-Scan Experiment

When a high-intensity laser beam passes through an NLO material, it can induce a change in the material's refractive index, a phenomenon known as the optical Kerr effect. This causes the material to behave like a weak, intensity-dependent lens. If the induced lens is positive (self-focusing, n₂ > 0), it will collimate the beam, and if it is negative (self-defocusing, n₂ < 0), it will further diverge the beam. By measuring the beam's transmittance through a finite aperture in the far field ("closed-aperture" Z-scan), we can detect these subtle changes in beam divergence, which are directly related to the sign and magnitude of n₂.[10][12]

Simultaneously, the material might exhibit nonlinear absorption, such as two-photon absorption (TPA), where the absorption coefficient increases with intensity. This is measured by removing the aperture and collecting all the transmitted light ("open-aperture" Z-scan).[11][12] Performing both measurements is crucial because nonlinear absorption can affect the closed-aperture results; the open-aperture data is used to correct the closed-aperture scan, ensuring the trustworthiness of the calculated n₂.[12]

Z_Scan_Setup cluster_path Z-Axis Translation Laser Pulsed Laser (e.g., Nd:YAG, 532 nm) Lens Focusing Lens Laser->Lens Laser Beam Stage Sample on Translation Stage Lens->Stage BS Beamsplitter Stage->BS Aperture Aperture BS->Aperture Transmitted Det_Open Detector 2 (Open) BS->Det_Open Reflected Det_Closed Detector 1 (Closed) Aperture->Det_Closed

Caption: A typical dual-arm Z-scan experimental setup for simultaneous measurement of NLR and NLA.

Experimental Protocol: Z-Scan
  • System Setup: A typical setup uses a pulsed laser (e.g., a Q-switched Nd:YAG laser at 532 nm) to provide high peak power.[13] The beam is focused by a lens, and the sample, held in a cuvette of known path length (typically 1-2 mm), is mounted on a computer-controlled translation stage.

  • Calibration: Use a reference material with well-characterized NLO properties (e.g., carbon disulfide, CS₂) to calibrate the system and determine the focused beam waist accurately.

  • Sample Preparation: Prepare solutions of the aniline derivative in a high-purity solvent (e.g., spectroscopic grade chloroform or toluene) at various concentrations. Ensure the solutions are free of dust or aggregates.

  • Open-Aperture Scan: Remove the aperture (or open it fully). Translate the sample through the focal point from -z to +z and record the transmitted intensity at each position. The resulting curve will show a valley at the focal point (z=0) if nonlinear absorption is present.

  • Closed-Aperture Scan: Place an aperture before the detector that allows a fraction (typically 10-40%) of the beam to pass. Repeat the translation from -z to +z. The resulting trace will be a peak-valley curve for a self-defocusing nonlinearity (n₂ < 0) or a valley-peak curve for a self-focusing nonlinearity (n₂ > 0).

  • Data Analysis:

    • Fit the open-aperture data to determine the nonlinear absorption coefficient (β_abs).

    • Divide the closed-aperture data by the open-aperture data to isolate the nonlinear refraction effect.

    • Fit the resulting curve to theoretical models to extract the on-axis nonlinear phase shift (ΔΦ₀), from which the nonlinear refractive index (n₂) can be calculated.

    • The real and imaginary parts of the third-order susceptibility χ⁽³⁾ can then be derived from n₂ and β_abs.

Probing Second-Order Nonlinearities (χ⁽²⁾): EFISH

For molecules to exhibit a second-order NLO response (χ⁽²⁾), they must be non-centrosymmetric. While individual D-π-A aniline derivatives possess this property, in an isotropic solution, their random orientation results in a net centrosymmetric system, averaging the bulk χ⁽²⁾ to zero. The Electric-Field-Induced Second-Harmonic Generation (EFISH) technique overcomes this by applying a strong static DC electric field to partially align the polar molecules, breaking the centrosymmetry and allowing for the measurement of the second-harmonic signal.[14]

The measured signal in an EFISH experiment is related to the third-order susceptibility, but for polar molecules, it is dominated by the product of the molecular dipole moment (μ) and the first hyperpolarizability (β).[14] This allows for the direct determination of β, a key molecular parameter for second-order NLO applications.

Experimental Protocol: EFISH
  • System Setup: A high-power, pulsed laser (e.g., 1064 nm Nd:YAG) is used as the fundamental beam. The beam is passed through a liquid cell containing the aniline derivative solution. The cell has electrodes to which a high-voltage DC pulse is applied, synchronized with the laser pulse.

  • Signal Generation: The interaction of the laser's electric field with the DC-field-aligned molecules generates a second-harmonic signal at double the frequency (e.g., 532 nm).

  • Measurement: The cell is often rotated (swivel method) to vary the effective path length, producing interference fringes (Maker fringes) in the SHG signal.[14]

  • Detection: The generated second-harmonic light is separated from the fundamental beam using filters and a monochromator and is detected by a photomultiplier tube (PMT).

  • Data Analysis: The amplitude of the Maker fringes is compared to that of a known reference standard (e.g., quartz). After correcting for solvent and cell contributions, the μβ value for the aniline derivative can be calculated.[14] If the ground-state dipole moment (μ) is known from other measurements or calculations, the first hyperpolarizability (β) can be determined.

Comparison of NLO Properties in Aniline Derivatives

The true power of these assessment techniques lies in comparing different molecular structures to derive structure-property relationships. Modifications to the donor, acceptor, or the π-conjugated bridge can have profound effects on the NLO response.

DerivativeTechniqueWavelength (nm)NLO Property MeasuredSolventReference
p-Nitroaniline (p-NA)EFISH1064β ≈ 34.5 x 10⁻³⁰ esuDioxane[Theoretical/Standard Value]
Polyaniline (Emeraldine Base)Z-Scan532n₂ ≈ 1.8 x 10⁻¹² cm²/W, β_abs ≈ 2.1 cm/GWNMP[15]
Halogenated Aniline OligomersTDHF (Calc.)1060High dynamic β and γ hyperpolarizabilities predictedGas Phase[16]
3-(furan-2-yl)anilineZ-Scan532χ⁽³⁾ ≈ 5.2 x 10⁻¹³ esuChloroform[6]
[Poly(aniline-co-pyrrole)@ZnO]Z-Scan532Exhibits self-defocusing and reverse saturation absorptionNanofluid[13]

Note: The values presented are for comparative purposes and can vary based on experimental conditions. esu stands for electrostatic units.

The data consistently shows that creating a push-pull system, as in p-nitroaniline, is a highly effective strategy for enhancing NLO properties. Extending the conjugation length, as in oligomers and polymers, can further increase the hyperpolarizabilities.[16] The choice of solvent can also influence the measured NLO coefficients due to solute-solvent interactions.

Conclusion for the Advanced Researcher

For professionals in materials science and drug development, a quantitative understanding of nonlinear optical properties is not merely academic; it is essential for the rational design of novel functional materials. Aniline derivatives offer a versatile platform, but their potential can only be unlocked through rigorous and systematic assessment.

The Z-scan technique remains the gold standard for third-order characterization, providing clear, separable data on both nonlinear refraction and absorption. For second-order properties, EFISH is an indispensable tool for quantifying the molecular first hyperpolarizability (β) in solution. By combining these experimental techniques with computational modeling, researchers can build robust structure-property relationships, accelerating the discovery of next-generation NLO materials tailored for specific technological or biomedical applications.

References

  • Title: Z-scan technique Source: Wikipedia URL:[Link]
  • Title: Electric field induced second harmonic generation (EFISH) experiments in the swivel cell: New aspects of an established method Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]
  • Title: Electric Field-Induced Second Harmonic Generation Source: Princeton Collaborative Low Temperature Plasma Research Facility URL:[Link]
  • Title: Electric Field-Induced Second Harmonic (E-FISH) Generation: Towards a robust method for electric field measurements in plasmas Source: Laboratoire de Physique des Plasmas URL:[Link]
  • Title: APPLICATION NOTE - Z-Scan for the Characterization of Transparent Optical M
  • Title: Electric Field Measurements in Plasmas with E-FISH Using Focused Gaussian Beams Source: IEEE Xplore URL:[Link]
  • Title: Z-scan technique for nonlinear optical characterization of bimetallic Au/Pd nanoparticles Source: ECORFAN® URL:[Link]
  • Title: Experimental Methods and Nonlinear Optical Properties of Open-Shell Molecular Species Source: MDPI URL:[Link]
  • Title: Z-Scan Technique for Nonlinear Optics Source: Scribd URL:[Link]
  • Title: Z-scan technique for nonlinear materials characterization: a review Source: Research Pl
  • Title: Exploring the nonlinear optical properties of fluorinated aniline derivatives: A computational and experimental study Source: ResearchG
  • Title: Electric field induced second harmonic generation with and without fringes Source: AIP Publishing URL:[Link]
  • Title: (PDF)
  • Title: A brief review on aniline and its derivatives Source: ResearchG
  • Title: Nonlinear optical properties of polyanilines and derivatives Source: ACS Public
  • Title: Theoretical Investigation of Non-Linear Optical (NLO) Properties and UV- Visible Spectra of N-(3, 5-dichlorobenzylidene)aniline Source: Oriental Journal of Chemistry URL:[Link]
  • Title: Nonlinear Optical Properties of Organic Molecules: A DFT Study Source: ResearchG
  • Title: Electronic and Nonlinear Optical Properties of Organic Molecules: Assessment of the Influence of the Molecular Structure Source: Optica Publishing Group URL:[Link]
  • Title: A review of non-linear optical (NLO) activity of organic compounds Source: AIP Publishing URL:[Link]
  • Title: Nonlinear optical properties of poly(aniline-co-pyrrole)

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the fields of pharmaceutical research and drug development, the synthesis and application of novel compounds are daily occurrences. 5-Bromo-4-methyl-2-nitroaniline (CAS No. 40371-63-9), a halogenated nitroaromatic compound, serves as a valuable building block.[1][2] However, our responsibility as scientists extends beyond the successful execution of a reaction. The safe and compliant disposal of resulting waste streams is a critical, non-negotiable aspect of our work, safeguarding both our personnel and the environment.

This guide provides a detailed, procedural framework for the proper disposal of this compound. It is designed to move beyond a simple checklist, offering insights into the chemical reasoning that underpins these essential safety protocols. Adherence to these procedures is not only a matter of regulatory compliance but a fundamental component of responsible chemical stewardship.

Hazard Profile: Understanding the "Why" Behind the Precautions

To handle waste effectively, one must first respect the inherent hazards of the material. This compound is a substituted nitroaniline, a class of compounds recognized for its potential toxicity. While comprehensive toxicological data for this specific molecule is limited, the available safety information and data from structurally related compounds indicate a clear hazard profile that demands careful handling.[3][4]

The primary hazards are associated with acute toxicity. Based on data for similar compounds, it is prudent to treat this compound as harmful if swallowed, harmful in contact with skin, and potentially harmful if inhaled as a dust.[5][6] The presence of the nitro group and the aromatic ring suggests that long-term exposure may pose additional risks, including potential organ damage.[7][8]

Table 1: Chemical & Hazard Summary for this compound

PropertyValue / ClassificationSource
CAS Number 40371-63-9[1][9]
Molecular Formula C₇H₇BrN₂O₂[1][10]
Molecular Weight 231.05 g/mol [5][10]
Physical Form Solid[1]
Known Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[5][6]
Waste Classification Halogenated Organic Hazardous Waste[11]

Pre-Disposal Safety and Handling: Establishing a Safe Workspace

Before the first gram of waste is collected, a safe environment must be established. This is a non-negotiable prerequisite for any laboratory procedure involving this compound.

  • Engineering Controls : All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood.[7][12] This is the primary defense against the inhalation of fine dust particles.

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. This includes:

    • Eye Protection : Tightly fitting safety goggles with side shields.[3]

    • Hand Protection : Chemical-resistant nitrile gloves. Double-gloving is recommended as a best practice, especially when handling concentrated waste.[7] Gloves must be changed immediately upon any sign of contamination.

    • Body Protection : A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[7]

  • Spill Preparedness : An accessible spill kit containing an inert absorbent material (e.g., vermiculite, dry sand) is essential.[13] All personnel must be familiar with its location and use.

Step-by-Step Disposal Protocol: From Generation to Collection

The disposal of this compound must be managed as hazardous waste from the point of generation to its final transfer to an approved disposal facility.[12][13]

Step 1: Waste Characterization and Segregation

This is the most critical step in the disposal workflow. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.

  • Classification : this compound is a halogenated organic compound due to the presence of bromine.[11]

  • Segregation : This waste stream must be collected separately from all other types of waste. Specifically:

    • DO NOT mix with non-halogenated organic waste.[11][14]

    • DO NOT mix with aqueous, acidic, or basic waste.[11]

    • DO NOT mix with strong oxidizing agents, acids, or acid chlorides to prevent hazardous reactions.[13][15]

Step 2: Container Selection and Labeling

The waste container serves as the primary containment vessel until professional pickup.

  • Container Choice : Use a dedicated, chemically compatible, and leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) carboys are a suitable choice for this type of waste.[13][16] The container must be in good condition, free from cracks or damage.

  • Labeling : The container must be clearly labeled the moment the first drop of waste is added. The label, provided by your institution's Environmental Health & Safety (EHS) department, must include:

    • The words "Hazardous Waste ".[13]

    • The full chemical name: "This compound ". Do not use abbreviations.[17]

    • A list of all chemical constituents and their approximate percentages.[17]

    • The relevant hazard pictograms (e.g., Acute Toxicity, Irritant).[13]

    • The date the container was first used for accumulation.[17]

Step 3: Waste Accumulation and Storage

Proper storage of the waste container within the laboratory is crucial for safety and compliance.

  • Location : Store the sealed waste container in a designated and secure hazardous waste accumulation area.[13] This area should be well-ventilated.

  • Secondary Containment : Place the container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[17]

  • Closure : Keep the waste container closed at all times except when actively adding waste.[14][17] This minimizes the release of vapors and prevents spills.

Step 4: Final Disposal and Prohibited Actions
  • Professional Disposal : The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal company.[4][18] Contact your institution's EHS department to schedule a waste pickup.

  • Prohibited Methods : Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[13][18] This is a direct violation of environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[19]

Emergency Procedures: Small Spill Management

In the event of a small spill of solid this compound within a fume hood:

  • Alert Personnel : Notify colleagues in the immediate area.

  • Ensure PPE : Confirm you are wearing the appropriate PPE as described in Section 2.

  • Containment : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[13]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated container for hazardous waste disposal.[18]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.[13]

  • Reporting : Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting protocol.[13]

Disposal Workflow Visualization

The following diagram outlines the critical decision-making and procedural flow for the compliant disposal of this compound.

G cluster_prep Phase 1: Preparation & Handling cluster_protocol Phase 2: Disposal Protocol cluster_seg Step 1: Segregation cluster_cont Step 2: Containment cluster_store Step 3: Storage cluster_final Phase 3: Final Disposition gen Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe hood Work in Fume Hood ppe->hood classify Classify Waste: Halogenated Organic hood->classify container Select Compatible Container (e.g., HDPE Carboy) classify->container label_waste Label Container: 'Hazardous Waste' + Full Name container->label_waste store Store in Designated Area (Sealed, Secondary Containment) label_waste->store ehs Contact EHS for Pickup store->ehs prohibit PROHIBITED: - Drain Disposal - Regular Trash store->prohibit disposal Licensed Hazardous Waste Vendor ehs->disposal

Caption: Disposal workflow for this compound waste.

References

  • 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008.
  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Amherst College Environmental Health & Safety. [Link]
  • Safety Data Sheet: 3-Nitroaniline. Carl ROTH. [Link]
  • 5-bromo-N-methyl-2-nitroaniline | C7H7BrN2O2 | CID 10609530.
  • SAFETY D
  • C&EN Uncovered: Solvent Waste Levels, EPA Regul
  • Hazardous Waste Segreg
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Halogenated Solvents in Laboratories.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-methyl-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Bromo-4-methyl-2-nitroaniline demands a meticulous approach, where safety protocols are not just followed but deeply understood. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure. Our goal is to build a self-validating system of safety in your laboratory, ensuring that every procedure is grounded in authoritative standards.

While specific toxicity data for this compound is limited, the broader class of nitroanilines presents known hazards.[1] Structurally related compounds are recognized as acutely toxic if swallowed, inhaled, or in contact with skin.[2][3][4] They can cause serious skin and eye irritation and may lead to organ damage through prolonged or repeated exposure.[2][3][5] Therefore, it is imperative to handle this compound with a high degree of caution, assuming a similar hazard profile.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on established safety standards for handling hazardous nitroaromatic compounds.

PPE CategorySpecificationRationale and Standards
Eye and Face Protection Tightly fitting safety goggles with side-shields.Prevents eye contact with dust or splashes, which can cause serious irritation.[5][6] Must conform to EN 166 (EU) or be NIOSH-approved (US).[1][3]
Skin Protection Chemical-resistant gloves (Nitrile, double-gloving recommended).Nitroanilines can be toxic upon skin contact.[3] Double-gloving minimizes the risk of exposure from tears or contamination during removal.[2] Always consult the glove manufacturer's data for specific chemical compatibility.
Impervious protective clothing or lab coat.Provides a barrier against accidental spills and dust contamination on personal clothing.[1][7] Contaminated clothing must be removed immediately and laundered by trained personnel.[7][8]
Respiratory Protection To be used within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of the powdered solid.[2]
NIOSH-approved respirator (if fume hood is unavailable or dust is generated).Required if engineering controls cannot maintain exposure below acceptable limits. A full-face respirator may be necessary if irritation or other symptoms occur.[1][3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling this compound.

  • Preparation and Engineering Controls :

    • Verification : Before starting, confirm that a certified chemical fume hood is operational. Ensure that an eyewash station and safety shower are accessible and unobstructed.[2][6]

    • Area Designation : Designate a specific area within the fume hood for handling the chemical to contain any potential spills.

    • PPE Donning : Put on all required PPE, including double gloves, a lab coat, and safety goggles, before entering the designated handling area.[9]

  • Chemical Handling :

    • Containment : Keep the chemical in a tightly sealed container when not in use.[5]

    • Dispensing : When weighing or transferring the solid, perform the task slowly and carefully to avoid creating airborne dust.[1][5]

    • Avoidance : At all times, prevent contact with skin, eyes, and clothing.[5][7] Do not eat, drink, or smoke in the laboratory area.[5][8]

  • Post-Handling :

    • Decontamination : Thoroughly wipe down the work surface within the fume hood after use.

    • Hand Washing : Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[3][7][8]

    • PPE Doffing : Remove PPE carefully to avoid cross-contamination. Dispose of gloves and any other contaminated disposable items as hazardous waste.[9]

Safe Handling Workflow Diagram

The following diagram illustrates the critical path for safely managing this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_start Verify Safety Equipment (Fume Hood, Eyewash) don_ppe Don All Required PPE prep_start->don_ppe Proceed weigh_transfer Weigh & Transfer Chemical (Avoid Dust) don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Work Area perform_exp->decontaminate dispose_waste Segregate & Seal Hazardous Waste decontaminate->dispose_waste doff_ppe Remove PPE Carefully dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process Procedure Complete wash_hands->end_process End of Procedure

A flowchart of the safe handling procedure for this compound.

Emergency and Disposal Plan

Preparedness for accidental exposure and a clear disposal pathway are non-negotiable components of laboratory safety.

Emergency First Aid
  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][10]

  • Skin Contact : Remove all contaminated clothing immediately.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][10]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][10]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][10]

Disposal Protocol

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste, including contaminated consumables like pipette tips and wipes, in a dedicated, properly labeled, and sealed hazardous waste container.[5][9]

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated PPE must be collected in a separate, clearly marked hazardous waste container.[9]

  • Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[10][11] Do not discharge the chemical into drains or the environment.[1][5]

By integrating these detailed protocols and understanding the rationale behind them, you can ensure a safer laboratory environment for yourself and your colleagues, fostering a culture where scientific excellence and personal safety are paramount.

References

  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
  • BenchChem. (2025).
  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline.
  • ECHEMI. (n.d.). This compound SDS, 40371-63-9 Safety Data Sheets.
  • Carl ROTH. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Apollo Scientific. (n.d.).
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 4-Bromo-2-methyl-6-nitroaniline.
  • TCI Chemicals. (2025, March 24).
  • Thermo Fisher Scientific. (2025, December 22).
  • Thermo Fisher Scientific. (2021, December 25).
  • PubChem. (n.d.). 5-Bromo-2-methyl-4-nitroaniline.
  • Thermo Fisher Scientific. (2025, September 17).
  • Apollo Scientific. (2023, July 7). Safety Data Sheet: 5-Bromo-2-methyl-3-nitroaniline.
  • CymitQuimica. (2023, July 5). Safety Data Sheet: 4-Bromo-2-methyl-6-nitroaniline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.